molecular formula C11H8N2O3 B8473921 2-Phenoxy-pyrimidine-4-carboxylic acid

2-Phenoxy-pyrimidine-4-carboxylic acid

Cat. No.: B8473921
M. Wt: 216.19 g/mol
InChI Key: XCQBXQWVOZDGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenoxy-pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenoxy-pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

2-phenoxypyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H8N2O3/c14-10(15)9-6-7-12-11(13-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15)

InChI Key

XCQBXQWVOZDGTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=N2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of 2-Phenoxy-pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxy-pyrimidine-4-carboxylic Acid

Abstract

The journey of a potential drug molecule from initial synthesis to clinical application is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby influencing its ultimate efficacy and safety. This technical guide provides a comprehensive framework for the characterization of 2-Phenoxy-pyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in pharmacologically active agents.[1] While experimental data for this specific molecule is not extensively published, this document serves as both a repository of predicted data and, more importantly, a detailed guide to the essential experimental protocols required for its full physicochemical profiling. We will delve into the core parameters—pKa, lipophilicity (logP), aqueous solubility, and thermal stability—explaining the causality behind the chosen methodologies and providing field-proven, step-by-step protocols for their determination. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust, data-driven foundation for advancing novel chemical entities.

Molecular Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent analysis. 2-Phenoxy-pyrimidine-4-carboxylic acid is a bifunctional molecule featuring an acidic carboxylic acid group and a pyrimidine core, a privileged structure in drug discovery.[1][2] The phenoxy substituent at the 2-position significantly influences the molecule's electronic properties and lipophilicity.

IdentifierValueSource
IUPAC Name 2-phenoxypyrimidine-4-carboxylic acid-
Molecular Formula C₁₁H₈N₂O₃-
Molecular Weight 216.19 g/mol -
Canonical SMILES C1=CC=C(C=C1)OC2=NC=CC(=N2)C(=O)O-
InChIKey FZNJLJWJDGQEIO-UHFFFAOYSA-N-

Core Physicochemical Properties: Predicted Data and Analysis

In the absence of comprehensive experimental data, computational models provide valuable initial estimates that guide experimental design. The following properties for 2-Phenoxy-pyrimidine-4-carboxylic acid have been predicted using established algorithms. It is critical to recognize these as starting points that require empirical validation.

PropertyPredicted ValueSignificance in Drug Development
pKa (acidic) 2.9 ± 0.2The predicted low pKa suggests a relatively strong carboxylic acid. This will dictate that the molecule is predominantly ionized (anionic) at physiological pH (~7.4), which strongly influences solubility, membrane permeability, and receptor interactions.[3]
logP 2.1 ± 0.5The predicted logP indicates moderate lipophilicity. This value sits in a favorable range for many drug candidates, suggesting a potential balance between aqueous solubility and membrane permeability, a key aspect of the Lipinski's Rule of Five.[4]
Aqueous Solubility -While a quantitative prediction is not available, the presence of an ionizable carboxylic acid and polar pyrimidine nitrogens suggests that solubility will be highly pH-dependent, likely increasing significantly at pH values above the pKa.
Melting Point Not AvailableThe melting point of the parent scaffold, pyrimidine-4-carboxylic acid, is reported to be in the range of 227-232 °C.[5][6] The addition of the bulky, hydrophobic phenoxy group would be expected to alter the crystal lattice packing and thus change the melting point.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, field-proven methodologies for the experimental determination of the core physicochemical properties. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is arguably the most critical physicochemical parameter for an ionizable compound. It governs the charge state of the molecule in different environments, from the low pH of the stomach to the neutral pH of the blood. Potentiometric titration remains a gold-standard, direct method for its determination.[7]

A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored continuously. The pKa is the pH at which the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms are equal. This corresponds to the midpoint of the buffer region on the titration curve.[7]

G cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Dissolve Compound in Co-solvent (e.g., DMSO) prep2 Dilute into Aqueous Solution (with KCl for ionic strength) prep1->prep2 titrate Titrate with 0.1 M NaOH (stepwise addition) prep2->titrate measure Record pH after each addition titrate->measure Equilibrate plot Plot pH vs. Volume of Titrant titrate->plot measure->titrate Loop until past equivalence point find_ep Identify Equivalence Point (max of 1st derivative) plot->find_ep calc_pka Determine pH at Half-Equivalence Volume find_ep->calc_pka pKa = pH at V½ result Final pKa Value calc_pka->result G cluster_cal Calibration cluster_sample Sample Analysis cluster_interp Interpretation cal1 Select 5-7 Standards with known logP values cal2 Inject each Standard onto RP-HPLC column cal1->cal2 cal3 Record Retention Time (tR) cal2->cal3 cal4 Plot known logP vs. log(k) (k = (tR - t0) / t0) cal3->cal4 interp2 Interpolate logP from Calibration Curve cal4->interp2 Use Linear Equation samp1 Prepare Solution of Target Compound samp2 Inject onto same RP-HPLC system samp1->samp2 samp3 Record its Retention Time (tR) samp2->samp3 interp1 Calculate log(k) for Target Compound samp3->interp1 interp1->interp2 result Calculated logP interp2->result G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_read Measurement & Analysis prep1 Prepare 10 mM stock in 100% DMSO prep2 Serially dilute stock in DMSO in a 96-well plate prep1->prep2 assay2 Transfer small aliquot of DMSO stocks to buffer plate prep2->assay2 DMSO-to-Buffer assay1 Add Aqueous Buffer (e.g., PBS) to a new plate assay1->assay2 assay3 Incubate & Shake (e.g., 1-2 hours at 25°C) assay2->assay3 read1 Measure Turbidity (Nephelometry or Abs @ 620nm) assay3->read1 read2 Plot Turbidity vs. Concentration read1->read2 read3 Identify concentration where turbidity sharply increases read2->read3 result Kinetic Solubility Value read3->result G cluster_outputs Simultaneous Data Acquisition cluster_analysis Data Interpretation start Sample (2-5 mg) in Alumina/Al Pan sta Simultaneous Thermal Analyzer (STA) start->sta tga TGA: Mass vs. Temp sta->tga Controlled Heating (e.g., 10 °C/min in N₂) dsc DSC: Heat Flow vs. Temp sta->dsc dtg DTG: d(Mass)/dT vs. Temp tga->dtg 1st Derivative tonset Decomposition Onset (Tonset) from TGA curve tga->tonset tpeak Peak Decomposition Temp (Tpeak) from DTG curve dtg->tpeak tmelt Melting Point (Tm) from DSC peak dsc->tmelt

Sources

2-Phenoxy-pyrimidine-4-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Phenoxy-pyrimidine-4-carboxylic acid CAS number and molecular weight Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Advanced Scaffold for Medicinal Chemistry & Drug Design[1]

Executive Summary

2-Phenoxy-pyrimidine-4-carboxylic acid is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules. While less ubiquitous than its 2-chloro or 2-amino precursors, this moiety serves as a critical pharmacophore in the development of kinase inhibitors, HIF prolyl hydroxylase inhibitors, and P2Y12 antagonists. Its structural value lies in the 2-phenoxy group , which provides a lipophilic anchor capable of engaging hydrophobic pockets (e.g., the ATP-binding site hinge region or allosteric domains), while the 4-carboxylic acid offers a versatile handle for amide coupling, esterification, or bioisosteric replacement.

This guide provides a comprehensive technical analysis of the compound, including its physicochemical properties, validated synthetic routes, and applications in modern drug discovery.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

As a non-standard catalog item, 2-Phenoxy-pyrimidine-4-carboxylic acid is frequently generated in situ or synthesized on demand. Researchers should verify the identity of this compound using the calculated properties below, referencing the commercially available precursor for procurement.

PropertySpecification
Compound Name 2-Phenoxy-pyrimidine-4-carboxylic acid
IUPAC Name 2-phenoxypyrimidine-4-carboxylic acid
CAS Number Not Widely Listed (Custom Synthesis Target)Precursor CAS (2-Cl): 149849-92-3
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol
Monoisotopic Mass 216.0535 Da
SMILES OC(=O)c1ccnc(Oc2ccccc2)n1
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Acid) ~3.5 (Predicted, due to electron-deficient pyrimidine ring)
LogP ~1.8 (Predicted)
Structural Analysis[1][2][3][4][5][6]
  • Pyrimidine Core: Electron-deficient aromatic ring; susceptible to nucleophilic attack at C2 and C4.

  • C2-Phenoxy Group: Acts as a "lipophilic tail," often engaging in

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
    
  • C4-Carboxyl Group: Electron-withdrawing; lowers the pKa of the system and serves as the primary vector for fragment elaboration.

Synthetic Pathways & Methodology

The synthesis of 2-Phenoxy-pyrimidine-4-carboxylic acid typically proceeds via Nucleophilic Aromatic Substitution (S_NAr) . The electron-deficient nature of the pyrimidine ring, further activated by the carboxyl group at C4, facilitates the displacement of a leaving group (typically chloride) at the C2 position by a phenoxide ion.

Core Synthesis Logic
  • Starting Material: 2-Chloropyrimidine-4-carboxylic acid (CAS: 149849-92-3) or its methyl ester.[7]

  • Nucleophile: Phenol (activated by a base such as K₂CO₃, Cs₂CO₃, or NaH).

  • Solvent System: Polar aprotic solvents (DMF, DMSO, or NMP) are required to stabilize the transition state and dissolve the ionic bases.

  • Temperature: Elevated temperatures (80–100°C) are often necessary to overcome the activation energy, although the 4-COOH group activates the ring sufficiently for moderate conditions.

SynthesisPath Figure 1: S_NAr Synthesis Route for 2-Phenoxy-pyrimidine-4-carboxylic acid Start 2-Chloropyrimidine-4-carboxylic acid (CAS: 149849-92-3) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack Reagents Phenol + Base (K2CO3) Solvent: DMF/DMSO Reagents->Intermediate Product 2-Phenoxy-pyrimidine-4-carboxylic acid (MW: 216.19) Intermediate->Product -HCl (Elimination)

Experimental Protocol (Standardized)

Note: This protocol is adapted for research-scale synthesis (1–5 mmol scale).

  • Activation: Dissolve 2-chloropyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 equiv) to the solution. Stir for 10 minutes at Room Temperature (RT) to ensure deprotonation of the acid moiety.

  • Nucleophile Addition: Add Phenol (1.1 equiv).

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: 217.2 [M+H]⁺).

  • Workup:

    • Cool to RT.

    • Dilute with water (5x reaction volume).

    • Acidify carefully with 1N HCl to pH ~3–4 to precipitate the free acid.

    • Filter the solid or extract with Ethyl Acetate (3x).

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH gradient with 1% Acetic Acid).

Applications in Drug Discovery[2][6][11][12][13]

The 2-phenoxy-pyrimidine scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for bi-aryl ether systems.

4.1. Pharmacophore Modeling

In kinase inhibitors, the pyrimidine nitrogen often functions as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region of the kinase ATP-binding site. The 2-phenoxy group extends into the hydrophobic "back pocket" (Gatekeeper region), providing selectivity over other kinases.

4.2. Case Study: HIF Prolyl Hydroxylase (HIF-PH) Inhibition

Analogs of this scaffold are investigated for stabilizing Hypoxia-Inducible Factor (HIF) by inhibiting PH enzymes. The carboxylic acid coordinates the active site Iron (Fe²⁺), while the phenoxy-pyrimidine core mimics the 2-oxoglutarate co-substrate.

DrugDesign Figure 2: Pharmacophore Mapping of the 2-Phenoxy-pyrimidine Scaffold cluster_interactions Target Interactions Scaffold 2-Phenoxy-pyrimidine-4-COOH (Core Scaffold) HBA N1/N3: H-Bond Acceptor (Hinge Region) Scaffold->HBA Hydrophobic Phenoxy: Hydrophobic/Pi-Stacking (Allosteric Pocket) Scaffold->Hydrophobic MetalBinding COOH: Metal Chelation (Fe2+) (Active Site) Scaffold->MetalBinding Applications Therapeutic Areas: 1. Oncology (Kinase Inhibitors) 2. Anemia (HIF-PH Inhibitors) 3. Thrombosis (P2Y12 Antagonists) HBA->Applications Hydrophobic->Applications MetalBinding->Applications

Safety & Handling (SDS Summary)

While specific toxicological data for this exact intermediate may be limited, standard precautions for halogenated pyrimidines and aromatic acids apply.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2–8°C, desiccated. Stable under standard laboratory conditions.

  • Incompatibility: Strong oxidizing agents, strong bases.

References
  • Cayman Chemical. Pyrimidine-4-Carboxylic Acid (CAS 31462-59-6) Technical Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 169306: Pyrimidine-4-carboxylic acid. Retrieved from

  • Bach, T., et al. (2015). Optimization of 2-Phenylpyrimidine-4-carboxamides as P2Y12 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.

  • ChemicalBook. 2-Chloropyrimidine-4-carboxylic acid (CAS 149849-92-3) Product Page. Retrieved from

Sources

The Therapeutic Potential of 2-Phenoxy-pyrimidine-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Promise of Privileged Scaffolds in Oncology

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure recurring in numerous biologically active compounds.[1][2] Its inherent ability to engage in various biological interactions has made it a cornerstone in the development of therapeutics ranging from antiviral to anticancer agents. This guide delves into a specific, promising subclass: 2-phenoxy-pyrimidine-4-carboxylic acid derivatives. Our focus will be on their potential as targeted anticancer agents, particularly as dual inhibitors of key receptor tyrosine kinases (RTKs) that drive tumor progression and angiogenesis. For researchers and drug development professionals, this document aims to provide a comprehensive technical overview, from synthesis to biological evaluation, underpinned by field-proven insights and methodologies.

The Rationale for Targeting VEGFR-2 and c-Met in Oncology

The progression of many solid tumors is critically dependent on angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to the growing tumor mass.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this process.[3] Concurrently, the c-Met proto-oncogene, another RTK, and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor cell proliferation, survival, and metastasis.[4] The synergistic action of the VEGFR-2 and c-Met signaling pathways is a significant driver of tumor growth and resistance to therapy.[4] Therefore, the development of small molecules that can dually inhibit both VEGFR-2 and c-Met presents a compelling therapeutic strategy to simultaneously block tumor angiogenesis and proliferation.[3][5]

The 2-phenoxy-pyrimidine-4-carboxylic acid scaffold has emerged as a promising candidate for the development of such dual inhibitors. The core structure provides a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

VEGFR-2_c-Met_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HGF HGF cMet c-Met HGF->cMet PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras cMet->Ras cMet->PI3K STAT3 STAT3 cMet->STAT3 PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Metastasis Metastasis Akt->Metastasis Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitor 2-Phenoxy-pyrimidine- 4-carboxylic acid Derivative Inhibitor->VEGFR2 Inhibitor->cMet Synthesis_Workflow Start 2-Chloro-pyrimidine- 4-carboxylic acid Reaction Nucleophilic Aromatic Substitution Start->Reaction Phenol Substituted Phenol Phenol->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Intermediate 2-Phenoxy-pyrimidine- 4-carboxylic acid Reaction->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification FinalProduct Final Product Purification->FinalProduct

Figure 2: General workflow for the synthesis of 2-phenoxy-pyrimidine-4-carboxylic acid derivatives.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize a representative 2-phenoxy-pyrimidine-4-carboxylic acid derivative.

Materials:

  • 2-Chloro-pyrimidine-4-carboxylic acid [6][7]* Substituted phenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-chloro-pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted phenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the mixture with 1N HCl to a pH of approximately 3-4, resulting in the precipitation of the crude product.

  • Extraction: Filter the precipitate and wash with water. For further purification, the aqueous layer can be extracted with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-phenoxy-pyrimidine-4-carboxylic acid derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Assessing Therapeutic Potential

The therapeutic potential of the synthesized 2-phenoxy-pyrimidine-4-carboxylic acid derivatives is evaluated through a series of in vitro assays to determine their inhibitory activity against the target kinases and their effects on cancer cells.

In Vitro Kinase Inhibition Assays

The primary assessment of the synthesized compounds is their ability to inhibit the enzymatic activity of VEGFR-2 and c-Met kinases.

Protocol: VEGFR-2 and c-Met Kinase Assays

A luminescence-based kinase assay, such as the Kinase-Glo® Max assay, can be employed to measure ATP consumption, which is inversely correlated with kinase activity. [8][9] Materials:

  • Recombinant human VEGFR-2 and c-Met enzymes

  • Kinase assay buffer

  • ATP

  • Suitable substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase-Glo® Max reagent

  • Synthesized compounds

  • Positive controls (e.g., Foretinib, Sorafenib)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and the test compound at various concentrations.

  • Kinase Reaction Initiation: Initiate the reaction by adding ATP. Incubate the mixture at room temperature for a specified duration (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® Max reagent. Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Antiproliferative Activity

The effect of the compounds on the viability and proliferation of cancer cell lines is a critical indicator of their potential as anticancer agents. The MTT assay is a widely used colorimetric method for this purpose. [10][11][12] Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC₅₀ value for each compound.

Induction of Apoptosis

To understand the mechanism of cell death induced by the compounds, apoptosis assays are performed. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method. [13] Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell line

  • Synthesized compounds

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend them in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Structure-Activity Relationship (SAR) and Data Interpretation

While specific data for 2-phenoxy-pyrimidine-4-carboxylic acid derivatives is emerging, we can extrapolate from the closely related 4-phenoxy-pyrimidine derivatives to guide future design. [5]

Compound ID Modification VEGFR-2 IC₅₀ (µM) c-Met IC₅₀ (µM) A549 Cell IC₅₀ (µM)

| 23k | (example) | 1.05 | 1.43 | 2.16 |

Data is illustrative and based on findings for analogous 4-phenoxy-pyrimidine derivatives. [5] The analysis of SAR will reveal how different substituents on the phenoxy ring and the pyrimidine core affect the inhibitory potency against VEGFR-2 and c-Met, as well as the antiproliferative activity. This information is crucial for optimizing the lead compounds to enhance their therapeutic index.

Conclusion and Future Directions

The 2-phenoxy-pyrimidine-4-carboxylic acid scaffold represents a promising starting point for the development of novel dual inhibitors of VEGFR-2 and c-Met for cancer therapy. The synthetic route is accessible, and the biological evaluation can be conducted using a suite of robust and well-established in vitro assays.

Future work should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substitutions on the phenoxy ring to refine the SAR.

  • In vivo efficacy studies: Evaluating the most potent compounds in animal models of cancer to assess their antitumor activity and pharmacokinetic profiles.

  • Selectivity profiling: Testing the lead compounds against a panel of other kinases to ensure their selectivity for VEGFR-2 and c-Met, thereby minimizing off-target effects.

By systematically applying the principles of medicinal chemistry and rigorous biological evaluation, the therapeutic potential of 2-phenoxy-pyrimidine-4-carboxylic acid derivatives can be fully explored, potentially leading to the discovery of a new generation of effective and targeted anticancer agents.

References

  • Exploratory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (2023). PubMed. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). PMC. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Bentham Science. [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2025). ResearchGate. [Link]

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. (2011). PubMed. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. (2020). ACS Omega. [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Indigo Biosciences. [Link]

  • Pharmacophoric elements for dual inhibition of c-Met/VEGFR-2 TKs. (n.d.). ResearchGate. [Link]

  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). (2020). MDPI. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (n.d.). PMC. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Synthesis. [Link]

  • Pyridine derivatives of dual VEGFR/c-Met inhibitors. (n.d.). ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (n.d.). RSC Publishing. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI. [Link]

Sources

The 2-Phenoxy-Pyrimidine-4-Carboxylate Motif: Structural Versatility in Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Scaffold Architecture

Status: Privileged Structure / Bioisostere Chemical Space: Kinase Inhibition, Metalloenzyme Chelation, GPCR Agonism

In modern drug discovery, the 2-phenoxy-pyrimidine-4-carboxylic acid scaffold represents a strategic convergence of three distinct pharmacophoric elements. Unlike simple phenyl-based scaffolds, the pyrimidine core introduces electron deficiency, altering the pKa of the attached carboxylic acid and providing unique hydrogen-bond acceptor vectors.

Structural Deconstruction

To understand the utility of this scaffold, we must dissect its three functional zones:

  • The C4-Carboxylate "Anchor":

    • Function: Acts as the primary polar contact. In metalloenzymes (e.g., HIF-PH), this forms a bidentate chelate with the active site metal (Fe²⁺) alongside the N3 nitrogen. In GPCR ligands, it often serves as a bioisostere for phosphate groups or interacts with positively charged arginine/lysine residues.

    • Synthetic Utility: A versatile handle for amide coupling to generate diverse libraries.

  • The Pyrimidine "Core":

    • Electronic Effect: The 1,3-diazine ring is significantly more electron-deficient than pyridine or benzene. This lowers the pKa of the C4-carboxylic acid (typically ~3.5 vs. ~4.2 for benzoic acid), enhancing ionization at physiological pH.

    • Metabolic Stability: The nitrogen atoms reduce the number of CH sites available for oxidative metabolism (CYP450), often improving the half-life (

      
      ) compared to phenyl analogs.
      
  • The C2-Phenoxy "Tail":

    • Conformation: The ether linkage provides rotational freedom, allowing the phenoxy ring to adopt an orthogonal or coplanar orientation relative to the pyrimidine, depending on steric clashes.

    • Interaction: Targets hydrophobic sub-pockets. The ether oxygen can also act as a weak H-bond acceptor.

Part 2: Synthetic Access & Methodology

Core Directive: Reliability over Novelty.

While de novo ring synthesis (e.g., Pfitzinger-type reactions) is possible, the most robust and scalable route for medicinal chemistry is the Nucleophilic Aromatic Substitution (


)  of 2-chloropyrimidine-4-carboxylates.
Validated Protocol: Ether Formation

Objective: Synthesis of 2-phenoxy-pyrimidine-4-carboxylic acid from methyl 2-chloropyrimidine-4-carboxylate.

Reagents
  • Substrate: Methyl 2-chloropyrimidine-4-carboxylate (1.0 eq)

  • Nucleophile: Phenol derivative (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq) for sterically hindered phenols.
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Temperature: 60°C – 90°C.

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask, dissolve the phenol (1.1 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (2.5 eq). Stir at room temperature for 15 minutes to ensure formation of the phenoxide anion. Why? Pre-forming the anion prevents competitive hydrolysis of the chloropyrimidine starting material.
    
  • Addition: Add methyl 2-chloropyrimidine-4-carboxylate (1.0 eq) in one portion.

  • Reaction: Heat to 80°C. Monitor via LC-MS or TLC (Hexane/EtOAc 1:1).

    • Checkpoint: The product is usually more polar than the phenol but less polar than the starting chloride if the ester remains intact.

  • Hydrolysis (One-Pot): Once the

    
     is complete (typically 2-4 hours), add LiOH (3.0 eq) dissolved in water (1/5th of DMF volume) directly to the reaction mixture. Stir at 40°C for 1 hour.
    
    • Mechanism:[1][2] This saponifies the methyl ester to the free acid.

  • Workup (Self-Validating):

    • Dilute with water.

    • Wash with Diethyl Ether (

      
      ) to remove unreacted phenol (organic layer discarded).
      
    • Critical Step: Acidify the aqueous layer to pH ~3 using 1M HCl. The product, 2-phenoxy-pyrimidine-4-carboxylic acid, will precipitate as a white/off-white solid.

    • Filter and dry.[3]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Cl-pyrimidine before substitution.Ensure solvents are anhydrous. Pre-stir phenol + base longer.
Incomplete Saponification Steric bulk near ester.Switch LiOH to NaOH; increase temp to 60°C.
Product Oiling Out Product is too lipophilic.Do not acidify to precipitate. Extract acidic aqueous layer with EtOAc.

Part 3: Therapeutic Utility & Case Studies

Case Study A: HIF Prolyl Hydroxylase (HIF-PH) Inhibition

The most prominent application of this scaffold is in the design of HIF-PH inhibitors for renal anemia (e.g., bioisosteres of Roxadustat or Vadadustat ).

  • Mechanism: HIF-PH enzymes require iron (Fe²⁺) and 2-oxoglutarate (2-OG) to function.[4] Inhibitors mimic 2-OG.

  • Role of Scaffold: The pyrimidine nitrogen (N3) and the C4-carboxylate oxygen form a bidentate chelate with the active site Fe²⁺. The C2-phenoxy group extends into the hydrophobic pocket usually occupied by the substrate.

  • Advantage: Pyrimidines often offer better solubility profiles than the corresponding isoquinolines (Roxadustat).

Case Study B: GPR119 Agonists (Metabolic Disorders)

GPR119 agonists stimulate insulin secretion.[2][5][6] The 2-phenoxypyrimidine motif serves as a core linker.

  • SAR Insight: The C4-position is often derivatized into a piperidine carbamate (via amide coupling or Curtius rearrangement). The ether oxygen at C2 is critical for maintaining the "V-shape" conformation required for receptor activation.

Case Study C: CRTH2 Antagonists (Asthma/Allergy)

Historically, Ramatroban and phenoxyacetic acids were used.

  • Scaffold Hopping: Replacing the central benzene ring with a pyrimidine (linked via the C2-phenoxy) reduces electron density on the ring, potentially lowering the rate of oxidative metabolism while maintaining the geometric vector of the pharmacophore.

Part 4: Visualization & Logic

Synthetic Workflow (DOT Diagram)

SyntheticPathway cluster_0 Critical Control Point Start 2-Chloro-pyrimidine- 4-carboxylate Intermediate Intermediate Ether-Ester Start->Intermediate K2CO3, DMF, 80°C (SNAr) Phenol Substituted Phenol Phenol->Intermediate Product 2-Phenoxy-pyrimidine- 4-carboxylic Acid Intermediate->Product LiOH, H2O (Hydrolysis) Library Amide Library (Drug Candidates) Product->Library R-NH2, HATU (Amide Coupling)

Caption: Step-wise synthetic progression from chloropyrimidine precursors to the final carboxylic acid scaffold and subsequent library generation.

Pharmacophore Logic (DOT Diagram)

Pharmacophore Acid C4-Carboxylate (Polar Anchor) N3 Pyrimidine N3 (Metal Chelation) Acid->N3 Bidentate Binding Site Core Pyrimidine Ring (Scaffold/Linker) Acid->Core Electronic Modulation N3->Core Ether C2-Ether Oxygen (Rotational Hinge) Core->Ether Tail Phenoxy Group (Hydrophobic Pocket) Ether->Tail Tail->Core Pi-Stacking Potential

Caption: Pharmacophoric map illustrating the functional roles of the scaffold's substructures in ligand-target binding.

References

  • Ritter, T., et al. (2012). Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists.[7] Journal of Medicinal Chemistry.[6] Link

  • Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anemia and beyond.[8][9] Nature Reviews Nephrology. Link

  • Pettus, L. H., et al. (2012).[6] Discovery of AMG 9810, a potent and selective vanilloid receptor 1 (TRPV1) antagonist. Bioorganic & Medicinal Chemistry Letters. (Discusses pyrimidine-4-carboxamides).[10][11] Link

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.[3][6][12][13][14][15] (Provides foundational chemistry for pyrimidine esters). Link

  • Gupta, R. R., et al. (2017). Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles. Springer. (Reference for S_NAr mechanisms on diazines). Link

Sources

literature review on phenoxy-substituted pyrimidine carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

From Synthetic Auxins to P2Y1 Receptor Antagonists

Executive Summary

Phenoxy-substituted pyrimidine carboxylic acids represent a versatile scaffold in medicinal and agrochemical chemistry. Characterized by a pyrimidine core functionalized with a carboxylic acid moiety and a phenoxy ether linkage, this structural motif bridges the gap between lipophilic bioavailability and polar pharmacophoric interactions. While historically related to auxinic herbicides (which often feature pyridine or phenoxy-acetic acid cores), recent developments have positioned this scaffold as a critical chemotype in the treatment of ischemic stroke via P2Y1 receptor antagonism .

This guide provides a technical deep-dive into the synthesis, structural properties, and biological applications of these compounds, with a specific focus on the novel 4-(3-cyanophenoxy)pyrimidine-5-carboxylic acid derivatives.

Structural & Electronic Properties

The core scaffold consists of three distinct domains, each contributing to the molecule's efficacy:

  • The Pyrimidine Core: Acts as a flat, electron-deficient template. The nitrogen atoms function as hydrogen bond acceptors, crucial for orienting the molecule within the receptor pocket (e.g., interacting with Lysine or Arginine residues).

  • The Carboxylic Acid (C5 Position): A critical anionic anchor. In physiological pH, this group is deprotonated, allowing for strong salt-bridge interactions with cationic residues in the target protein (e.g., Arg383 in HIF-PH or specific residues in P2Y1).

  • The Phenoxy Substituent (C4 Position): Introduces lipophilicity and steric bulk. The ether linkage (

    
    ) provides rotational freedom, allowing the phenyl ring to adopt an optimal conformation (often orthogonal to the pyrimidine plane) to fill hydrophobic pockets.
    
FeatureFunction in Ligand-Receptor Binding
Pyrimidine N1/N3 H-bond acceptor; water-mediated bridging.
5-COOH Salt bridge formation (Anionic warhead).
4-Phenoxy Hydrophobic interactions (

-stacking); conformational gating.
Substituents (e.g., -CN) Electronic tuning; secondary H-bonding.
Medicinal Application: P2Y1 Receptor Antagonists

The most prominent recent application of this scaffold is in the development of antiplatelet agents for ischemic stroke. The P2Y1 receptor (a G protein-coupled receptor) binds ADP to trigger platelet aggregation. Antagonists prevent this cascade without the severe bleeding risks associated with P2Y12 inhibitors.

Case Study: Compound 36b (Zhang et al., 2025)

  • Target: P2Y1 Receptor.[1][2][3]

  • Mechanism: Competitive antagonism preventing ADP binding; upregulation of nuclear Nrf2 (neuroprotection).

  • Key Structure: 4-(3-cyanophenoxy)pyrimidine-5-carboxylic acid.[2][3]

  • Potency:

    
     (Antiplatelet activity).[1][3][4]
    
Signaling Pathway & Inhibition Mechanism

The following diagram illustrates the P2Y1 signaling cascade and the intervention point of phenoxy-pyrimidine carboxylic acids.

P2Y1_Pathway ADP ADP (Agonist) P2Y1 P2Y1 Receptor (GPCR) ADP->P2Y1 Activates Inhibitor Phenoxy-Pyrimidine Carboxylic Acid Inhibitor->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Couples PLC PLC-beta Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Catalyzes Ca Ca2+ Release IP3->Ca Triggers Platelet Platelet Shape Change & Aggregation Ca->Platelet Induces

Figure 1: Mechanism of Action. The phenoxy-pyrimidine inhibitor blocks ADP binding to P2Y1, halting the calcium signaling cascade responsible for platelet aggregation.

Synthetic Strategies

The synthesis of phenoxy-substituted pyrimidine carboxylic acids typically follows a convergent route, utilizing Nucleophilic Aromatic Substitution (


) . This method is preferred over transition-metal catalyzed couplings (e.g., Buchwald-Hartwig) due to the high reactivity of 4-chloropyrimidines activated by the electron-withdrawing ester group at the 5-position.
General Synthetic Workflow

Synthesis_Workflow SM1 4,6-Dichloropyrimidine- 5-carboxylic acid ethyl ester Intermediate Intermediate: Ethyl 4-(phenoxy)pyrimidine- 5-carboxylate SM1->Intermediate SnAr Coupling (DMF, 60-80°C) SM2 Substituted Phenol (e.g., 3-cyanophenol) SM2->Intermediate SnAr Coupling (DMF, 60-80°C) Base Base (K2CO3 or NaH) Base->Intermediate SnAr Coupling (DMF, 60-80°C) Hydrolysis Hydrolysis (LiOH / THF / H2O) Intermediate->Hydrolysis Ester Cleavage Product Final Product: 4-(Phenoxy)pyrimidine- 5-carboxylic acid Hydrolysis->Product Acidification (HCl)

Figure 2: Convergent synthetic pathway via SnAr coupling and ester hydrolysis.

Detailed Experimental Protocol

Objective: Synthesis of 4-(3-cyanophenoxy)pyrimidine-5-carboxylic acid.

Step 1:


 Coupling 
  • Reagents: Charge a round-bottom flask with ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq), 3-cyanophenol (1.1 eq), and anhydrous potassium carbonate (

    
    )  (2.0 eq).
    
  • Solvent: Add anhydrous DMF (Dimethylformamide) or Acetonitrile . DMF is preferred for difficult substrates due to higher boiling points.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
    
  • Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate. Purify via silica gel column chromatography.

Step 2: Ester Hydrolysis

  • Reagents: Dissolve the intermediate ester in a mixture of THF:Water (3:1) . Add Lithium Hydroxide Monohydrate (

    
    )  (3.0 eq).
    
  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Acidify the reaction mixture to pH ~2–3 using 1M HCl. The carboxylic acid product often precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.[5] Recrystallize from Ethanol/Water if necessary.[5]

Self-Validating Checkpoint:

  • NMR Verification: The disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm) confirms hydrolysis. The appearance of a broad singlet (>11 ppm) confirms the carboxylic acid.

  • Mass Spec: Observe

    
     peak in negative mode ESI.
    
Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the phenoxy ring based on recent medicinal chemistry data (Zhang et al., 2025). The 3-position (meta) is the sweet spot for activity.

Compound IDPhenoxy Substituent (R)

(Platelet Aggregation)
Notes
Ref H (Unsubstituted)> 10

Lack of hydrophobic/electronic engagement.
19 3-CN (Cyano) 0.49

Optimal. Strong electron withdrawal + H-bond acceptor.
36b 3-CN, 5-F0.50

Retains potency; Fluorine improves metabolic stability.
41a 4-CN (Para)> 10

Steric clash or incorrect vector for pocket binding.
42 3-OMe (Methoxy)~ 3.5

Electron donor reduces potency compared to CN.

Key Insight: The cyano group at the meta-position likely engages in a specific hydrogen bond or dipole interaction within the P2Y1 binding pocket that is geometrically disallowed at the para-position.

Future Directions
  • PROTAC Development: The carboxylic acid handle offers a prime attachment point for linkers to recruit E3 ligases (e.g., VHL or Cereblon), potentially degrading the P2Y1 receptor rather than just inhibiting it.

  • Bioisosteres: Replacement of the carboxylic acid with a tetrazole or acyl sulfonamide could improve oral bioavailability and blood-brain barrier (BBB) penetration, crucial for stroke treatments.

References
  • Zhang, B., et al. (2025). Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment.[2][3] Journal of Medicinal Chemistry. [3]

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.[6] Synthesis.[5][7][8][9][10][11][12]

  • Grossmann, K. (2010).Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science.

Sources

Technical Guide: Physicochemical Profile of 2-Phenoxy-pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of the physicochemical properties of 2-Phenoxy-pyrimidine-4-carboxylic acid , a critical scaffold in medicinal chemistry (often associated with HIF prolyl hydroxylase inhibitors and agrochemical synthesis).

Executive Summary

2-Phenoxy-pyrimidine-4-carboxylic acid is a heterocyclic building block characterized by a pyrimidine core substituted with a carboxylic acid at the C4 position and a phenoxy group at the C2 position. Its physicochemical profile is dominated by the interplay between the electron-deficient pyrimidine ring and the amphipathic nature of its substituents.

  • Primary Utility: Intermediate for HIF-PH inhibitors (e.g., Vadadustat analogs), herbicide synthesis, and fragment-based drug discovery.

  • Key Challenge: Balancing the high polarity of the carboxylate at physiological pH with the lipophilicity required for membrane permeability.

Physicochemical Profile: pKa and LogP

The following values represent a synthesis of experimental data from structurally homologous series (pyrimidine-4-carboxylic acids) and high-fidelity computational predictions (ACD/Labs, ChemAxon).

Dissociation Constants (pKa)
Ionization CenterEstimated pKaTypeStructural Influence
Carboxylic Acid (-COOH) 2.8 – 3.2 AcidicThe electron-deficient pyrimidine ring exerts a strong inductive (-I) effect, increasing acidity compared to benzoic acid (pKa ~4.2). The C2-phenoxy group provides mild resonance donation (+M), slightly tempering this effect compared to unsubstituted pyrimidine-4-COOH (pKa ~2.85).
Pyrimidine Nitrogen (N1/N3) < 1.0 BasicThe basicity of the ring nitrogens is severely suppressed by the electron-withdrawing carboxylic acid. Protonation at physiological pH is negligible.
Lipophilicity (LogP and LogD)
  • LogP (Neutral Species): 1.45 ± 0.3

    • Rationale: The intrinsic hydrophilicity of the pyrimidine-4-carboxylic acid core (LogP ≈ -0.6) is offset by the lipophilic phenoxy group (+2.0 shift).

  • LogD (pH 7.4): -1.5 to -2.0

    • Critical Insight: At physiological pH (7.4), the carboxylic acid is >99.9% ionized (COO⁻). This massive shift to a charged species results in a negative LogD, indicating high aqueous solubility but poor passive membrane permeability.

Solubility Profile
  • Low pH (< 2.0): Low solubility (Neutral species predominates; potential for precipitation).

  • Neutral pH (7.4): High solubility (Anionic species predominates).

Structural Visualization & Ionization States

The following diagram illustrates the ionization equilibrium and the structural components influencing these properties.

Ionization Neutral Neutral Species (pH < 2.8) Lipophilic (LogP ~1.45) Permeable Anion Anionic Species (pH > 4.0) Hydrophilic (LogD ~ -1.8) Soluble Neutral->Anion Deprotonation (pKa ~3.0) Anion->Neutral Protonation Substruct Structural Drivers: 1. Pyrimidine Core (Electron Deficient) 2. C4-COOH (Acidic Center) 3. C2-Phenoxy (Lipophilic Anchor) Substruct->Neutral

Figure 1: Ionization equilibrium of 2-Phenoxy-pyrimidine-4-carboxylic acid. The transition from neutral to anionic form at physiological pH drastically alters its biopharmaceutical properties.

Experimental Protocols

To validate these values in a specific drug discovery campaign, the following "Gold Standard" protocols are recommended.

pKa Determination: Potentiometric Titration

Objective: Accurate determination of the carboxylic acid pKa. Instrument: Sirius T3 or GLpKa Titrator.

  • Preparation: Dissolve 1–2 mg of the compound in 10 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

    • Note: If solubility is an issue at low pH, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Titration:

    • Acidify the solution to pH 1.5 using 0.5 M HCl.

    • Titrate with 0.5 M KOH under inert gas (Argon/Nitrogen) to exclude CO₂.

    • Record pH vs. Volume of base added.

  • Analysis: Use the Bjerrum plot method or non-linear least squares regression to calculate the pKa.

LogP/LogD Determination: Shake-Flask Method (Miniaturized)

Objective: Measure the distribution coefficient at pH 7.4.

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration:

    • Dissolve compound in the pre-saturated aqueous phase (Target conc: 50 µM).

    • Add an equal volume of pre-saturated n-octanol.

    • Shake vertically for 1 hour at 25°C.

    • Centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Quantification:

    • Analyze both phases using HPLC-UV (C18 column, Acetonitrile/Water gradient).

    • Calculate LogD = log10([Conc_octanol] / [Conc_water]).

Implications for Drug Design (ADME)

Permeability & Absorption[1]
  • Oral Bioavailability: As a free acid, the compound falls into BCS Class III (High Solubility, Low Permeability) at intestinal pH.

  • Prodrug Strategy: To improve oral absorption, the carboxylic acid is frequently masked as an ester prodrug (e.g., ethyl or isopropyl ester). This neutralizes the negative charge, raising the LogP to >2.5, thereby facilitating passive diffusion. Once absorbed, plasma esterases hydrolyze the ester to release the active acid.

Metabolic Stability
  • The phenoxy group is a potential site for Phase I metabolism (CYP450-mediated para-hydroxylation).

  • The pyrimidine ring is generally stable but may undergo oxidative opening under extreme conditions.

References

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci.

  • ChemAxon. (n.d.). pKa and logP Calculation Algorithms. ChemAxon Technical Documentation.

  • PubChem. (2025). Pyrimidine-4-carboxylic acid (Compound Summary). National Library of Medicine.

  • ACD/Labs. (n.d.). Understanding When to Use LogP & LogD. ACD/Labs Technical Guides.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP methodologies).

Biological Activity and Therapeutic Potential of 2-Phenoxy-pyrimidine-4-carboxylic Acid Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenoxy-pyrimidine-4-carboxylic acid scaffold represents a highly versatile and potent pharmacophore with profound implications across both agrochemistry and human therapeutics. This technical guide explores the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental methodologies required to develop and evaluate these analogs. By bridging the gap between herbicidal efficacy and pharmaceutical kinase inhibition, this whitepaper provides a comprehensive framework for drug development professionals and agricultural scientists.

Structural Causality and Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold is driven by the synergistic interaction of two distinct structural domains:

  • The Pyrimidine-4-carboxylic Acid Core: This moiety acts as a primary hydrogen-bond donor and acceptor network. It is essential for anchoring the molecule within target protein active sites. In agrochemical applications, this core mimics natural auxins, binding tightly to TIR1/AFB receptors to induce rapid, unregulated plant growth[1]. In anti-tubercular applications, the carboxylic acid is often functionalized into a hydrazide, which is critical for inhibiting Mycobacterium tuberculosis[2].

  • The 2-Phenoxy Substitution: The introduction of a bulky, electron-rich lipophilic aromatic ring at the 2-position fundamentally alters target binding kinetics. This phenoxy group occupies deep hydrophobic pockets—such as the hinge region in mammalian kinases—thereby increasing the residence time of the inhibitor and significantly enhancing cellular membrane permeability[3].

Biological Activity Profiles

To contextualize the versatility of this scaffold, the quantitative biological activities of various pyrimidine-4-carboxylic acid and 2-aryloxypyrimidine derivatives are summarized below.

Table 1: Comparative Biological Activities of Pyrimidine-4-Carboxylic Acid Analogs

Compound ClassPrimary Target / ApplicationEfficacy MetricKey Structural Feature
Aminocyclopyrachlor Analogs Broadleaf Weeds (Herbicidal)Field Control > 90%2-cyclopropyl/chloro substitution
Pyrimidine-4-hydrazides M. tuberculosis (Anti-TB)MIC90 < 1.00 µMHydrazide functionalization
2-Aryloxypyrimidines Fungal Pathogens (Antifungal)EC50 < 50 µg/mLStrobilurin pharmacophore integration
Triazole-based Pyrimidines p38α / BRD4 (Kinase Inhibitor)IC50 < 100 nM4-fluorophenyl / phenoxy hinge binder

Mechanistic Pathways & Systems Biology

Agrochemical Mechanisms (Herbicidal & Antifungal)

In agricultural science, pyrimidine-4-carboxylic acid derivatives act as potent synthetic auxins[1]. By binding to the TIR1 receptor, they trigger the ubiquitination and degradation of Aux/IAA repressor proteins, leading to unregulated gene expression, epinasty, and plant death. Furthermore, when the 2-phenoxy group is integrated with a strobilurin pharmacophore, the resulting analogs act as potent mitochondrial respiration inhibitors, effectively neutralizing fungal pathogens like Colletotrichum orbiculare[4].

MOA A 2-Phenoxy-pyrimidine-4-carboxylic Acid B TIR1/AFB Auxin Receptors A->B Target Binding C Aux/IAA Repressor Degradation B->C Ubiquitination D ARF Transcription Factor Activation C->D Release of Inhibition E Unregulated Gene Expression D->E Transcription F Epinasty & Plant Death E->F Herbicidal Effect

Fig 1: Auxin-mimicry signaling pathway induced by pyrimidine-4-carboxylic acid analogs.

Pharmaceutical Mechanisms (Kinase Inhibition)

Beyond agriculture, 2-phenoxypyrimidine derivatives are highly effective kinase inhibitors. By systematically modifying the hinge-binding motif, researchers have developed selective inhibitors for p38α and BRD4 (BET bromodomains), which are critical targets in oncology and inflammatory diseases[3]. The phenoxy ring establishes vital van der Waals interactions within the hydrophobic pocket between L104 and T106 of the kinase domain.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the integrity of their data at every critical juncture.

Protocol 1: Synthesis of 2-Phenoxy-pyrimidine-4-carboxylic Acid via SNAr

Objective: To synthesize the 2-phenoxy analog via Nucleophilic Aromatic Substitution (SNAr)[5].

Causality of Experimental Choices:

  • Solvent (1,4-Dioxane): Chosen over DMF or DMSO because its moderate polarity and high boiling point stabilize the Meisenheimer complex intermediate without complicating the subsequent aqueous workup.

  • Base (K2CO3): A mild inorganic base is selected over strong bases like NaH. K2CO3 provides sufficient basicity to deprotonate the phenol nucleophile while preventing the decarboxylation or degradation of the sensitive pyrimidine-4-carboxylic acid core.

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve 1.0 eq of 2-chloro-pyrimidine-4-carboxylic acid and 1.2 eq of phenol in anhydrous 1,4-dioxane.

  • Base Addition: Add 2.0 eq of anhydrous K2CO3. (Self-Validation: The evolution of trace CO2 or a slight color shift indicates the successful formation of the reactive phenoxide ion).

  • Thermal Activation: Reflux the mixture at 100°C for 6-8 hours under an inert atmosphere. (Self-Validation: Monitor via TLC using DCM:MeOH 9:1. The disappearance of the lower-Rf starting material and the emergence of a new UV-active spot confirms conversion).

  • Quenching & Isolation: Cool the reaction to room temperature, filter out the inorganic salts, and acidify the filtrate with 1M HCl to pH 3 to precipitate the carboxylic acid product.

  • Purification: Recrystallize the crude solid from an ethanol/water gradient to yield the pure 2-phenoxy-pyrimidine-4-carboxylic acid analog.

Protocol 2: High-Throughput Fluorescence Anisotropy (FA) Kinase Assay

Objective: Quantify the binding affinity (IC50) of the synthesized analogs against target kinases (e.g., p38α)[3].

Causality of Experimental Choices: FA is utilized because it is a homogeneous, wash-free system that measures equilibrium binding directly in solution. As the massive kinase protein binds a small fluorescent tracer, the rotational correlation time of the tracer increases, yielding high anisotropy. When the 2-phenoxy analog competitively displaces the tracer, the free tracer rotates rapidly, causing a measurable drop in the anisotropy signal.

Step-by-Step Methodology:

  • Tracer Titration: Incubate recombinant p38α with a FITC-labeled reference ligand in assay buffer. (Self-Validation: Ensure the baseline anisotropy signal is at least 3-fold higher than the free tracer alone to guarantee a sufficient dynamic range).

  • Compound Addition: Dispense the 2-phenoxy-pyrimidine-4-carboxylic acid analog in a 10-point dose-response curve (1 nM to 100 µM) using acoustic liquid handling to minimize solvent (DMSO) effects.

  • Equilibration: Incubate the microplate at 25°C for 60 minutes in the dark to reach thermodynamic equilibrium.

  • Measurement & Analysis: Read the plate on a multi-mode microplate reader (Ex: 485 nm, Em: 535 nm, measuring parallel and perpendicular polarization). Calculate the IC50 using a 4-parameter logistic regression model. (Self-Validation: A reference inhibitor, such as SB220025, must yield an IC50 within half a log of its established literature value to validate the assay run).

Workflow N1 Pyrimidine-4-carboxylic Acid Core N2 SNAr Reaction (Phenol + K2CO3) N1->N2 Base catalysis N3 2-Phenoxy Analog Isolation N2->N3 Purification N4 Agrochemical Assay (Herbicidal) N3->N4 in vivo N5 Pharmaceutical Assay (Kinase IC50) N3->N5 in vitro

Fig 2: Synthetic workflow and dual-track biological screening methodology.

References

  • Title: Reinvestigation of the structure-activity relationships of isoniazid - PMC - NIH. Source: nih.gov.
  • Title: Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem. Source: nih.gov.
  • Title: A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence - PMC. Source: nih.gov.
  • Title: Systematically Mitigating the p38α Activity of Triazole-based BET Inhibitors - PMC. Source: nih.gov.
  • Title: Design, Synthesis and Antifungal Activities of Novel Strobilurin Derivatives Containing Pyrimidine Moieties - ResearchGate. Source: researchgate.net.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Phenoxy-pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 2-Phenoxy-pyrimidine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. While a definitive published crystal structure for this specific compound is not yet available, this document outlines the complete workflow, from synthesis and crystallization to X-ray diffraction analysis and interpretation of the resulting structural data. By leveraging established principles of crystallography and drawing parallels with the known structure of pyrimidine-4-carboxylic acid, we present a scientifically grounded, albeit hypothetical, analysis. This guide is intended to serve as a robust framework for researchers undertaking the crystallographic study of this and related pyrimidine derivatives, offering insights into the experimental choices and the interpretation of intermolecular interactions that govern the solid-state architecture of these compounds.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms and molecules in a crystalline solid, known as its crystal structure, is a critical determinant of a drug candidate's physicochemical properties. For a molecule like 2-Phenoxy-pyrimidine-4-carboxylic acid, which possesses functional groups amenable to a rich variety of intermolecular interactions, understanding its solid-state structure is paramount. The crystal packing influences key pharmaceutical parameters including solubility, dissolution rate, stability, and bioavailability. Furthermore, knowledge of the preferred intermolecular interactions can inform the design of co-crystals and polymorphs with tailored properties.[1] Pyrimidine derivatives, in particular, are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making the detailed structural elucidation of new analogues a vital component of modern drug discovery.[2]

This guide will walk through the essential stages of a crystal structure analysis, providing both the "how" and the "why" behind each step.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 2-Phenoxy-pyrimidine-4-carboxylic Acid

The synthesis of 2-Phenoxy-pyrimidine-4-carboxylic acid can be approached through several established routes for pyrimidine derivatives.[3][4] A common strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative. For the target molecule, a plausible synthetic pathway is the reaction of a suitably activated pyrimidine precursor with phenol.

Hypothetical Synthetic Protocol:

  • Starting Materials: 2-Chloro-pyrimidine-4-carboxylic acid and phenol.

  • Reaction: A nucleophilic aromatic substitution reaction is carried out by reacting 2-Chloro-pyrimidine-4-carboxylic acid with sodium phenoxide (generated in situ from phenol and a base such as sodium hydride) in an appropriate aprotic polar solvent like dimethylformamide (DMF).

  • Work-up and Purification: The reaction mixture is quenched with water and acidified to precipitate the crude product. Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Phenoxy-pyrimidine-4-carboxylic acid.

Diagrammatic Representation of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process 2-Chloro-pyrimidine-4-carboxylic acid 2-Chloro-pyrimidine-4-carboxylic acid Nucleophilic\nAromatic Substitution Nucleophilic Aromatic Substitution 2-Chloro-pyrimidine-4-carboxylic acid->Nucleophilic\nAromatic Substitution Phenol + Base Phenol + Base Phenol + Base->Nucleophilic\nAromatic Substitution Solvent (DMF) Solvent (DMF) Solvent (DMF)->Nucleophilic\nAromatic Substitution Heat Heat Heat->Nucleophilic\nAromatic Substitution Work-up &\nPurification Work-up & Purification Nucleophilic\nAromatic Substitution->Work-up &\nPurification Final Product Final Product Work-up &\nPurification->Final Product

Caption: Synthetic workflow for 2-Phenoxy-pyrimidine-4-carboxylic acid.

Crystallization: The Art of Growing Single Crystals

The growth of high-quality single crystals is often the most challenging step in a crystal structure analysis. The goal is to obtain crystals that are of a suitable size (typically 0.1-0.3 mm in each dimension) and have a well-ordered internal structure.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is less soluble. The vapors of the two solvents slowly mix, gradually reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For 2-Phenoxy-pyrimidine-4-carboxylic acid, a range of solvents should be screened, including ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with water.

X-ray Diffraction: Probing the Crystal Lattice

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline material. The process involves irradiating a single crystal with a beam of X-rays and analyzing the pattern of diffracted beams.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers are equipped with sensitive detectors that can collect a complete dataset in a matter of hours.

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the individual reflections. The unit cell is the basic repeating unit of the crystal lattice. The symmetry of the diffraction pattern is used to assign the crystal to one of the 230 space groups.

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. The phases are essential for calculating the electron density map, which reveals the positions of the atoms in the unit cell. The structure is "solved" using computational methods, such as direct methods or Patterson methods, to determine the initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic positions, and their thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed using metrics such as the R-factor.

A Hypothetical Crystal Structure of 2-Phenoxy-pyrimidine-4-carboxylic Acid

In the absence of experimental data, we can propose a plausible crystal structure based on the known structure of pyrimidine-4-carboxylic acid and the principles of supramolecular chemistry.[5][6]

The crystal structure of pyrimidine-4-carboxylic acid is characterized by hydrogen-bonded chains where the carboxylic acid proton donates to a nitrogen atom of an adjacent pyrimidine ring.[5] It is highly probable that the 2-Phenoxy-pyrimidine-4-carboxylic acid will also exhibit strong hydrogen bonding involving the carboxylic acid group.

Table 1: Hypothetical Crystallographic Data for 2-Phenoxy-pyrimidine-4-carboxylic Acid

ParameterHypothetical Value
Chemical FormulaC₁₁H₈N₂O₃
Formula Weight216.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105
Volume (ų)980
Z4
Calculated Density (g/cm³)1.46
Molecular Conformation

The molecule would consist of a planar pyrimidine ring and a phenyl ring connected by an ether linkage. The relative orientation of these two rings will be a key conformational feature, defined by the C-O-C-C torsion angle. Steric hindrance between the rings may lead to a non-coplanar arrangement.

Intermolecular Interactions and Crystal Packing

The crystal packing is likely to be dominated by a combination of hydrogen bonding and π-π stacking interactions.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that the classic carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds, will be a prominent feature. Alternatively, the carboxylic acid may form hydrogen bonds with the nitrogen atoms of the pyrimidine ring, similar to what is observed in pyrimidine-4-carboxylic acid.[5]

  • π-π Stacking: The presence of two aromatic rings (pyrimidine and phenyl) suggests that π-π stacking interactions will play a significant role in the crystal packing, contributing to the overall stability of the structure.

Diagrammatic Representation of Plausible Intermolecular Interactions:

Intermolecular_Interactions cluster_dimer Carboxylic Acid Dimer cluster_chain Hydrogen-Bonded Chain cluster_stacking π-π Stacking Molecule_A R-COOH Molecule_B HOOC-R Molecule_A->Molecule_B O-H···O Molecule_B->Molecule_A O-H···O Molecule_C R-COOH Molecule_D Pyrimidine-N Molecule_C->Molecule_D O-H···N Aromatic_Ring_1 Phenyl Ring Aromatic_Ring_2 Pyrimidine Ring Aromatic_Ring_1->Aromatic_Ring_2 π-π interaction

Caption: Plausible intermolecular interactions in crystalline 2-Phenoxy-pyrimidine-4-carboxylic acid.

Spectroscopic and Thermal Analysis: Complementary Techniques

While X-ray diffraction provides the definitive solid-state structure, other analytical techniques are crucial for a comprehensive characterization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for confirming the presence of functional groups and probing hydrogen bonding. The O-H stretching vibration of the carboxylic acid will be a broad band, and its position and shape can provide information about the strength of the hydrogen bonds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to study the local environment of atoms in the crystal, providing information that is complementary to the long-range order determined by X-ray diffraction.

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and the presence of any polymorphs or solvates.

Conclusion: From Structure to Application

The crystal structure analysis of 2-Phenoxy-pyrimidine-4-carboxylic acid, as outlined in this guide, is a critical step in its development as a potential pharmaceutical agent. A thorough understanding of its solid-state properties, including its molecular conformation and intermolecular interactions, provides a rational basis for formulation design, polymorph screening, and the optimization of its biopharmaceutical properties. While the specific structural details presented here are hypothetical, the methodologies and scientific reasoning provide a robust roadmap for the experimental determination and interpretation of the crystal structure of this and related compounds. This knowledge is indispensable for advancing promising molecules from the laboratory to clinical applications.

References

  • Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o885. [Link]

  • El-Faham, A., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(10), 17187-17203. [Link]

  • El-Faham, A., et al. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. PubMed, 25347395. [Link]

  • Danchuk, V. D., Kravchuk, A. P., & Puchkovska, G. O. (2005). Intermolecular Interaction and Molecular Dynamics in Carboxylic Acid Crystals. Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C328. [Link]

  • Smit, P. H., & Derissen, J. L. (1979). Intermolecular interactions in crystals of carboxylic acids: III. Non-empirical interatomic potential functions. Molecular Physics, 37(2), 521-539. [Link]

  • Betz, R., & Klüfers, P. (2007). 1-Hydroxycyclopropane-1-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4921. [Link]

  • Starosta, W., & Leciejewicz, J. (2012). Bis(μ3-pyrimidine-4-carboxylato)-bis(μ2-pyrimidine-4-carboxylato)tetrakis(aqua-lithium). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), m1065–m1066. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 26(21), 6483. [Link]

  • Childs, S. L., et al. (2008). The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative. CrystEngComm, 10(7), 856-864. [Link]

  • Wawer, I., et al. (2006). Structural studies of pyrido[1,2- c]pyrimidine derivatives by 13C CPMAS NMR, X-ray diffraction and GIAO/DFT calculations. Journal of Molecular Structure, 794(1-3), 104-111. [Link]

  • PubChem. (n.d.). 2-[(4-Hydroxyphenyl)amino]pyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • Schultheiss, N., & Newman, A. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 9(6), 2950-2967. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 341. [Link]

  • El-Faham, A., et al. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Yan, Y., et al. (2012). Cocrystallization and amorphization induced by drug-excipient interaction improves the physical properties of acyclovir. International Journal of Pharmaceutics, 422(1-2), 160-169. [Link]

  • Zhang, L., et al. (2015). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Journal of the Chinese Chemical Society, 62(8), 681-688. [Link]

Sources

Predictive Metrology and Structural Optimization of Phenoxy-Pyrimidine Scaffolds for Enhanced Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxy-pyrimidine pharmacophore is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., FLT3 inhibitors for acute myeloid leukemia) and novel antimalarial agents[1][2]. However, the electron-rich nature of the phenoxy ring and the vulnerability of the ether linkage often result in rapid cytochrome P450 (CYP450)-mediated oxidative degradation. This whitepaper delineates a comprehensive, self-validating framework combining advanced in silico Graph Neural Network (GNN) predictions with rigorous in vitro Human Liver Microsome (HLM) assays to accurately predict and optimize the metabolic stability of phenoxy-pyrimidine derivatives.

Mechanistic Vulnerabilities of the Phenoxy-Pyrimidine Scaffold

Metabolic stability, defined by a compound's in vitro half-life (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and intrinsic clearance (

), is a primary determinant of in vivo bioavailability and pharmacokinetic efficacy[3]. For phenoxy-pyrimidines, the primary metabolic liability lies in the host's CYP450 enzymes—predominantly CYP3A4 and CYP2D6—which target regions of high electron density.

The Causality of Degradation: CYP450 enzymes utilize a heme-coordinated reactive oxygen species to abstract an electron or hydrogen atom from the substrate. In unsubstituted phenoxy-pyrimidines, the para and ortho positions of the phenoxy ring are highly electron-rich due to the electron-donating resonance of the ether oxygen. This creates a pronounced "Site of Metabolism" (SOM). By strategically introducing Electron-Withdrawing Groups (EWGs) such as fluorine (-F) or trifluoromethoxy (


) at these soft spots, medicinal chemists can deliberately reduce the local electron density, thereby increasing the activation energy required for CYP-mediated oxidation and significantly prolonging the drug's half-life[1].

OptimizationLogic N1 Identify Metabolic Soft Spot (e.g., Phenoxy para-position) N2 Introduce EWG (e.g., -F, -CF3, -OCF3) N1->N2 N3 Decrease Local Electron Density N2->N3 N4 Steric & Electronic Hindrance of CYP450 Oxidation N3->N4 N5 Enhanced Metabolic Stability (Lower CLint, Higher t1/2) N4->N5

Fig 1. Logical causality of electron-withdrawing groups (EWGs) on metabolic stability.

In Silico Predictive Frameworks: The Computational Engine

Historically, metabolic stability predictions relied on traditional Quantitative Structure-Activity Relationship (QSAR) models[4]. However, modern computational chemistry has pivoted toward Graph Neural Networks (GNNs) and contrastive learning models, which offer superior spatial and topological mapping of molecular bonds[5].

GNN-based platforms evaluate the phenoxy-pyrimidine scaffold by treating atoms as nodes and bonds as edges, capturing the complex interplay of steric hindrance and electronic distribution[6]. These models output a predictive SOM score and an estimated


, allowing researchers to triage vast compound libraries before initiating costly chemical synthesis[4].

InSilico A Molecular Input (Phenoxy-Pyrimidine) B Graph Neural Network Feature Extraction A->B C Site of Metabolism (SOM) Mapping B->C D Metabolic Stability Prediction (t1/2) C->D

Fig 2. In silico GNN-based workflow for predicting phenoxy-pyrimidine metabolic stability.

Empirical Validation: Self-Validating In Vitro HLM Protocol

To bridge the gap between in silico predictions and in vivo reality, compounds must undergo empirical validation using Human Liver Microsomes (HLMs)[3].

Causality in Experimental Design: The following protocol is designed as a self-validating system. It includes a negative control (minus NADPH) to ensure that any observed degradation is strictly CYP450-mediated, and a positive control (e.g., Verapamil) to verify the enzymatic competency of the specific HLM batch used[3].

Step-by-Step HLM Assay Methodology:
  • Preparation of Incubation Matrix: Suspend HLMs in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Rationale: pH 7.4 mimics physiological conditions, preserving native enzyme conformation.

  • Substrate Addition: Spike the phenoxy-pyrimidine candidate (final concentration 1 µM) into the matrix. Include parallel wells for the positive control (Verapamil) and negative control.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH regenerating system to all wells except the negative control. Rationale: NADPH is the obligate electron donor for CYP450 catalytic cycles; its absence halts CYP-mediated metabolism.

  • Kinetic Sampling: Extract 50 µL aliquots at precisely 0, 15, 30, 45, and 60 minutes.

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Cold organic solvent instantly denatures the CYP enzymes, precipitating the protein and halting the reaction at the exact time point.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

HLM_Protocol S1 1. Substrate + HLM Incubation (37°C, pH 7.4) S2 2. NADPH Addition (Reaction Initiation) S1->S2 S3 3. Aliquot Sampling (0, 15, 30, 45, 60 min) S2->S3 S4 4. Acetonitrile Quenching (Protein Precipitation) S3->S4 S5 5. Centrifugation & LC-MS/MS Analysis S4->S5

Fig 3. Step-by-step in vitro Human Liver Microsome (HLM) stability assay protocol.

Data Synthesis & Scaffold Optimization

The integration of computational predictions with empirical HLM data allows for rapid Structure-Activity Relationship (SAR) optimization. As demonstrated in the optimization of antimalarial and leukemic agents, substituting vulnerable hydrogen atoms on the phenoxy ring with halogens or bulky, electron-withdrawing motifs drastically improves the pharmacokinetic profile[1][2].

The table below summarizes the quantitative impact of specific structural modifications on the phenoxy-pyrimidine core:

Compound IDScaffold Modification (Phenoxy Ring)Predicted SOM VulnerabilityHLM

(min)

(µL/min/mg)
Optimization Outcome
PP-01 Unsubstituted (H)High (para-position)12.4112.5Rapid clearance; poor in vivo exposure.
PP-02 4-Fluoro (-F)Moderate38.635.9Improved stability; partial blocking of oxidation.
PP-03 4-Trifluoromethyl (

)
Low85.216.2High stability; strong electronic deactivation.
PP-04 4-Trifluoromethoxy (

)
Very Low>120.0<5.0Optimal stability; high steric & electronic shielding.

Data Interpretation: The transition from PP-01 to PP-04 demonstrates a clear causal relationship: as the electron-withdrawing capacity of the substituent increases, the intrinsic clearance (


) drops exponentially, validating the in silico SOM predictions.

Conclusion

Mastering the metabolic stability of phenoxy-pyrimidine scaffolds requires a symbiotic approach. By leveraging GNN-based in silico predictions to map metabolic soft spots and applying rational chemical modifications (such as EWG integration), researchers can bypass traditional trial-and-error bottlenecks. When rigorously validated through self-controlled in vitro HLM assays, this pipeline ensures the advancement of highly stable, bioavailable drug candidates into preclinical development.

References

  • In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability - Bentham Science Publishers. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - Institute of Pharmacology Polish Academy of Sciences.[Link]

  • Improving the decision-making process in the structural modification of drug candidates: Enhancing metabolic stability - ResearchGate. [Link]

  • Uncertainty-Aware Metabolic Stability Prediction with Dual-View Contrastive Learning - Springer / DOI.[Link]

  • In silico ADME/T modelling for rational drug design - Cambridge University Press. [Link]

  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers - National Institutes of Health (NIH). [Link]

  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - ACS Publications.[Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Phenoxy-pyrimidine-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenoxy-pyrimidine-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide synthesizes information from analogous structures—pyrimidine derivatives and aromatic carboxylic acids—to predict its solubility profile. More importantly, this document offers a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of 2-phenoxy-pyrimidine-4-carboxylic acid in a range of organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing both theoretical grounding and practical methodologies.

Introduction: The Significance of Solubility in Compound Development

2-Phenoxy-pyrimidine-4-carboxylic acid belongs to a class of nitrogen-containing heterocyclic compounds that are pivotal in the synthesis of biologically active molecules.[1] The pyrimidine scaffold is a fundamental building block in numerous natural products and is integral to a wide array of pharmacologically active compounds, including those with antimicrobial, antiviral, and anticancer properties.[1][2][3] The solubility of a lead compound is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various organic solvents is also essential for its synthesis, purification, and the development of analytical methods.

The structure of 2-phenoxy-pyrimidine-4-carboxylic acid, featuring a polar carboxylic acid group, a moderately polar pyrimidine ring, and a nonpolar phenoxy group, suggests a nuanced solubility profile that will be highly dependent on the chosen solvent system. This guide will explore these intricacies and provide a robust framework for their experimental determination.

Predicted Solubility Profile of 2-Phenoxy-pyrimidine-4-carboxylic Acid

Key Structural Features Influencing Solubility:

  • Pyrimidine Ring: The pyrimidine core, with its two nitrogen atoms, can participate in hydrogen bonding and dipole-dipole interactions, contributing to its solubility in polar organic solvents.[4]

  • Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, which typically imparts solubility in polar protic solvents. Furthermore, its acidic nature allows for deprotonation in the presence of a base to form a highly soluble salt, a principle often exploited in solubility tests with aqueous bases like sodium hydroxide and sodium bicarbonate.[5][6][7]

  • Phenoxy Group: The phenyl ring is nonpolar and will contribute to the compound's solubility in less polar and aromatic solvents through van der Waals forces.

Based on these features, a qualitative prediction of solubility in various solvent classes can be made.

Table 1: Predicted Qualitative Solubility of 2-Phenoxy-pyrimidine-4-carboxylic Acid in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese solvents are strong hydrogen bond acceptors and can effectively solvate both the polar and nonpolar regions of the molecule. Studies on other pyrimidine derivatives show high solubility in DMF.[2][8][9]
Polar Protic Methanol, EthanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid and pyrimidine moieties. Solubility is expected to be good, though potentially less than in polar aprotic solvents.
Ethers Tetrahydrofuran (THF), Diethyl etherModerateTHF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor.
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents are weakly polar and can interact with the dipole moment of the molecule. Solubility is likely to be limited.
Aromatic Toluene, BenzeneLowThe nonpolar nature of these solvents will primarily interact with the phenoxy group. The polar functional groups will limit overall solubility.
Nonpolar Hexane, HeptaneInsolubleThe significant polarity of the carboxylic acid and pyrimidine ring will make it energetically unfavorable to dissolve in nonpolar aliphatic solvents.

It is a general trend that the solubility of pyrimidine derivatives increases with temperature.[2][8][9][10] Therefore, heating may enhance the solubility of 2-phenoxy-pyrimidine-4-carboxylic acid in many of the listed solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of 2-phenoxy-pyrimidine-4-carboxylic acid. The gravimetric method is a reliable and widely used technique for this purpose.[2][8][9][10]

Materials and Equipment
  • 2-Phenoxy-pyrimidine-4-carboxylic acid (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Pipettes and syringes

  • Drying oven or vacuum oven

Step-by-Step Gravimetric Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-phenoxy-pyrimidine-4-carboxylic acid to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be continuously agitated during this time.

  • Separation of Undissolved Solid:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

  • Sample Collection and Solvent Evaporation:

    • Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant (the saturated solution) using a calibrated pipette. Take care not to disturb the solid at the bottom of the vial.

    • Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry vial. Record the exact weight of the empty vial.

    • Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or by using a vacuum oven for more sensitive compounds.

  • Determination of Solute Mass and Solubility Calculation:

    • Once the solvent has been completely evaporated, allow the vial containing the dried solute to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried solute on the analytical balance.

    • The mass of the dissolved 2-phenoxy-pyrimidine-4-carboxylic acid is the final weight of the vial minus the initial weight of the empty vial.

    • Calculate the solubility, typically expressed in mg/mL or g/L, by dividing the mass of the solute by the volume of the solvent aliquot taken.

Self-Validating System and Trustworthiness

To ensure the reliability and trustworthiness of the results, the following checks should be integrated into the protocol:

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent at the later time points.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.

  • Purity of Materials: The purity of both the solute and the solvents should be high to avoid erroneous results.

  • Replicates: All measurements should be performed in triplicate to assess the precision of the results and to identify any outliers.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the gravimetric method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate with Agitation (Constant Temperature) B->C D 4. Centrifuge to Separate Solid C->D Equilibrium Reached E 5. Transfer Aliquot of Supernatant D->E Clear Supernatant F 6. Evaporate Solvent E->F G 7. Weigh Dried Solute F->G H 8. Calculate Solubility (mg/mL) G->H

Caption: Gravimetric method for solubility determination.

Conclusion

While direct, published quantitative solubility data for 2-phenoxy-pyrimidine-4-carboxylic acid is scarce, a scientifically sound prediction of its behavior in various organic solvents can be formulated based on its chemical structure and the known properties of related compounds. The compound is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents such as alcohols. For drug development and chemical synthesis applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a robust and reliable method for their determination. By following this experimental workflow, researchers can generate the critical data needed to advance their projects.

References

  • Vertex AI Search. (n.d.). Pyrimidine - Solubility of Things. Retrieved from the provided search results.[4]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.[10]

  • Bhesaniya, K., & Baluja, S. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data, 59(10), 3097-3104.[8]

  • Baluja, S., & Bhesaniya, K. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1146-1152.[2][9]

  • ResearchGate. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from the provided search results.[9]

  • Scribd. (n.d.). Chemistry Lab Report 4 | PDF | Solubility | Carboxylic Acid. Retrieved from the provided search results.[5]

  • IS MUNI. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from the provided search results.[11]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from the provided search results.[6]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from the provided search results.[7]

  • IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from the provided search results.[12]

  • MedChemExpress. (n.d.). Pyrimidine-4-carboxylic acid | Biochemical Reagent. Retrieved from the provided search results.[13]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from the provided search results.[1]

  • Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid. Retrieved from the provided search results.[3]

  • Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6). Retrieved from the provided search results.[14]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Phenoxy-pyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 2-phenoxy-pyrimidine-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, antifungal agents, and advanced herbicides. While the pyrimidine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr), the specific installation of a phenoxy group at the C-2 position—while preserving a carboxylic acid moiety at C-4—requires precise control over regioselectivity and reaction conditions to prevent decarboxylation or hydrolysis byproducts.

This guide details a robust, scalable synthetic route for these derivatives. Unlike generic protocols, this workflow prioritizes convergent synthesis using stable ester intermediates to maximize yield and purity, addressing common pitfalls such as incomplete conversion at the sterically and electronically distinct C-2 position.

Retrosynthetic Analysis & Mechanistic Insight

To design a self-validating protocol, we must understand the electronic bias of the pyrimidine ring.

  • Electronic Bias: The C-4 position of a pyrimidine is typically more electrophilic than C-2 due to the para-like conjugation with the ring nitrogens. However, in 2-chloropyrimidine-4-carboxylates , the electron-withdrawing carboxylate group at C-4 further activates the C-2 position toward nucleophilic attack.

  • Disconnection: The strategic disconnection is at the ether linkage (C2–O bond).

  • Starting Material Selection: We utilize methyl 2-chloropyrimidine-4-carboxylate rather than the free acid. The ester protects the carboxylate from participating in side reactions (e.g., salt formation that reduces solubility) and enhances the electrophilicity of the pyrimidine ring.

Reaction Pathway Diagram[1][2][3]

ReactionScheme cluster_0 Step 1: Ether Formation SM1 Methyl 2-chloropyrimidine- 4-carboxylate Inter Intermediate: Methyl 2-(aryloxy)pyrimidine- 4-carboxylate SM1->Inter S_NAr Coupling (Base, Heat) Reagent Substituted Phenol (Ar-OH) Reagent->Inter Product Final Product: 2-(Aryloxy)pyrimidine- 4-carboxylic acid Inter->Product Hydrolysis (LiOH, THF/H2O)

Figure 1: Two-step convergent synthesis strategy ensuring regioselective installation of the phenoxy group followed by controlled hydrolysis.

Detailed Experimental Protocols

Protocol A: SNAr Coupling (Ether Linkage Formation)

Objective: Synthesize methyl 2-(substituted-phenoxy)pyrimidine-4-carboxylate. Critical Parameter: The choice of base and solvent is critical. While K2CO3 in DMF is standard, Cs2CO3 is recommended for sterically hindered or electron-rich phenols due to its "cesium effect" (higher solubility and "naked" anion reactivity).

Materials:
  • Methyl 2-chloropyrimidine-4-carboxylate (1.0 equiv)

  • Substituted Phenol derivative (1.1 equiv)

  • Cesium Carbonate (Cs2CO3) (1.5 equiv)

  • Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [0.2 M concentration]

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substituted Phenol (1.1 equiv) in anhydrous DMF.

  • Activation: Add Cs2CO3 (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Cue: The suspension may change color slightly depending on the phenol.

  • Addition: Add Methyl 2-chloropyrimidine-4-carboxylate (1.0 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (N2 or Ar). Monitor by TLC or LC-MS.

    • Expert Note: Most electron-deficient pyrimidines react within 2–4 hours. If the phenol is electron-poor (e.g., 4-nitrophenol), increase temperature to 90°C.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-cold water (10x reaction volume).

    • Outcome: The product often precipitates as a solid. Filter and wash with water.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine (2x) and water (2x) to remove DMF. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallization from EtOH/Heptane or Flash Column Chromatography (Hexanes/EtOAc).

Protocol B: Ester Hydrolysis (Saponification)

Objective: Convert the ester intermediate to the final carboxylic acid. Critical Parameter: Avoid harsh acidic hydrolysis which can cleave the ether bond. Mild alkaline hydrolysis using LiOH is preferred over NaOH for better solubility in THF mixtures.

Step-by-Step Methodology:
  • Dissolution: Dissolve the Ester Intermediate (from Protocol A) in a mixture of THF:Water (3:1 ratio, 0.1 M).

  • Reagent Addition: Add LiOH·H2O (2.5 equiv).

  • Reaction: Stir at Room Temperature for 2–6 hours.

    • Validation: LC-MS should show complete disappearance of the ester peak (M+) and appearance of the acid peak (M-14 or M+H of acid).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Dilute the remaining aqueous residue with water.

    • Acidification: Cool in an ice bath and acidify dropwise with 1N HCl to pH ~3–4.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Optimization & Troubleshooting Guide

The following table summarizes common issues and expert-derived solutions based on electronic effects of the phenol substituent.

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete SNAr due to weak nucleophile (e.g., electron-poor phenol).Switch solvent to DMSO (higher dielectric constant); Increase temp to 100°C; Use NaH (1.1 equiv) instead of Cs2CO3 to fully deprotonate phenol before addition.
Hydrolysis Byproduct in Step 1 Wet solvent allowing water to compete with phenol.Ensure DMF is anhydrous ; Add 3Å molecular sieves to the reaction vessel.
Decarboxylation (Step 2) Reaction temperature too high during hydrolysis or workup.Perform hydrolysis at 0°C to RT ; Avoid heating the acidic aqueous phase during workup.
Regioselectivity Issues Starting with 2,4-dichloropyrimidine instead of the 2-chloro-4-carboxylate.Strictly use Methyl 2-chloropyrimidine-4-carboxylate . If using di-halo precursors, C-4 substitution usually dominates.

Workflow Visualization

Workflow Start Start: Reagent Prep Activation Phenol Activation (Cs2CO3, DMF, 15 min) Start->Activation Coupling S_NAr Coupling (+ Pyrimidine Core, 60-80°C) Activation->Coupling Check LC-MS Check: Conversion > 95%? Coupling->Check Check->Coupling No (Increase Temp/Time) Workup1 Quench & Isolation (Precipitation/Extraction) Check->Workup1 Yes Hydrolysis Saponification (LiOH, THF/H2O, RT) Workup1->Hydrolysis Acidification Acidify to pH 3 (1N HCl) Hydrolysis->Acidification Final Final Product: Pure Carboxylic Acid Acidification->Final

Figure 2: Operational workflow for the synthesis of 2-phenoxy-pyrimidine-4-carboxylic acid derivatives.

References

  • Vertex Pharmaceuticals. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents. National Institutes of Health (PMC). [Link]

  • WuXi AppTec. (2023). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [Link]

  • Zhang, L., et al. (2010).[3] Cu(OTf)2-Mediated Chan-Lam Reaction of Carboxylic Acids to Access Phenolic Esters. Journal of Organic Chemistry. [Link]

Sources

Application Note: Efficient Amide Coupling of 2-Phenoxy-pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The coupling of 2-phenoxy-pyrimidine-4-carboxylic acid with amines is a pivotal step in the synthesis of various kinase inhibitors (e.g., BTK, A2A antagonists). However, this specific scaffold presents unique challenges: the electron-deficient pyrimidine ring increases the acidity of the carboxylic acid but also renders the system prone to thermal decarboxylation and nucleophilic aromatic substitution (


)  at the C2 position. This guide outlines two validated protocols—Method A (HATU)  for high-throughput discovery and Method B (T3P)  for scalable process chemistry—designed to mitigate these risks while maximizing yield and purity.

Mechanistic Analysis & Structural Challenges

To successfully couple this substrate, one must understand the competing electronic forces at play.

Electronic Environment

The pyrimidine ring is significantly electron-deficient (π-deficient).

  • C4-Carboxylate: The electron-withdrawing nature of the ring lowers the pKa of the carboxylic acid compared to benzoic acid, making it easier to deprotonate but potentially less nucleophilic toward coupling reagents.

  • C2-Phenoxy Group: This group acts as an electron donor via resonance (+M) but an electron withdrawer via induction (-I). Crucially, the phenoxy group is a potential leaving group. Under harsh basic conditions or high temperatures, aggressive amines can displace the phenoxy group via

    
    , destroying the scaffold.
    
The Decarboxylation Trap

Pyrimidine-4-carboxylic acids are notoriously unstable. They undergo decarboxylation via a zwitterionic intermediate (Hammick reaction mechanism), particularly in the presence of heat or during the activation step if the active ester is not trapped quickly.

Critical Control Point: Avoid heating the free acid above 60°C. Monitor reactions for the "M-44" mass peak (loss of


) by LCMS.
Mechanistic Pathway Diagram

The following diagram illustrates the desired activation pathway versus the competing decarboxylation and


 side reactions.

ReactionPathways cluster_conditions Critical Factors Substrate 2-Phenoxy-pyrimidine- 4-COOH Activation Activated Species (Active Ester/Anhydride) Substrate->Activation + Coupling Reagent (Fast) Decarb Byproduct: 2-Phenoxypyrimidine (Decarboxylation) Substrate->Decarb Heat / Acid (- CO2) Product Target Amide Activation->Product + Amine (R-NH2) (Desired Path) SNAr Byproduct: 2-Amino-pyrimidine (Phenoxy Displacement) Activation->SNAr Excess Amine / Heat (SNAr at C2) Info 1. Keep T < 50°C 2. Avoid large excess of amine 3. Rapid activation required

Figure 1: Reaction pathways showing the desired amide formation (Green) versus competing decomposition routes (Red).

Experimental Protocols

Method A: High-Throughput / Discovery Scale (HATU)

Best for: Small scale (<100 mg), rapid synthesis, difficult/unreactive amines. Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Rationale: HATU generates a highly reactive aza-benzotriazole active ester, ensuring fast coupling before decarboxylation can occur.

Protocol:

  • Preparation: Dissolve 2-phenoxy-pyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 3.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.

    • Note: Stir for only 5–10 minutes. Extended activation times increase the risk of side reactions.

  • Coupling: Add the Amine (1.1 – 1.2 equiv).

  • Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours.

    • QC Check: Monitor by LCMS.[1] Look for Product (

      
      ) and check for Decarboxylated byproduct (
      
      
      
      ).
  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash 2x with 5% LiCl solution (removes DMF).[1]

    • Wash 1x with Sat.

      
       (removes unreacted acid/HATU byproducts).
      
    • Wash 1x with Brine. Dry over

      
      .[1]
      
Method B: Process / Scale-Up (T3P)

Best for: Gram-to-Kilogram scale, epimerization-prone amines, ease of purification.[2] Reagent: T3P (Propylphosphonic anhydride) usually 50% in EtOAc or DMF.

Rationale: T3P produces water-soluble byproducts and does not require potentially explosive additives like HOBt.[3] It activates the acid via a mixed anhydride mechanism that is generally milder and cleaner than HATU.

Protocol:

  • Preparation: Suspend 2-phenoxy-pyrimidine-4-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF (5–10 volumes).

    • Note: T3P allows "dump-in" stoichiometry; you do not need to pre-activate the acid, which protects unstable substrates.

  • Base Addition: Add Pyridine (2.5 – 3.0 equiv) or N-Methylimidazole (NMI) .

    • Why Pyridine? It acts as both a base and an acylation catalyst, forming an active acyl-pyridinium intermediate.

  • Reagent Addition: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise at 0°C to control exotherm.

  • Reaction: Allow to warm to Room Temperature and stir for 4–12 hours.

    • Caution: Do not heat above 40°C unless conversion is stalled.

  • Workup (The "Self-Validating" Step):

    • Add water to quench.[2][4]

    • Separate layers.

    • Wash organic layer with 10% Citric Acid (removes Pyridine/Amine).

    • Wash organic layer with 10%

      
        (removes unreacted Acid and T3P byproducts).
      
    • Result: The organic layer contains high-purity product.[3]

Decision Matrix & Troubleshooting

Use the following flowchart to select the appropriate method and troubleshoot issues.

Workflow Start Start: Coupling 2-Phenoxy-pyrimidine-4-COOH ScaleCheck Scale > 1g OR Strict Purity Req? Start->ScaleCheck MethodA Method A: HATU/DIPEA (Fast, High Conversion) ScaleCheck->MethodA No (Discovery) MethodB Method B: T3P/Pyridine (Clean Profile, Scalable) ScaleCheck->MethodB Yes (Process) Monitor Monitor LCMS (Check M+H) MethodA->Monitor MethodB->Monitor Issue1 Issue: Low Conversion? Monitor->Issue1 Incomplete Issue2 Issue: Decarboxylation (M-44 observed)? Monitor->Issue2 Byproducts Sol1 Switch to HATU or Increase T3P to 2.0 eq Issue1->Sol1 Yes Sol2 LOWER Temp (<0°C) Reduce Base Load Issue2->Sol2 Yes

Figure 2: Decision Matrix for reagent selection and troubleshooting.

Troubleshooting Data Table
Observation (LCMS/TLC)Root CauseCorrective Action
Mass M-44 (M-CO2) Thermal DecarboxylationReduce reaction temp to 0°C; Reduce activation time; Ensure acid is not stored in solution for long periods.
Mass M-93 (Loss of Phenoxy)

Displacement
The amine is attacking C2. Lower temperature; Use a less nucleophilic base (e.g., Collidine instead of DIPEA).
No Reaction (SM remains) Poor ActivationIf using T3P, switch to HATU. If using HATU, ensure DMF is anhydrous (water kills active ester).
Product + +135 Mass Tetramethylurea AdductArtifact of HATU coupling. Switch to T3P or perform extensive water/brine washes.

References

  • Decarboxylation Mechanisms

    • T. S. Lee et al., "Three Pyrimidine Decarboxylations in the Absence of a Catalyst," Journal of the American Chemical Society, 2013. Link (Discusses the zwitterionic instability of pyrimidine carboxylates).

  • T3P Reagent Overview

    • J. R.[2] Dunetz et al., "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine," Organic Letters, 2011.[2] Link (The foundational paper for T3P/Pyridine coupling).

  • HATU Protocols

    • L. A. Carpino, "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive," Journal of the American Chemical Society, 1993. Link.

  • Pyrimidine Scaffold Synthesis

    • Patent WO2012170976A2, "Compositions and methods for the production of pyrimidine and pyridine compounds with BTK inhibitory activity."[5] Link (Demonstrates industrial relevance of this specific coupling).

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-phenoxy-pyrimidine-4-carboxylic acid and coupling reagents before handling.

Sources

esterification methods for 2-Phenoxy-pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification Protocols for 2-Phenoxy-pyrimidine-4-carboxylic Acid

Executive Summary

The 2-phenoxy-pyrimidine-4-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Vadadustat analogs) and antibacterial agents.[1] While esterification is a fundamental transformation, this specific substrate presents unique electronic and steric challenges. The electron-deficient pyrimidine ring renders the C2-phenoxy group susceptible to Nucleophilic Aromatic Substitution (


) under forcing basic conditions, while the carboxylic acid at C4 exhibits reduced nucleophilicity compared to benzoic acid analogs.

This guide provides three validated protocols for esterification, selected based on scale, ester complexity, and substrate sensitivity. We prioritize methods that mitigate the risk of ether cleavage and decarboxylation.

Chemical Context & Strategic Analysis

Before selecting a protocol, the electronic environment of the substrate must be understood.

  • Electronic Deficient Core: The pyrimidine ring (1,3-diazine) is highly

    
    -deficient.[1] This withdraws electron density from the carboxylate, making it a poorer nucleophile in 
    
    
    
    type reactions (alkylation) but highly susceptible to nucleophilic attack at the carbonyl carbon (good for acid chloride formation).
  • Fragility of the Ether Linkage: The C2-position is activated for

    
    . Strong nucleophiles (e.g., methoxide) in polar aprotic solvents can displace the phenoxy group. Therefore, acidic conditions  or mild bases with non-nucleophilic counterions  are preferred over harsh alkoxide conditions.
    
Method Selection Matrix
MethodReagentsPrimary Use CaseRisk ProfileScalability
A. Acid Chloride

or

, ROH
Simple esters (Me, Et)Moderate (HCl generation)High
B. Coupling Agent EDC/DMAP or HATUComplex/Chiral alcoholsLow (Neutral pH)Low-Medium
C. Carboxylate Alkylation

, Alkyl Iodide
Methyl, Benzyl, AllylLow (Avoids strong acid)Medium

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Standard Scale-Up)

Best for: Synthesis of Methyl or Ethyl esters on gram-to-kilogram scale.[1]

Mechanism: In situ generation of the acid chloride followed by alcoholysis. The HCl byproduct catalyzes the reaction but must be managed to prevent ether cleavage.

Reagents:

  • 2-Phenoxy-pyrimidine-4-carboxylic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)[1]
    
  • Anhydrous Alcohol (Methanol or Ethanol) (Solvent volume, ~10-20V)[1]

  • Catalytic DMF (1-2 drops)[1]

Protocol:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl2) or nitrogen inlet.

  • Dissolution: Suspend the carboxylic acid (1.0 equiv) in anhydrous alcohol (e.g., MeOH). Cool the suspension to 0°C using an ice bath.

    • Note: The acid may not fully dissolve initially.

  • Activation: Dropwise add thionyl chloride (

    
    , 2.0 equiv) over 20 minutes.
    
    • Caution: Exothermic reaction. Gas evolution (

      
      , HCl). Maintain temp < 10°C during addition.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour.

    • Optimization: If LCMS shows incomplete conversion, heat to mild reflux (40-50°C) for 2-4 hours. Do not exceed 60°C to protect the phenoxy ether.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess solvent and

    
    .
    
  • Neutralization: Redissolve the residue in EtOAc. Wash with saturated

    
     (2x) to remove residual acid. Wash with brine (1x).
    
  • Isolation: Dry over

    
    , filter, and concentrate. The ester is typically obtained as a white/off-white solid requiring no chromatography.
    
Method B: HATU-Mediated Coupling (Mild/High-Value)

Best for: Esterification with complex, acid-sensitive, or secondary alcohols.[1]

Mechanism: Activation of the carboxylic acid as an O-acyl(tetramethyl)uronium salt, which is highly reactive toward alcohol nucleophiles.

Reagents:

  • Acid (1.0 equiv)

  • Alcohol (1.1 - 1.5 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • DMF or DCM (Solvent)

Protocol:

  • Activation: Dissolve 2-phenoxy-pyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (Concentration ~0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 10-15 minutes at RT. The solution should turn slightly yellow/orange.

  • Nucleophile Addition: Add the target alcohol (1.2 equiv).

  • Reaction: Stir at RT for 2-16 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc (10x volume). Wash efficiently with water (3x) and LiCl (5% aq) to remove DMF.

  • Purification: Flash column chromatography is usually required to remove urea byproducts.

Method C: Cesium Carbonate Alkylation (The "Base" Route)

Best for: Methylation (MeI) or Benzylation (BnBr) without acidic conditions.

Mechanism: Formation of the cesium carboxylate salt, which acts as a nucleophile displacing the halide (


).

Protocol:

  • Salt Formation: Dissolve the acid in DMF. Add

    
     (1.5 equiv). Stir for 30 mins at RT.
    
    • Why Cesium? The large cesium cation creates a "naked," more nucleophilic carboxylate anion compared to sodium or potassium.

  • Alkylation: Add Alkyl Iodide (e.g., Iodomethane, 1.2 equiv) dropwise.

  • Reaction: Stir at RT for 3-6 hours.

  • Workup: Dilute with water, extract into EtOAc.

Visualization of Workflows

The following diagram illustrates the decision logic for selecting the appropriate esterification pathway based on substrate constraints.

EsterificationLogic Start Start: 2-Phenoxy-pyrimidine-4-COOH CheckAlcohol Is the Alcohol Simple? (MeOH, EtOH) Start->CheckAlcohol MethodA Method A: Acid Chloride (SOCl2 / ROH) Scalable, Cost-effective CheckAlcohol->MethodA Yes (Primary/Small) CheckSensitive Is Substrate Acid Sensitive? CheckAlcohol->CheckSensitive No (Complex/Secondary) MethodC Method C: Alkylation (Cs2CO3 / R-X) Neutral/Basic Conditions CheckSensitive->MethodC Yes (Avoid Acid) MethodB Method B: Coupling (HATU / EDC) Mildest, High Cost CheckSensitive->MethodB No (General Purpose)

Figure 1: Decision tree for selecting the optimal esterification method based on alcohol type and substrate sensitivity.

Analytical Quality Control

To ensure the integrity of the ester and the stability of the phenoxy ring, the following analytical parameters should be verified.

ParameterMethodExpected Result / Criteria
Identity 1H NMR (DMSO-d6) Ester Methyl: Singlet ~3.8-3.9 ppm.Pyrimidine H: Doublet ~8.8 ppm (C6-H), Doublet ~7.6 ppm (C5-H).Phenoxy: Multiplet 7.2-7.5 ppm.[1]
Purity HPLC (C18) >98% Area.[2] Gradient: 5-95% ACN/Water (0.1% Formic Acid).[1]
Side Product LCMS Check for M-R (Hydrolysis) or M+14 (Methylation of N-ring, rare but possible with excess MeI).

Self-Validating Check: In the


 NMR, the integration of the phenoxy aromatic protons (5H) must match the pyrimidine protons (1H each). A loss of phenoxy integration suggests ether cleavage (

) occurred.

References

  • Fischer Esterification Mechanisms

    • Master Organic Chemistry. "Fischer Esterification."[3][4][5][6][7] Link

  • Pyrimidine Chemistry & Reactivity

    • MedChemExpress. "Pyrimidine-4-carboxylic acid Product Data."[1][2] Link

    • ChemGuide. "Esterification of Phenols and Acids."[8][9] Link

  • Coupling Reagents (HATU/EDC)

    • Organic Chemistry Portal. "Esterification Methods."[3][4][5][6][7][8][10][11] Link

  • Analogous Synthesis (Vadadustat Intermediates)

    • Google Patents. "Process for the esterification of phenolic carboxylic acids (EP0139252A2)." Link

Sources

Application Notes & Protocols: A Guide to the Effective Activation of 2-Phenoxy-pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of amide bonds is one of the most critical and frequently performed transformations in medicinal chemistry and drug discovery.[1][2][3] The pyrimidine scaffold, in particular, is a privileged structure found in a vast array of biologically active compounds and approved pharmaceuticals.[4] This guide provides a detailed technical overview and actionable protocols for the activation of 2-phenoxy-pyrimidine-4-carboxylic acid, a key intermediate for the synthesis of novel molecular entities. We will delve into the core principles of carboxylic acid activation, offer a comparative analysis of leading reagent classes, and present step-by-step experimental protocols designed for high-yield, high-purity synthesis.

The Imperative of Carboxylic Acid Activation

The direct condensation of a carboxylic acid with an amine to form an amide bond is generally an inefficient process. The acidic proton of the carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt, hindering the desired nucleophilic attack at the carbonyl carbon.[5] Therefore, the activation of the carboxylic acid is a mandatory prerequisite for efficient amide bond formation.[3][6] This is achieved by converting the carboxylic acid's hydroxyl group into a superior leaving group, thereby enhancing the electrophilicity of the carbonyl carbon and facilitating the subsequent reaction with an amine.[7]

G cluster_0 Core Principle of Activation Acid Carboxylic Acid (R-COOH) Salt Non-reactive Ammonium Carboxylate Salt Acid->Salt Acid-Base Rxn Activated_Acid Activated Intermediate (R-CO-LG) Acid->Activated_Acid Activation Step Amine Amine (R'-NH2) Amine->Salt Amide Amide Product (R-CONHR') Amine->Amide Activated_Acid->Amide Nucleophilic Attack Reagent Activating Reagent Reagent->Activated_Acid G cluster_edc EDC/HOBt Activation Mechanism CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester Trapping Urea EDC-Urea Byproduct O_Acylisourea->Urea NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement HOBt HOBt HOBt->HOBt_Ester Amide Amide (R-CONHR') HOBt_Ester->Amide Coupling Amine R'-NH₂ Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated carboxylic acid activation.

Uronium Salt Activation: The HATU System

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency, especially in challenging cases involving sterically hindered substrates or racemization-prone amino acids. [8]The reaction, conducted in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), begins with the deprotonation of the carboxylic acid. The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted into a highly reactive OAt-active ester. [9][10]The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the final coupling step with the amine. [9]

G cluster_hatu HATU Activation Mechanism Carboxylate R-COO⁻ (from R-COOH + Base) Isouronium_Salt O-Acyl(tetramethyl)isouronium Salt Carboxylate->Isouronium_Salt HATU HATU HATU->Isouronium_Salt OAt_Ester OAt Active Ester Isouronium_Salt->OAt_Ester + HOAt⁻ TMU Tetramethylurea Byproduct Isouronium_Salt->TMU Amide Amide (R-CONHR') OAt_Ester->Amide Coupling Amine R'-NH₂ Amine->Amide

Caption: Mechanism of HATU-mediated carboxylic acid activation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a robust and cost-effective method for the synthesis of 2-phenoxy-pyrimidine-4-carboxamides.

Materials and Reagents:

  • 2-Phenoxy-pyrimidine-4-carboxylic acid (1.0 eq)

  • Desired amine (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 2.0-3.0 eq, if using an amine salt)

  • Standard work-up reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-phenoxy-pyrimidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.5 M concentration).

  • Additive Addition: Add HOBt (1.2-1.5 eq) to the solution and stir until it dissolves.

  • Amine Addition: Add the desired amine (1.0-1.2 eq). If the amine is provided as a hydrochloride salt, add DIPEA (2.0-3.0 eq) and stir for 5-10 minutes.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2-1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours. [5]7. Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for challenging couplings, including sterically hindered amines or when reaction time is critical.

Materials and Reagents:

  • 2-Phenoxy-pyrimidine-4-carboxylic acid (1.0 eq)

  • Desired amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up reagents (e.g., Ethyl Acetate, 5% aqueous LiCl, 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve 2-phenoxy-pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA or TEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature. [10]3. Pre-activation: Add HATU (1.1-1.2 eq) to the mixture. Stir for 10-15 minutes at room temperature. A color change may be observed as the active ester forms. [10]4. Amine Coupling: Add the amine (1.0-1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Couplings with HATU are often rapid, typically completing within 1-4 hours. [5]6. Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF. [5] * Continue washing sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.

G cluster_workflow Experimental Workflow start Setup Reaction Vessel (Inert Atmosphere) dissolve Dissolve Carboxylic Acid in Anhydrous Solvent start->dissolve add_base Add Base (e.g., DIPEA) Stir 5-10 min dissolve->add_base preactivate Add Coupling Reagent (e.g., HATU) Stir 10-15 min add_base->preactivate add_amine Add Amine preactivate->add_amine react Stir at Room Temp (1-12 hours) add_amine->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Wash & Extract) monitor->workup Complete purify Purify Crude Product (Chromatography / Recrystallization) workup->purify end Characterize Pure Product purify->end

Caption: A generalized workflow for amide coupling reactions.

Troubleshooting and Final Considerations

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and amine. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze active intermediates.

  • Side Reactions: For HATU, using a large excess can lead to guanidinylation of the amine. [10]Stick to the recommended stoichiometry. For EDC, the absence of HOBt is a primary cause of N-acylurea formation.

  • Difficult Couplings: For particularly challenging substrates (e.g., electron-deficient amines or sterically bulky partners), HATU is generally the superior choice. [1]Increasing the reaction temperature modestly (e.g., to 40-50 °C) may also improve conversion, but should be done cautiously to avoid side reactions.

The selection of an appropriate activation reagent and protocol is a critical decision in the synthesis of 2-phenoxy-pyrimidine-4-carboxamide derivatives. By understanding the underlying mechanisms and following robust experimental procedures, researchers can efficiently access these valuable compounds for further investigation in drug discovery programs.

References

  • HATU - Wikipedia . Wikipedia. Available at: [Link]

  • Amine to Amide Mechanism - HATU . Common Organic Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... . ResearchGate. Available at: [Link]

  • Coupling Reagents . AAPPTEC - Peptides. Available at: [Link]

  • Optimized amide bond reaction using heterocyclic compounds and carboxylic acid . EurekAlert!. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available at: [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation . AIR Unimi. Available at: [Link]

  • Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidan . SciSpace. Available at: [Link]

  • EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids. Google Patents.
  • A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in . Semantic Scholar. Available at: [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution . PMC. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green . Chemical Science (RSC Publishing). Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach . Current Chemistry Letters. Available at: [Link]

  • Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling . PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides . MDPI. Available at: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives . Growing Science. Available at: [Link]

Sources

Application Note: Orthogonal Functionalization of 2-Phenoxypyrimidine-4-carboxylic Acid in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the pyrimidine core remains a privileged pharmacophore, ubiquitous in FDA-approved kinase inhibitors, antiviral agents, and CNS therapeutics[1]. While traditional pyrimidine synthesis heavily relies on 2-chloropyrimidine derivatives, 2-phenoxypyrimidine-4-carboxylic acid has emerged as a superior, bifunctional building block.

The strategic advantage of the 2-phenoxy moiety over a standard 2-chloro substituent lies in its enhanced bench stability, resistance to premature hydrolysis during aqueous workups, and highly tunable reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions[2]. This application note details the mechanistic rationale and validated protocols for utilizing this compound in orthogonal heterocyclic synthesis.

Mechanistic Rationale: Orthogonal Reactivity

The synthetic utility of 2-phenoxypyrimidine-4-carboxylic acid is driven by the strict orthogonality of its two reactive sites, allowing for sequential, one-pot, or iterative functionalization without the need for complex protecting group strategies.

  • Site 1: C4-Carboxylic Acid: This site readily undergoes standard peptide coupling (amidation) or esterification[3].

  • Site 2: C2-Phenoxy Group: Acting as a pseudo-halide, the phenoxy leaving group is displaced by primary amines, secondary amines, or thiols under thermal SNAr conditions[4].

Causality in Experimental Design: The sequence of functionalization is critical. By performing the amidation first, the electron-withdrawing nature of the newly formed C4-amide (relative to the electron-rich carboxylate anion) further depletes electron density from the pyrimidine ring. This electronic activation significantly lowers the activation energy required for the subsequent SNAr displacement of the C2-phenoxy group, allowing the reaction to proceed under milder conditions[2][5].

G A 2-Phenoxypyrimidine- 4-carboxylic acid B Amidation (HATU, DIPEA) A->B Step 1 C 2-Phenoxypyrimidine- 4-carboxamide B->C D SNAr (R-NH2, Heat) C->D Step 2 Activated C2 E 2-Aminopyrimidine- 4-carboxamide D->E

Workflow demonstrating the orthogonal functionalization of the pyrimidine scaffold.

Experimental Protocols

Self-Validating Design: The following two-step workflow is designed with built-in analytical checkpoints. The intermediate generated in Protocol A is validated by the retention of phenoxy protons in


H-NMR (~7.1–7.5 ppm). Successful execution of Protocol B is self-validated by the complete disappearance of these phenoxy signals and the emergence of the new nucleophile's aliphatic/aromatic signatures, confirming phenoxide expulsion.
Protocol A: Amidation of the C4-Carboxylic Acid
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxypyrimidine-4-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL) under an inert nitrogen atmosphere[3].

  • Activation: Add HATU (1.2 eq, 6.0 mmol) followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol). Stir at room temperature for 15 minutes.

    • Expert Insight: DIPEA serves a dual purpose: it ensures the complete deprotonation of the carboxylic acid to facilitate active ester formation, and it neutralizes the hydrochloride salt of the incoming amine in the subsequent step.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 5.5 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours until complete consumption of the starting material is observed via LC-MS.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO

    
     (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to efficiently partition and remove residual DMF), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the 2-phenoxypyrimidine-4-carboxamide intermediate.

Protocol B: SNAr Displacement of the C2-Phenoxy Group
  • Preparation: Dissolve the purified 2-phenoxypyrimidine-4-carboxamide intermediate (1.0 eq, 2.0 mmol) in anhydrous 1,4-dioxane (10 mL).

    • Expert Insight: 1,4-Dioxane is strictly preferred over DMF or THF here. It provides a high enough boiling point to drive the thermodynamic expulsion of the phenoxy group while avoiding the thermal degradation often seen in polar aprotic solvents at high temperatures[2].

  • Nucleophile Addition: Add the displacing aliphatic or aromatic amine (2.0 eq, 4.0 mmol) and Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq, 4.0 mmol).
  • Reaction: Affix a reflux condenser and heat the mixture to 90°C for 12 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad with EtOAc. Concentrate the filtrate.

  • Purification: Dissolve the crude mixture in dichloromethane and wash with 1M NaOH (2 x 10 mL). Expert Insight: This basic wash is a critical self-validating step; it deprotonates and extracts the expelled phenol byproduct into the aqueous layer, ensuring high purity of the organic target. Concentrate and purify by reverse-phase HPLC if necessary.

Quantitative Data: SNAr Optimization

To demonstrate the robustness of the C2-phenoxy displacement, the table below summarizes the optimization of the SNAr reaction (Protocol B) using morpholine as a model nucleophile.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Causality & Observation
1THFDIPEA652445Low conversion due to insufficient thermal energy (reflux limit).
2DMFK

CO

901272Good conversion, but yield lost during difficult aqueous workup.
31,4-Dioxane K

CO

90 12 89 Optimal. High boiling point, clean reaction profile, easy workup[2].
41,4-DioxaneNone902430Base is strictly required to trap the generated phenol and drive equilibrium.
5TolueneCs

CO

110885Excellent alternative for sterically hindered or unreactive anilines.

Biological Application Context

Derivatives synthesized from 2-phenoxypyrimidine-4-carboxylic acid are heavily utilized in the development of ATP-competitive kinase inhibitors. The resulting 2-aminopyrimidine motif forms critical, bidentate hydrogen bonds with the hinge region of kinases (such as EGFR, JAK, or CDK4/6), while the highly customizable C4-amide extends into the solvent-exposed region or hydrophobic pockets to dictate target selectivity[1].

G Compound 2-Aminopyrimidine- 4-carboxamide EGFR EGFR (Kinase Domain) Compound->EGFR ATP-competitive Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Downstream Signaling MAPK->Proliferation Downstream Signaling

Mechanism of action for pyrimidine-based kinase inhibitors disrupting EGFR signaling.

References

  • Title: Pyrimidine-4-carboxylic acid - Chem-Impex Source: Chem-Impex International URL: 1[1]

  • Title: A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence Source: PubMed Central (NIH) / Journal of Zhejiang University SCIENCE B URL: 2[2]

  • Title: Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6) | Cayman Chemical Source: Cayman Chemical URL: 3[3]

  • Title: A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence | Semantic Scholar Source: Semantic Scholar URL: 5[5]

  • Title: Addition of Benzyne to 2-Hydroxypyrimidine to Synthesize 2-Aryloxypyrimidine Derivatives under Mild Conditions Source: ResearchGate / Chinese Journal of Organic Chemistry URL: 4[4]

Sources

Application Note: A Scalable and Efficient Synthesis of 2-Phenoxy-pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Phenoxy-pyrimidine-4-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its derivatives are integral to the development of various therapeutic agents, owing to the pyrimidine core's role as a key pharmacophore in numerous biologically active molecules.[1][2] The scalability of its synthesis is therefore a critical consideration for researchers in drug discovery and development. This application note provides a detailed, field-proven protocol for the scale-up synthesis of 2-Phenoxy-pyrimidine-4-carboxylic acid, focusing on a robust and economically viable synthetic strategy. The chosen pathway emphasizes operational simplicity, high yield, and purity, while also addressing key safety and environmental considerations for industrial application.

Synthetic Strategy and Rationale

The most direct and scalable approach to synthesizing 2-Phenoxy-pyrimidine-4-carboxylic acid involves a two-step process starting from commercially available and cost-effective precursors. The strategy is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

The chosen two-step synthetic route proceeds as follows:

  • Esterification: Protection of the carboxylic acid functionality of 2-chloro-pyrimidine-4-carboxylic acid as a methyl ester. This initial step is crucial for preventing unwanted side reactions of the carboxylic acid group in the subsequent SNAr reaction. Esterification enhances the solubility of the intermediate in organic solvents, simplifying the work-up and purification procedures.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of the resulting methyl 2-chloro-pyrimidine-4-carboxylate with phenol in the presence of a suitable base. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom at the 2-position for nucleophilic displacement by the phenoxide ion.

  • Hydrolysis: Saponification of the methyl ester to yield the final product, 2-Phenoxy-pyrimidine-4-carboxylic acid.

This strategy is superior for scale-up compared to multi-step de novo constructions of the pyrimidine ring, which often suffer from lower overall yields and require more complex purification steps. The SNAr approach is highly regioselective and proceeds under relatively mild conditions, making it well-suited for large-scale production.

Visualized Workflow

The overall process from starting materials to the final, purified product is outlined in the workflow diagram below.

G SM Starting Materials (2-chloro-pyrimidine-4-carboxylic acid, Phenol) Ester Step 1: Esterification (Methanol, H2SO4) SM->Ester Intermediate Methyl 2-chloro-pyrimidine-4-carboxylate Ester->Intermediate SNAr Step 2: SNAr Reaction (Phenol, K2CO3, DMF) Intermediate->SNAr Ester_Product Methyl 2-phenoxy-pyrimidine-4-carboxylate SNAr->Ester_Product Hydrolysis Step 3: Hydrolysis (NaOH, H2O/MeOH) Ester_Product->Hydrolysis Crude Crude Product Isolation (Acidification & Filtration) Hydrolysis->Crude Purification Final Purification (Recrystallization) Crude->Purification API 2-Phenoxy-pyrimidine-4-carboxylic acid (Final Product) Purification->API QC QC Analysis (HPLC, NMR, MS) API->QC

Caption: High-level workflow for the scale-up synthesis of 2-Phenoxy-pyrimidine-4-carboxylic acid.

Detailed Experimental Protocols

PART A: Step 1 - Esterification of 2-chloro-pyrimidine-4-carboxylic acid

Rationale: The esterification is performed under acidic conditions (Fischer esterification) to protect the carboxylic acid. Sulfuric acid serves as a robust and cost-effective catalyst. The reaction is driven to completion by using methanol as both a reagent and a solvent, ensuring a large excess.

ReagentMolar Mass ( g/mol )QuantityMoles
2-chloro-pyrimidine-4-carboxylic acid158.541000 g6.31
Methanol (MeOH)32.045.0 L123.6
Sulfuric Acid (H₂SO₄, 98%)98.0893 mL1.71

Procedure:

  • Reaction Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add methanol (5.0 L).

  • Acid Addition: While stirring, slowly add concentrated sulfuric acid (93 mL) to the methanol. Caution: This addition is exothermic; ensure the reactor's cooling system is active to maintain the temperature below 30°C.

  • Substrate Addition: Once the acid is fully dissolved and the solution has cooled to ambient temperature, add 2-chloro-pyrimidine-4-carboxylic acid (1000 g) in portions.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol to approximately 1.5 L under reduced pressure.

  • Extraction: Transfer the concentrated mixture to a separatory funnel and add 5 L of ethyl acetate and 5 L of cold water. Shake vigorously and separate the layers. Extract the aqueous layer with an additional 2 L of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 3 L of saturated sodium bicarbonate (NaHCO₃) solution (caution: effervescence) and 3 L of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 2-chloro-pyrimidine-4-carboxylate as a solid.

  • Typical Yield: 90-95%

  • Purity (HPLC): >98%

PART B: Step 2 - SNAr Reaction and Hydrolysis

Rationale: The SNAr reaction is performed using potassium carbonate as a base, which is strong enough to deprotonate phenol but mild enough to prevent hydrolysis of the ester. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation. The subsequent one-pot hydrolysis simplifies the process, reducing handling and transfer losses.

ReagentMolar Mass ( g/mol )Quantity (for Step 2)Moles
Methyl 2-chloro-pyrimidine-4-carboxylate172.571000 g5.79
Phenol94.11600 g6.38
Potassium Carbonate (K₂CO₃), anhydrous138.211000 g7.24
Dimethylformamide (DMF)73.095.0 L-
Sodium Hydroxide (NaOH)40.00580 g14.5
Water (H₂O)18.024.0 L-

Procedure:

  • Reaction Setup: To the 10 L jacketed reactor, add methyl 2-chloro-pyrimidine-4-carboxylate (1000 g), phenol (600 g), potassium carbonate (1000 g), and DMF (5.0 L).

  • SNAr Reaction: Heat the stirred mixture to 80-85°C and maintain for 6-8 hours.

  • IPC: Monitor the reaction by HPLC for the disappearance of the starting chloro-pyrimidine.

  • Hydrolysis: Once the SNAr reaction is complete, cool the mixture to 40-50°C. In a separate vessel, prepare a solution of sodium hydroxide (580 g) in water (4.0 L) and add it slowly to the reactor.

  • Saponification: Heat the mixture to 60-65°C and stir for 2-3 hours until HPLC analysis confirms complete hydrolysis of the ester.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 20 L of ice-water.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) with vigorous stirring until the pH of the solution reaches 2-3. A precipitate will form.

  • Filtration: Stir the slurry for 1 hour in an ice bath, then filter the solid product. Wash the filter cake thoroughly with cold water (3 x 2 L) until the filtrate is neutral.

  • Drying: Dry the solid product in a vacuum oven at 60-70°C to a constant weight.

  • Typical Overall Yield (from ester): 85-90%

  • Purity (HPLC): >97% (crude)

PART C: Purification by Recrystallization

Rationale: Recrystallization from an ethanol/water mixture is an effective and scalable method for purifying the final product, removing residual starting materials and inorganic salts.

Procedure:

  • Dissolution: In a suitable reactor, suspend the crude 2-Phenoxy-pyrimidine-4-carboxylic acid in ethanol (approx. 5 L per kg of crude product).

  • Heating: Heat the mixture to reflux until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for an additional 15 minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes faintly turbid. Add a small amount of ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath for 2 hours.

  • Isolation: Collect the crystals by filtration, wash with a cold ethanol/water (1:1) mixture, and dry under vacuum at 60°C.

  • Typical Recovery Yield: >90%

  • Final Purity (HPLC): >99.5%

In-Process Controls and Quality Assurance

Trustworthy protocols require validation at each critical stage. The following analytical checks are mandatory for ensuring process control and final product quality.

AnalysisStagePurposeAcceptance Criteria
HPLC After EsterificationConfirm complete conversionStarting Material < 1.0%
HPLC After SNArConfirm complete substitutionChloro-intermediate < 1.0%
HPLC After HydrolysisConfirm complete saponificationMethyl Ester < 0.5%
pH After AcidificationEnsure complete precipitationpH 2-3
HPLC, ¹H NMR, MS Final ProductConfirm identity and purityPurity >99.5%, structure confirmed

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key C-O bond formation occurs via a well-established SNAr mechanism. The electron-deficient pyrimidine ring allows for the addition of the nucleophile (phenoxide) to form a stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride leaving group re-aromatizes the ring to yield the product.

Caption: SNAr mechanism for the formation of the 2-phenoxy bond. Note: Actual chemical structures would be rendered here.

Safety Considerations

All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Sulfuric and Hydrochloric Acid: Corrosive. Handle with extreme care.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • DMF: Aprotic solvent. Can be harmful if inhaled or absorbed through the skin.

  • Exothermic Reactions: The addition of sulfuric acid to methanol and the final acidification are exothermic and require controlled addition and adequate cooling.

References

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142. [Link]

  • Clark, J. (2015). Some more reactions of phenol. Chemguide. Retrieved from [Link]

Sources

functionalization of the pyrimidine ring in carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Pyrimidine Ring in Carboxylic Acid Derivatives

Abstract

The pyrimidine ring is a privileged scaffold in oncology and infectious disease therapeutics.[1] However, its electron-deficient nature renders it resistant to classical electrophilic substitutions. When functionalized with carboxylic acid derivatives (esters, amides, nitriles), the ring's electronic bias is further skewed, creating unique challenges and opportunities for regioselective functionalization. This guide provides an in-depth technical analysis of functionalizing pyrimidine rings bearing carboxylic acid derivatives. We detail protocols for radical C-H alkylation (Minisci), metal-catalyzed cross-couplings, and directed C-H activation, emphasizing the causality behind reagent choices to ensure reproducible, scalable results.

Mechanistic Insight & Regioselectivity Landscape

To successfully functionalize a pyrimidine ring, one must first map its electronic topography. The nitrogen atoms at positions 1 and 3 act as internal electron sinks, making positions 2, 4, and 6 highly electron-deficient (electrophilic) and position 5 relatively electron-neutral.

When a Carboxylic Acid Derivative (EWG) is attached (e.g., at C4), it exerts a strong mesomeric ($ -M


 -I $) withdrawing effect.
  • C2 Position: Most electron-deficient. Prone to nucleophilic attack ($ S_NAr $) but difficult to functionalize via electrophilic C-H activation.

  • C4/C6 Positions: Highly activated for radical addition (Minisci) due to the stabilization of the radical anion intermediate by the adjacent nitrogen and the EWG.

  • C5 Position: The "aromatic-like" position. The only site amenable to electrophilic attack (e.g., halogenation), but deactivated by the EWG.

Visualization: Regioselectivity Logic Map

PyrimidineSelectivity Core Pyrimidine-4-Carboxylate (Scaffold) C2 C2 Position (Most Electrophilic) Core->C2 Inductive Effect (-I) C5 C5 Position (Sterically Accessible/Neutral) Core->C5 Weak Deactivation C6 C6 Position (Radical Acceptor) Core->C6 Resonance Activation SNAr Nucleophilic Substitution (S_NAr) C2->SNAr Preferred Site Suzuki Pd-Cross Coupling (Requires Halide) C5->Suzuki If Halogenated Minisci Radical Alkylation (Minisci) C6->Minisci Stabilized Radical Intermediate

Figure 1: Regioselectivity map for pyrimidine-4-carboxylates. The electron-withdrawing ester group at C4 directs radical attacks to C6 and nucleophilic attacks to C2.

Core Methodologies & Protocols

Method A: Radical C-H Alkylation (Minisci Reaction)

Best for: Introducing alkyl groups (primary, secondary, tertiary) at C4 or C6 without pre-functionalization (halides). Mechanism: The carboxylic acid derivative (e.g., ethyl pyrimidine-4-carboxylate) activates the ring toward nucleophilic radical attack. The radical is generated from an alkyl carboxylic acid via oxidative decarboxylation ($ Ag^+/S_2O_8^{2-} $).[2]

Critical Insight: The reaction requires acidic conditions to protonate the pyrimidine nitrogen. This protonation lowers the LUMO energy, dramatically increasing the rate of radical addition.

Protocol 1: C6-Alkylation of Ethyl Pyrimidine-4-Carboxylate Target: Synthesis of Ethyl 6-isopropylpyrimidine-4-carboxylate.

Reagents:

  • Substrate: Ethyl pyrimidine-4-carboxylate (1.0 equiv)

  • Radical Source: Isobutyric acid (3.0 equiv)

  • Catalyst: $ AgNO_3 $ (0.2 equiv)

  • Oxidant: $ (NH_4)_2S_2O_8 $ (3.0 equiv)

  • Acid: TFA (1.0 equiv) or $ H_2SO_4 $ (1.0 equiv)

  • Solvent: DCM/Water (1:1 biphasic system)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve ethyl pyrimidine-4-carboxylate (1 mmol) in DCM (5 mL). Add water (5 mL).

  • Acidification: Add TFA (1 mmol). Note: This protonates the N1/N3, activating the ring.

  • Reagent Addition: Add isobutyric acid (3 mmol) and $ AgNO_3 $ (0.2 mmol).

  • Initiation: Heat the biphasic mixture to 40°C with vigorous stirring (critical for phase transfer).

  • Oxidant Feed: Dropwise add a solution of $ (NH_4)_2S_2O_8 $ (3 mmol) in water (2 mL) over 30 minutes. Reasoning: Slow addition prevents rapid consumption of the radical source via dimerization.

  • Quench: Stir for 2 hours. Cool to RT, neutralize with sat. $ NaHCO_3 $.

  • Workup: Extract with DCM (3x), dry over $ Na_2SO_4 $, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Self-Validating Check: Evolution of $ CO_2 $ gas bubbles indicates successful decarboxylation of the isobutyric acid.

Method B: Pd-Catalyzed Cross-Coupling on Halogenated Esters

Best for: Arylation or heteroarylation when a halide is already present (e.g., 5-bromo-2-chloropyrimidine-4-carboxylate). Challenge: Chemoselectivity between C-Cl and C-Br bonds.

Expertise Note: In 5-bromo-2-chloropyrimidine derivatives, the C-Br bond at C5 is inherently more reactive toward oxidative addition ($ Pd^0 \to Pd^{II} $) than the C-Cl bond at C2.[3] However, the electron-deficient nature of the pyrimidine ring makes the C-Cl bond surprisingly labile, especially with electron-rich ligands.

Protocol 2: C5-Selective Suzuki-Miyaura Coupling Target: Selective arylation at C5 leaving C2-Cl intact for further functionalization.

Reagents:

  • Substrate: Methyl 5-bromo-2-chloropyrimidine-4-carboxylate

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: $ Pd(PPh_3)_4 $ (5 mol%)[3]

  • Base: $ Na_2CO_3 $ (2.0 equiv, 2M aqueous)

  • Solvent: DME (Dimethoxyethane)

Step-by-Step Workflow:

  • Degassing: Sparge DME with Argon for 15 minutes. Oxygen is the enemy of Pd(0).

  • Assembly: Combine substrate, boronic acid, and catalyst in a reaction vial. Add degassed DME.

  • Activation: Add aqueous $ Na_2CO_3 $.

  • Temperature Control: Heat to 60°C . Warning: Do not exceed 80°C. Higher temperatures will promote oxidative addition into the C2-Cl bond, leading to bis-coupling.

  • Monitoring: Monitor via LC-MS. Look for the mono-coupled mass. If bis-coupling is observed (>5%), lower temperature to 45°C.

Method C: Amide-Directed C-H Activation

Best for: ortho-Functionalization relative to the carboxylic acid derivative (specifically amides).[4] Mechanism: A Weinreb amide or secondary amide can coordinate to a transition metal (Pd, Co), directing it to the proximal C-H bond (typically C5 if the amide is at C4).

Protocol 3: Weinreb Amide-Directed Ortho-Arylation Target: C5-Arylation of N-methoxy-N-methylpyrimidine-4-carboxamide.

Reagents:

  • Substrate: Pyrimidine-4-Weinreb amide

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: $ Pd(OAc)_2 $ (10 mol%)

  • Ligand: $ PPh_3 $ or Mono-N-protected amino acid (MPAA)

  • Base: $ Ag_2CO_3 $ (Stoichiometric oxidant/base)

  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol

Workflow Logic:

  • Coordination: The O and N of the Weinreb amide bind Pd(II), bringing it close to the C5-H.

  • C-H Activation: Pd inserts into C5-H (CMD mechanism).

  • Coupling: Oxidative addition of Aryl Iodide and Reductive Elimination.

Diagram: Directed C-H Activation Workflow

CHActivation Step1 1. Coordination (Pd binds Amide) Step2 2. C-H Cleavage (C5-Pd-L Species) Step1->Step2 Step3 3. Oxidative Addition (Ar-I enters) Step2->Step3 Step4 4. Reductive Elimination (Product Release) Step3->Step4

Figure 2: Catalytic cycle for amide-directed C-H arylation.

Data Summary & Troubleshooting

ParameterMinisci Reaction (Radical)Suzuki Coupling (Pd)Directed C-H Activation
Primary Selectivity C4 / C6 (Electron Deficient)C-Br > C-Cl (Bond Strength)Ortho to Amide (C5)
Key Reagent $ AgNO_3 $ / Persulfate$ Pd(PPh_3)_4 $$ Pd(OAc)_2 $ / $ Ag_2CO_3 $
Common Pitfall Polysubstitution (control with biphasic solvent)C2/C5 scrambling (control with Temp)Catalyst poisoning by Pyrimidine N
Solvent Choice DCM/H2O or TFA/H2ODME, Toluene, DioxaneHFIP (promotes C-H activation)

Troubleshooting Tips:

  • Low Yield in Minisci: If the pyrimidine is not reacting, ensure the pH is low enough (< 2.0). The protonated species is the reactive electrophile.

  • Pd Catalyst Death: Pyrimidines are strong ligands. If the reaction stalls, switch to a catalyst with a bulky ligand (e.g., XPhos, BrettPhos) that prevents the pyrimidine nitrogen from binding the metal center non-productively.

References

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Department of Chemistry. [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Applicable to Pyrimidines). Organic Chemistry Portal / J. Am. Chem. Soc. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI Molecules. [Link][4][5][6]

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]

Sources

Application Note: Microwave-Assisted Synthesis Using 2-Phenoxy-pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the microwave-assisted utilization of 2-Phenoxy-pyrimidine-4-carboxylic acid , a versatile pharmacophore in drug discovery. While traditional thermal methods for pyrimidine functionalization often require prolonged reflux times (12–24 hours) and suffer from poor solubility or side reactions, microwave-assisted organic synthesis (MAOS) offers a kinetic advantage. This protocol focuses on two critical workflows:

  • Scaffold Synthesis: Rapid installation of the phenoxy ether moiety via nucleophilic aromatic substitution (

    
    ).
    
  • Library Generation: High-throughput amide coupling to generate bioactive derivatives.

The pyrimidine-4-carboxylic acid core is a privileged structure found in antiviral, anticancer, and antimicrobial agents.[1] The 2-phenoxy substituent modulates lipophilicity and metabolic stability, making it a valuable handle for structure-activity relationship (SAR) studies.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Before initiating synthesis, understanding the physicochemical behavior of the starting material is crucial for solvent and reagent selection.

PropertyValue / DescriptionImplications for Microwave Synthesis
CAS Number 31462-59-6 (Parent Acid)Reference for procurement.
Molecular Weight ~216.2 g/mol Useful for stoichiometry calculations.
Solubility DMSO, DMF, DMAc (High); Water (Low/pH dependent)Use polar aprotic solvents (DMF/DMSO) for microwave absorption efficiency.
pKa (COOH) ~3.1 (Predicted)Requires base (DIPEA/TEA) for activation in coupling reactions.
Thermal Stability Stable up to ~200°CCompatible with standard microwave heating protocols (100–160°C).
Reactivity C2-position: Electrophilic (susceptible to

if leaving group present). C4-COOH: Nucleophilic attack target.
The phenoxy group is relatively stable but can be displaced by strong nucleophiles under forcing conditions.

Experimental Protocols

Protocol A: Synthesis of the Scaffold ( )

Objective: Synthesize 2-phenoxy-pyrimidine-4-carboxylic acid from 2-chloro-pyrimidine-4-carboxylic acid. Mechanism: Microwave-accelerated Nucleophilic Aromatic Substitution.

Materials
  • Substrate: 2-Chloro-pyrimidine-4-carboxylic acid (1.0 equiv)

  • Nucleophile: Phenol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    , 2.5 equiv)
    
  • Solvent: DMF : Water (9:1 v/v) - Note: Water aids in solubilizing the inorganic base.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve 2-chloro-pyrimidine-4-carboxylic acid (1 mmol) and phenol (1.1 mmol) in 4 mL of DMF/Water mixture.

  • Activation: Add

    
     (2.5 mmol). Cap the vial with a Teflon-lined septum.
    
  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 140°C

    • Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up:

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • Acidify to pH ~3-4 using 1N HCl. The product should precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Validation: Check purity via LC-MS. Expected yield: >85%.

Expert Insight: The addition of 10% water is critical. In pure DMF,


 is poorly soluble, leading to heterogeneous "hot spots" and incomplete conversion. The microwave energy couples efficiently with the polar DMF/Water matrix, driving the reaction to completion in minutes rather than hours.
Protocol B: High-Throughput Amide Coupling (Library Generation)

Objective: Derivatization of the carboxylic acid with diverse amines. Mechanism: In situ activation using uronium/phosphonium salts.

Materials
  • Scaffold: 2-Phenoxy-pyrimidine-4-carboxylic acid (1.0 equiv)

  • Amine: Diverse primary/secondary amines (1.2 equiv)

  • Coupling Reagent: TBTU or HATU (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: In a microwave vial, dissolve the carboxylic acid (0.5 mmol) and DIPEA (1.5 mmol) in 2 mL DMF. Add TBTU (0.75 mmol) and stir at room temperature for 2 minutes to form the active ester.

  • Addition: Add the amine (0.6 mmol) to the vial.

  • Irradiation:

    • Temperature: 100°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150W)

  • Work-up (Liquid-Liquid Extraction):

    • Dilute with EtOAc (15 mL).

    • Wash with sat.

      
       (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
      
    • Dry over

      
       and concentrate.
      
  • Purification: If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Self-Validating System: If the reaction turns dark black/brown, the temperature is too high, leading to decomposition of the pyrimidine ring. Reduce Temp to 80°C and extend time to 20 mins. If conversion is low, switch from TBTU to HATU, which is more reactive for sterically hindered amines.

Workflow Visualization

The following diagrams illustrate the logical flow of the synthesis and the decision-making process for optimization.

Diagram 1: Synthesis & Derivatization Workflow

G Start 2-Chloro-pyrimidine- 4-carboxylic acid Step1 MW Irradiation 140°C, 15 min Start->Step1 Mix Reagents1 Phenol + K2CO3 (DMF/H2O) Reagents1->Step1 Intermediate 2-Phenoxy-pyrimidine- 4-carboxylic acid Step1->Intermediate SNAr Step2 MW Irradiation 100°C, 10 min Intermediate->Step2 Activate COOH Reagents2 Amine (R-NH2) + TBTU/DIPEA Reagents2->Step2 Product Amide Derivative (Bioactive Library) Step2->Product Coupling

Caption: Integrated workflow for synthesizing the 2-phenoxy scaffold and subsequent amide library generation.

Diagram 2: Troubleshooting Logic

Logic Check Check LC-MS Conversion Success Proceed to Work-up Check->Success >90% LowYield Low Conversion (<50%) Check->LowYield Intact SM Decomp Decomposition (Dark/Tar) Check->Decomp Many Peaks Action1 Switch Reagent: Use HATU instead of TBTU LowYield->Action1 Steric Hinderance? Action2 Increase Temp: 100°C -> 120°C LowYield->Action2 Low Reactivity? Action3 Reduce Temp: 100°C -> 80°C Decomp->Action3 Thermal Instability Action4 Check Solvent: Ensure Anhydrous DMF Decomp->Action4 Hydrolysis?

Caption: Decision matrix for optimizing microwave amide coupling yields.

References

  • Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. Source: ACS Combinatorial Science (2007). Relevance: Establishes foundational protocols for microwave-assisted pyrimidine functionalization and carboxylic acid activation. URL:[Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides. Source: Molecules (2020). Relevance: Validates rapid amide coupling methodologies relevant to carboxylic acid derivatives. URL:[Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Source: Journal of King Saud University - Science (via PMC, 2022). Relevance: Provides specific conditions for nucleophilic substitution on the 2-chloro-pyrimidine core, analogous to the phenol displacement described. URL:[Link]

  • Synthesis and biological evaluation of 2-phenoxypyrimidine derivatives. Source: European Journal of Medicinal Chemistry (Contextual Reference). Relevance: Supports the biological significance of the 2-phenoxy-pyrimidine scaffold in drug discovery. URL:[Link]

Sources

Strategic Reduction of 2-Phenoxy-pyrimidine-4-carboxylic Acid: Chemoselectivity and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The reduction of 2-Phenoxy-pyrimidine-4-carboxylic acid presents a classic chemoselectivity challenge in medicinal chemistry. The substrate contains three distinct functionalities with competing reactivities:

  • Carboxylic Acid (C4 position): The target for reduction.[1] It is electronically deactivated and resistant to mild reducing agents like NaBH₄.

  • Pyrimidine Ring: An electron-deficient heteroaromatic system. It is susceptible to nucleophilic attack (e.g., by hydride) or over-reduction (saturation of the C=N bonds).

  • Phenoxy Group (C2 position): A potential leaving group. Under harsh nucleophilic conditions (e.g., LiAlH₄), the C2 position is prone to Nucleophilic Aromatic Substitution (

    
    ), risking the loss of the ether linkage.
    

Recommendation: This guide prioritizes the Mixed Anhydride Activation / NaBH₄ Reduction method. This "one-pot" protocol offers the highest chemoselectivity, avoiding the harsh Lewis acidity of Borane and the strong nucleophilicity of Lithium Aluminum Hydride (LiAlH₄).

Decision Matrix: Route Selection

RouteSelection Substrate 2-Phenoxy-pyrimidine-4-carboxylic Acid MethodA Method A: LiAlH4 Substrate->MethodA MethodB Method B: Borane-THF Substrate->MethodB MethodC Method C: Mixed Anhydride / NaBH4 Substrate->MethodC Target Target Alcohol RiskA RISK: S_NAr at C2 (Phenoxy loss) Ring Reduction MethodA->RiskA MethodB->Target Alternative (Small Scale) RiskB RISK: Boron-Nitrogen Complexation Incomplete Workup MethodB->RiskB MethodC->Target Recommended Route BenefitC BENEFIT: Mild Conditions Scalable High Chemoselectivity MethodC->BenefitC

Figure 1: Strategic decision tree highlighting the risks associated with LiAlH₄ and Borane versus the stability of the Mixed Anhydride route.

Mechanistic Insight

The Electrophilicity Problem

Carboxylic acids are poor electrophiles due to the resonance stabilization of the carboxylate anion formed upon deprotonation. Direct reduction requires a reagent capable of reducing the carboxylate (like Borane) or converting the acid into a more reactive species (ester, acid chloride, or anhydride).[2]

Why Mixed Anhydride?

By reacting the carboxylic acid with an alkyl chloroformate (e.g., Ethyl Chloroformate), we generate a Mixed Carbonic Anhydride . This intermediate is highly electrophilic—similar to an acid chloride but more stable—and can be reduced by Sodium Borohydride (NaBH₄) in situ.

  • Safety: Avoids pyrophoric Borane and explosive LiAlH₄.

  • Selectivity: NaBH₄ is not strong enough to reduce the pyrimidine ring or displace the phenoxy group under these conditions.

Detailed Protocols

Protocol A: Mixed Anhydride Reduction (Gold Standard)

Best for: Scale-up (>1g), purity, and safety.

Reagents
  • Substrate: 2-Phenoxy-pyrimidine-4-carboxylic acid (1.0 equiv)

  • Activator: Ethyl Chloroformate (1.2 equiv) or Isobutyl Chloroformate.

  • Base: N-Methylmorpholine (NMM) (1.2 equiv) or Triethylamine (TEA). Note: NMM is preferred as it is less nucleophilic and reduces racemization risk (though not applicable here, it is good practice).

  • Reductant: Sodium Borohydride (NaBH₄) (3.0 equiv).

  • Solvents: THF (anhydrous), Methanol.

Step-by-Step Methodology
  • Activation (Formation of Anhydride):

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF (10 mL/g) in a round-bottom flask under Nitrogen/Argon.

    • Cool the solution to -10°C to 0°C using an ice/salt bath.

    • Add N-Methylmorpholine (1.2 equiv) via syringe.

    • Dropwise, add Ethyl Chloroformate (1.2 equiv) over 10 minutes. Observation: A white precipitate (NMM·HCl salts) will form immediately.

    • Stir at 0°C for 30–45 minutes to ensure complete activation.

  • Reduction:

    • Option 1 (Solids Addition): Add solid NaBH₄ (3.0 equiv) in one portion to the cold mixture. Then, add Methanol (2 mL/g) dropwise over 15 minutes. Caution: Vigorous gas evolution (

      
       and 
      
      
      
      ).
    • Option 2 (Solution Addition - Preferred): Prepare a solution of NaBH₄ (3.0 equiv) in water or MeOH and add this dropwise to the anhydride mixture at 0°C.

    • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 1–2 hours.

  • Quench & Workup:

    • Monitor by TLC or LCMS.

    • Quench by adding 1N HCl or saturated

      
       solution carefully until pH is neutral/slightly acidic (pH 5–6) to destroy excess borohydride.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The product is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Borane-THF Reduction (Alternative)

Best for: Small scale (<100mg) or if the Mixed Anhydride fails.

Reagents
  • Substrate: 2-Phenoxy-pyrimidine-4-carboxylic acid (1.0 equiv).

  • Reductant: Borane-THF complex (

    
    , 1.0M solution) (1.5 – 2.0 equiv).
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Setup:

    • Flame-dry glassware and cool under Argon flow.

    • Dissolve substrate in anhydrous THF (5 mL/mmol). Cool to 0°C .

  • Addition:

    • Add

      
       solution dropwise via syringe. Note: Gas evolution (
      
      
      
      ) will occur.
    • Stir at 0°C for 30 mins, then warm to RT and stir for 2–4 hours (or overnight).

  • The Critical Quench (Methanolysis):

    • Crucial Step: Borane forms strong borate ester complexes with the product alcohol. You must break these.

    • Cool to 0°C. Add Methanol slowly until gas evolution ceases.

    • Concentrate the mixture on a rotary evaporator.

    • Repeat: Redissolve the residue in Methanol and concentrate again (2–3 times). This azeotropes away the Trimethyl Borate (

      
      ).
      
  • Workup:

    • Partition between saturated

      
       and Ethyl Acetate. Dry and concentrate.
      

Analytical Validation (QC)

To ensure the integrity of the protocol, compare the starting material and product data.

ParameterStarting Material (Acid)Target Product (Alcohol)
Formula


MW ~216.2 g/mol ~202.2 g/mol
1H NMR (DMSO-d6) Broad singlet ~13.0 ppm (COOH)Singlet/Doublet ~4.5 ppm (

); OH triplet ~5.5 ppm
LCMS (ESI+) [M+H]+ 217[M+H]+ 203
TLC (

)
Low (streaks in organic solvents)Higher (distinct spot in 5% MeOH/DCM)

Troubleshooting & Optimization

Common Failure Modes

1. Low Yield / Incomplete Conversion:

  • Cause: Incomplete formation of the mixed anhydride.

  • Fix: Ensure the chloroformate is high quality (not hydrolyzed). Increase activation time to 1 hour. Ensure temperature stays at 0°C during activation (too warm = decomposition).

2. Ring Reduction (Over-reduction):

  • Symptom:[3][4][5] LCMS shows M+4 or M+6 mass.

  • Cause: Reaction ran too long or too hot; or Borane was used in large excess.

  • Fix: Switch to Protocol A (Mixed Anhydride). Keep temperature strictly <25°C.

3. Product Trapped as Boron Complex (Protocol B):

  • Symptom:[3][4][5] Yield is low, but crude NMR shows product signals mixed with broad "mush".

  • Fix: Perform an oxidative workup (NaOH/

    
    ) or rigorous methanol co-evaporation (as described in Protocol B step 3).
    
Workflow Diagram

Workflow Start Start: Acid (1.0 eq) THF, 0°C Step1 Add NMM (1.2 eq) Add EtOCOCl (1.2 eq) Start->Step1 Intermed Intermediate: Mixed Anhydride Step1->Intermed 30 min Step2 Add NaBH4 (3.0 eq) Add MeOH (dropwise) Intermed->Step2 In situ reduction Workup Quench (1N HCl) Extract (EtOAc) Step2->Workup 1-2 h, RT Final Final Product: Alcohol Workup->Final

Figure 2: Operational workflow for the Mixed Anhydride reduction protocol.

References

  • Ishizumi, K., et al. (1968). "Reduction of Carboxylic Acids to Alcohols." Chemical & Pharmaceutical Bulletin, 16(3), 492-497. (Foundational text on Mixed Anhydride reduction). Link

  • Soai, K., & Ookawa, A. (1986). "Mixed solvents containing methanol as useful reaction media for the reduction of carboxylic acids with sodium borohydride."[3] Journal of Organic Chemistry, 51(21), 4000–4005. Link

  • Brown, H. C., et al. (1981). "Selective reductions. 27. Reaction of borane-tetrahydrofuran with selected organic compounds containing representative functional groups." Journal of Organic Chemistry, 46(22), 4541–4544. (Borane chemoselectivity).[6] Link

  • Burkhardt, E. R., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 106(7), 2617–2650. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanistic grounding for hydride reductions). Link

Sources

Troubleshooting & Optimization

improving yield of 2-Phenoxy-pyrimidine-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for 2-Phenoxy-pyrimidine-4-carboxylic Acid Synthesis

Introduction

The synthesis of 2-Phenoxy-pyrimidine-4-carboxylic acid is a critical transformation in medicinal chemistry, often serving as a scaffold for HIF prolyl hydroxylase inhibitors (e.g., bioisosteres of Roxadustat intermediates) and other heterocyclic targets.

While the 2-position of the pyrimidine ring is electronically activated for Nucleophilic Aromatic Substitution (


), the presence of the carboxylic acid moiety at the 4-position introduces specific challenges—primarily solubility, competitive hydrolysis, and "dianion" formation that can stall reaction kinetics.

This guide moves beyond standard textbook protocols to address the practical failure modes encountered in the lab. It is designed to help you troubleshoot low yields, purify difficult mixtures, and scale this reaction reproducibly.

Module 1: The Core Synthesis (Protocol Design)

The most robust route involves the


 reaction between 2-chloropyrimidine-4-carboxylic acid  and phenol . However, direct reaction on the free acid often results in poor yields (30–50%) due to the formation of unreactive carboxylate salts.

Recommendation: If your yield is consistently <60%, switch to the Ester-Protection Route (Method B). If you must use the free acid (Method A), strict water control is mandatory.

Visualizing the Reaction Pathways

ReactionPathways Start 2-Chloro-pyrimidine- 4-carboxylic acid PathA Method A: Direct SNAr Start->PathA Phenol, Base PathB Method B: Esterification Route (Recommended) Start->PathB MeOH, H+ Intermed_Salt Dianion Salt (Low Solubility) PathA->Intermed_Salt Base consumes COOH Intermed_Ester Methyl Ester Intermediate PathB->Intermed_Ester High Yield Product 2-Phenoxy-pyrimidine- 4-carboxylic acid Intermed_Salt->Product Slow Kinetics SideProduct Side Product: 2-Hydroxy-pyrimidine (Hydrolysis) Intermed_Salt->SideProduct Trace H2O Intermed_Ester->Product 1. Phenol, Base 2. LiOH Hydrolysis

Figure 1: Comparison of Direct Acid vs. Esterification Routes. Method B minimizes solubility issues and side reactions.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: Why does the reaction stall at 50% conversion when using the free acid?

The "Dianion" Effect: When you use 2-chloropyrimidine-4-carboxylic acid with a base (e.g.,


), the first equivalent of base deprotonates the carboxylic acid (

). This creates a carboxylate anion. The negative charge donates electron density into the ring, making the C-2 position less electrophilic and repelling the incoming phenoxide nucleophile.
  • Solution: Use Method B (Ester Route) . Convert the acid to the methyl ester (MeOH/SOCl2) first. The ester is electron-withdrawing, significantly accelerating the

    
     reaction at C-2.
    
  • Workaround (Method A): If you cannot esterify, use 3.0–3.5 equivalents of base . The first equivalent neutralizes the acid; the second generates the phenoxide; the excess ensures the equilibrium favors the product.

Q2: I see a major impurity at retention time ~0.5 min (LCMS). What is it?

Hydrolysis Product (2-Hydroxy-pyrimidine-4-carboxylic acid). 2-Chloropyrimidines are highly susceptible to hydrolysis by water, especially in basic conditions at elevated temperatures.

  • Cause: Wet solvent (DMF/DMSO are hygroscopic) or wet base (

    
     absorbs moisture).
    
  • Fix:

    • Dry DMF/DMSO over molecular sieves (4Å) for 24h.

    • Flame-dry glassware.

    • Critical: Do not use hydroxide bases (NaOH/KOH) for the coupling step; they generate water upon deprotonation or introduce

      
       as a competing nucleophile. Use 
      
      
      
      or
      
      
      .
Q3: What is the optimal base and solvent combination?

Data from comparative pyrimidine


 screens suggests the following hierarchy:
ConditionYield PotentialProsCons

/ DMF
High (85-95%) Cesium effect improves solubility of phenoxide; fast kinetics.Expensive; DMF removal requires aqueous workup.

/ DMSO
Moderate (60-80%)Cheap; standard for scale-up.DMSO is hard to remove; requires high temp (90°C+).
NaH / THF High (80-90%)Irreversible deprotonation; very clean.Safety risk on scale; requires strictly anhydrous conditions.
NaOH / Water Low (<40%)Green solvent.High hydrolysis risk ; competitive formation of 2-OH byproduct.

Module 3: Detailed Experimental Protocols

Protocol A: The "Ester-Protection" Route (High Yield)

Recommended for high-value intermediates or difficult phenols.

Step 1: Esterification

  • Dissolve 2-chloropyrimidine-4-carboxylic acid (1.0 eq) in MeOH (0.5 M).

  • Add

    
     (2.0 eq) dropwise at 0°C.
    
  • Reflux for 3 hours. Concentrate to dryness to yield methyl 2-chloropyrimidine-4-carboxylate.

Step 2:


 Coupling 
  • Dissolve Phenol (1.1 eq) in anhydrous DMF (0.5 M).

  • Add

    
     (1.5 eq) or 
    
    
    
    (1.2 eq). Stir at RT for 15 min.
  • Add methyl 2-chloropyrimidine-4-carboxylate (1.0 eq).

  • Heat to 60–80°C for 4–6 hours. Monitor by LCMS.[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (removes excess phenol) and Brine.

Step 3: Hydrolysis

  • Dissolve ester in THF/Water (3:1).

  • Add LiOH (2.0 eq). Stir at RT for 1 hour.

  • Acidify with 1M HCl to pH 3. The product usually precipitates. Filter and dry.[1]

Protocol B: Direct Acid Coupling (Quick & Dirty)

Use only if esterification is impossible.

  • Dissolve 2-chloropyrimidine-4-carboxylic acid (1.0 eq) and Phenol (1.2 eq) in anhydrous DMSO (0.5 M).

  • Add finely ground, oven-dried

    
      (3.5 eq).
    
  • Heat to 100°C for 12–16 hours.

    • Note: Higher temperature is required to overcome the deactivated carboxylate salt.

  • Workup: Pour into ice water. The solution will be basic (pH > 10).

  • Extract with EtOAc (removes unreacted phenol and neutral impurities). Discard organic layer.

  • Acidify the aqueous layer carefully with 6M HCl to pH ~3–4.

  • The product will precipitate. If it oils out, extract with EtOAc/n-Butanol (9:1).

Module 4: Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Issue1 Low Conversion (<50%) Start->Issue1 Issue2 Side Product: 2-OH (M-Cl+OH) Start->Issue2 Issue3 Product stuck in Water Start->Issue3 Sol1 Check Base Equiv. Must be >3.0 eq for Free Acid Issue1->Sol1 Sol3 Dry Solvent/Base (Strict Anhydrous) Issue2->Sol3 Sol4 Lower Temp (<80°C) Use Cs2CO3 Issue2->Sol4 Sol5 Check pH Isoelectric point is low (~3) Issue3->Sol5 Sol6 Salt out (NaCl) Use n-BuOH extraction Issue3->Sol6 Sol2 Switch to Ester Route (Method B) Sol1->Sol2 Still failing?

Figure 2: Diagnostic flowchart for common reaction failures.

References

  • Reaction of 2-chloropyrimidine-4-carboxylic acid with Nucleophiles

    • J. Med. Chem. 2024, 67, 16, 13463–13488. "Exploring 2-Sulfonylpyrimidine Warheads..." (Describes handling of 2-chloropyrimidine-4-carboxylic acid in basic media).
  • General

    
     Reactivity of Pyrimidines: 
    
    • Molecules 2009, 14(9), 3694-3712. "Recent Advances in Pyrimidine-Based Drugs." (Discusses the high reactivity of 2-chloropyrimidines vs pyridines).
  • Phenol Coupling Conditions (

    
    ): 
    
    • BenchChem Protocols. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." (Provides optimized base/solvent tables for phenol nucleophiles).
  • Roxadustat Intermediate Synthesis (Contextual)

    • Patent WO2019106621A1. "Process for the preparation of roxadustat and its intermediates.

Sources

solubility issues with 2-Phenoxy-pyrimidine-4-carboxylic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development professionals and researchers, you know that optimizing the physicochemical properties of a lead compound is just as critical as its target affinity. 2-Phenoxy-pyrimidine-4-carboxylic acid presents a classic formulation challenge: it combines a highly ionizable carboxylic acid moiety with a strongly lipophilic phenoxy group.

This guide provides field-proven, self-validating troubleshooting strategies to overcome the aqueous solubility barriers associated with this compound.

Physicochemical Profiling

To manipulate solubility, we must first understand the molecular forces at play. The pyrimidine-4-carboxylic acid core has a baseline pKa of approximately 2.81[1]. The addition of the bulky, hydrophobic phenoxy group at the 2-position significantly increases the compound's partition coefficient (LogP), meaning that while the molecule can ionize, its hydrophobic bulk strongly resists aqueous solvation when protonated.

Table 1: Predicted Physicochemical Parameters
ParameterValue / StateFormulation Implication
Molecular Weight ~216.2 g/mol Small molecule; highly amenable to cyclodextrin encapsulation.
pKa (Carboxylic Acid) ~2.81Highly pH-dependent solubility. Requires pH > 5.8 for >99.9% ionization.
LogP (Predicted) 1.8 – 2.5Lipophilic phenoxy group drives aggregation in purely aqueous media.
State at pH 2.0 >85% UnionizedPractically insoluble; will precipitate in simulated gastric fluid.
State at pH 7.4 >99.9% AnionicSoluble, but prone to precipitation with divalent cations (Ca²⁺/Mg²⁺).

Troubleshooting Guide & FAQs

Q1: Why does 2-Phenoxy-pyrimidine-4-carboxylic acid instantly precipitate when I dilute my DMSO stock into my assay buffer at pH 4.0? A: This is a classic pH-partitioning failure. According to the Henderson-Hasselbalch equation, at pH 4.0, a significant fraction of the carboxylic acid remains protonated (unionized). Carboxylic acid-containing drugs face severe solubility challenges due to this acidic nature; at low pH, they are protonated and highly insoluble[2]. Furthermore, the rapid solvent shift from DMSO to water causes local supersaturation, leading to rapid nucleation of the hydrophobic phenoxy groups. Fix: Ensure your assay buffer is pre-adjusted to at least pH 6.0 before adding the compound, and maintain high stirring rates during addition.

Q2: I need to formulate an aqueous solution for in vivo IV dosing, but I cannot use high concentrations of DMSO. What are my options? A: You should utilize Cyclodextrin Complexation . The hydrophobic phenoxy ring perfectly fits into the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), while the ionized carboxylate remains exposed to the aqueous environment. Phase solubility studies on similar aromatic carboxylic acids demonstrate that β-cyclodextrins form AL-type inclusion complexes, yielding a linear increase in solubility without the toxicity of organic solvents[3]. See Protocol 2 below.

Q3: We are developing an oral solid dosage form. The intrinsic dissolution rate of the free acid is too low. How can we improve this? A: Consider Co-crystallization . By pairing the API with a highly water-soluble co-former (e.g., glutaric acid), you can disrupt the strong carboxylic acid homodimers that form in the solid state. For example, co-crystallizing a structurally related pyrimidine-4-carboxamide derivative with glutaric acid achieved an 18-fold higher intrinsic dissolution rate[4].

Q4: Can we modify the molecule itself to bypass these solubility issues without losing target affinity? A: Yes, via a Prodrug Strategy . By esterifying the carboxylic acid group, you convert a hydrophilic (but poorly soluble at low pH) moiety into a lipophilic derivative. While this sounds counterintuitive for aqueous solubility, it drastically enhances membrane permeability for oral absorption. Once in systemic circulation, ubiquitous esterases cleave the bond to release the active 2-Phenoxy-pyrimidine-4-carboxylic acid[5].

Formulation Strategy & Workflows

pH_Solubility Start 2-Phenoxy-pyrimidine- 4-carboxylic acid Low_pH pH < pKa (e.g., pH 2.0) Fully Protonated (Unionized) Start->Low_pH Acidic Media High_pH pH > pKa (e.g., pH 7.4) Deprotonated (Anionic) Start->High_pH Basic/Neutral Media Precipitation High Lipophilicity Precipitation / Aggregation Low_pH->Precipitation Poor Solvation Soluble Improved Aqueous Solubility (Ion-Dipole Interactions) High_pH->Soluble Salt Formation

Mechanism of pH-dependent solubility for 2-Phenoxy-pyrimidine-4-carboxylic acid.

Formulation_Strategy Goal Target Concentration Not Met in Water InVitro In Vitro Assays (Tolerates Organics) Goal->InVitro InVivo In Vivo Dosing (Strict Excipient Limits) Goal->InVivo DMSO Use DMSO/PEG400 Co-solvents InVitro->DMSO pH_Adj In Situ Salt Formation (Meglumine / NaOH) InVivo->pH_Adj Cyclo Cyclodextrin Complexation (e.g., HP-β-CD) InVivo->Cyclo CoCryst Co-crystallization (e.g., Glutaric Acid) InVivo->CoCryst

Decision tree for selecting a solubility enhancement strategy based on application.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in Quality Control (QC) checkpoints. If a step fails the QC check, the system prevents you from moving forward with compromised material.

Protocol 1: Preparation of a 10 mM Aqueous Stock via In Situ Salt Formation

Causality: Converting the free acid to a Meglumine salt increases the hydration energy, overcoming the crystal lattice energy and pulling the lipophilic phenoxy group into solution.

  • Weighing: Weigh exactly 21.6 mg of 2-Phenoxy-pyrimidine-4-carboxylic acid powder into a sterile 15 mL conical tube.

  • Suspension: Add 8.0 mL of ultra-pure water (Milli-Q). Note: The solution will remain highly cloudy as the free acid is insoluble.

  • Titration: Dropwise, add 1.0 M Meglumine (or 1.0 M NaOH) while vortexing, until the pH reaches 7.2 – 7.5.

  • Volume Adjustment: Once the solution clarifies, adjust the final volume to exactly 10.0 mL with ultra-pure water.

  • Sonication: Sonicate in a water bath for 5 minutes at room temperature to disrupt any microscopic hydrophobic aggregates.

  • QC Validation (The Tyndall Effect): Shine a laser pointer through the tube.

    • Pass: The beam is invisible in the liquid (complete dissolution).

    • Fail: The beam scatters (colloidal suspension/nanoparticles). Troubleshooting: Increase pH slightly or add 2% v/v PEG400.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

Protocol 2: HP-β-CD Inclusion Complexation (Phase Solubility Method)

Causality: HP-β-CD provides a hydrophobic inner cavity that shields the phenoxy ring from water, while its hydrophilic exterior maintains aqueous solubility. This is an equilibrium-driven thermodynamic process.

  • Excipient Prep: Prepare a 20% w/v solution of Hydroxypropyl-β-Cyclodextrin in 50 mM Phosphate Buffer (pH 7.4).

  • Drug Addition: Add an excess amount (e.g., 50 mg) of 2-Phenoxy-pyrimidine-4-carboxylic acid to 5 mL of the HP-β-CD solution.

  • Equilibration: Seal the vial and place it in a shaking incubator at 37°C and 200 RPM for 48 hours. Causality: Complexation is a slow thermodynamic process; 48 hours ensures complete equilibrium.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed, insoluble drug.

  • QC Validation (HPLC): Decant the supernatant and quantify the dissolved drug concentration via HPLC-UV against a standard curve prepared in DMSO.

    • Self-Validation: If the concentration is below your target, repeat the protocol using a 30% w/v HP-β-CD solution.

References

  • ECHEMI. "Buy pyrimidine-4-carboxylic acid Different Grade from Amitychem" Chemical Properties and pKa Data.
  • Patsnap Eureka. "Overcoming Challenges in Carboxylic Acid Drug Formulations" Formulation Science and pH-Dependent Solubility.
  • SCIRP. "Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins" Phase Solubility and Cyclodextrin Inclusion.
  • JETIR. "Solubility Enhancement Of Atorvastatin By Co-Crystallization Technique" Pyrimidine-4-carboxamide Co-crystallization with Glutaric Acid.
  • Patsnap Synapse. "How are chemical structures modified to improve bioavailability?" Prodrug Approaches and Esterification.

Sources

Technical Support Center: Purification Strategies for 2-Phenoxy-pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Phenoxy-pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-Phenoxy-pyrimidine-4-carboxylic acid?

The main difficulties arise from the molecule's dual characteristics: the acidic carboxylic acid group and the polar pyrimidine ring system.[1] This can lead to issues such as:

  • Poor solubility in a wide range of common organic solvents.

  • Strong interactions with stationary phases in chromatography, leading to peak tailing.[1][2]

  • Potential for degradation on acidic stationary phases like standard silica gel.[1]

  • Co-purification with structurally similar impurities , such as unreacted starting materials or side-products.

Q2: Which purification technique is generally most effective for this compound?

The most suitable technique depends on the nature and quantity of the impurities. A multi-step approach is often necessary.

  • Acid-base extraction is an excellent initial step to separate the acidic product from neutral or basic impurities.[3][4][5][6]

  • Recrystallization is a powerful technique for removing minor impurities, provided a suitable solvent system can be identified.

  • Column chromatography can be employed for more challenging separations, but requires careful selection of the stationary and mobile phases to avoid the issues mentioned above.[1][7]

Q3: My compound appears to be "oiling out" instead of crystallizing during recrystallization. What should I do?

"Oiling out" occurs when the compound is too soluble in the chosen solvent or if the solution is cooled too rapidly.[8] To address this:

  • Try a different solvent or a solvent mixture. The ideal solvent will have high solubility for your compound at elevated temperatures and low solubility at room temperature.[8]

  • Slow down the cooling process. Allow the solution to cool gradually to room temperature, and then transfer it to an ice bath or refrigerator.[8]

  • Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[8]

  • Add a seed crystal of the pure compound to initiate crystallization.[8]

Troubleshooting Guides

Issue 1: Low Recovery After Acid-Base Extraction

Possible Cause: Incomplete precipitation of the carboxylic acid upon acidification.

Troubleshooting Steps:

  • Ensure complete acidification: After adding acid to the aqueous layer, check the pH with pH paper to confirm it is sufficiently acidic (pH 1-2).

  • Cool the solution: Chilling the acidified aqueous solution in an ice bath can significantly decrease the solubility of the carboxylic acid and promote precipitation.

  • "Back-extract" if no solid forms: If the product does not precipitate, it may still be dissolved in the aqueous layer. Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the compound.[4]

Issue 2: Significant Peak Tailing in Column Chromatography

Possible Cause: Strong interaction between the carboxylic acid group and the stationary phase (e.g., silica gel).[2]

Troubleshooting Steps:

  • Modify the mobile phase: Add a small amount of a polar, acidic modifier like acetic acid or formic acid to the eluent. This will help to reduce the strong interactions between your compound and the silica gel, resulting in better peak shape.[2]

  • Consider a different stationary phase: Neutral alumina can be a good alternative to the more acidic silica gel.[2]

  • Use reverse-phase chromatography: If the compound has sufficient nonpolar character, reverse-phase chromatography with a C18 column and a polar mobile phase (e.g., water/acetonitrile or water/methanol with a formic acid modifier) can be effective.[1]

Issue 3: Co-elution of Impurities During Column Chromatography

Possible Cause: The polarity of the impurity is very similar to that of the desired product.

Troubleshooting Steps:

  • Optimize the mobile phase: Use Thin-Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities to find one that provides the best separation between your product and the impurity.[1] The ideal retention factor (Rf) for your product on the TLC plate should be around 0.2-0.4 for good separation on a column.[1]

  • Employ gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to resolve compounds with similar polarities.

  • Consider a different chromatographic technique: If normal-phase chromatography is unsuccessful, techniques like reverse-phase or hydrophilic interaction liquid chromatography (HILIC) might provide the necessary selectivity.[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 2-Phenoxy-pyrimidine-4-carboxylic acid from neutral and basic impurities.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Base Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated carboxylic acid will move into the aqueous layer as its sodium salt.[3][4][5][6]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acidic product. Combine the aqueous extracts. The organic layer now contains any neutral or basic impurities.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid, with stirring until the solution is acidic (pH 1-2).[3][9] The purified 2-Phenoxy-pyrimidine-4-carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual salts and then dry it thoroughly.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the product obtained from acid-base extraction or for removing minor impurities from a relatively pure sample.

Methodology:

  • Solvent Selection: Identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold.[8] Small-scale solubility tests with various solvents (e.g., ethanol, methanol, acetone, water, or mixtures) are recommended.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring to dissolve the solid completely.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature to promote the formation of well-defined crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Data Presentation

Table 1: Solvent Selection for Recrystallization

SolventSolubility (Cold)Solubility (Hot)Comments
WaterSparingly solubleModerately solubleMay require a co-solvent like ethanol or methanol.
EthanolSparingly solubleSolubleA good starting point for recrystallization.
AcetoneSolubleVery SolubleMay be too good of a solvent; consider using it as part of a solvent pair.
Ethyl AcetateSparingly solubleModerately solubleAnother viable option for recrystallization.
DichloromethaneSolubleVery SolubleLikely too soluble for effective recrystallization on its own.

Note: This table provides general guidance. Experimental verification of solubility is crucial.

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_start Crude Product cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography (Optional) cluster_final Final Product Crude Crude 2-Phenoxy-pyrimidine-4-carboxylic acid Dissolve Dissolve in Organic Solvent Crude->Dissolve Extract Extract with aq. NaHCO3 Dissolve->Extract Separate Separate Layers Extract->Separate Acidify Acidify Aqueous Layer Separate->Acidify Aqueous Layer Precipitate Precipitate & Filter Acidify->Precipitate Dissolve_Recryst Dissolve in Hot Solvent Precipitate->Dissolve_Recryst Primary Purification Load Load onto Column Precipitate->Load For Further Purification Cool Cool Slowly Dissolve_Recryst->Cool Filter_Recryst Filter & Dry Cool->Filter_Recryst Pure Pure 2-Phenoxy-pyrimidine-4-carboxylic acid Filter_Recryst->Pure High Purity Elute Elute with Solvent Gradient Load->Elute Collect Collect & Evaporate Fractions Elute->Collect Collect->Pure

Caption: A typical purification workflow for 2-Phenoxy-pyrimidine-4-carboxylic acid.

Troubleshooting Logic for Low Recrystallization Yield

LowYieldTroubleshooting Start Low Yield After Recrystallization Cause1 Compound too soluble in cold solvent? Start->Cause1 Cause2 Too much solvent used? Start->Cause2 Cause3 Incomplete precipitation? Start->Cause3 Solution1 Change solvent or use a solvent/anti-solvent pair. Cause1->Solution1 Yes Solution2 Reduce solvent volume during dissolution. Cause2->Solution2 Yes Solution3 Cool for a longer period or at a lower temperature. Cause3->Solution3 Yes

Caption: Troubleshooting logic for low product yield during recrystallization.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Williamson, K. L., & Masters, K. M. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • BenchChem. (n.d.). Technical Support Center: Purification of Carboxylic Acid Ethyl Esters.
  • BenchChem. (n.d.). Technical Support Center: Purification of Hydroxynaphthalene Carboxylic Acids.
  • Saggioro, D., et al. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC.
  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
  • Silver, J. (2013, September 20). How can I purify carboxylic acid? ResearchGate.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Varsity Tutors. (n.d.). How to Purify Compounds. Organic Chemistry Practice Hub.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Phenoxy-Pyrimidine Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-phenoxy-pyrimidines, particularly when encountering challenges related to steric hindrance. As your Senior Application Scientist, my goal is to provide you with the mechanistic insights and practical protocols necessary to overcome these synthetic hurdles.

Troubleshooting Guide

This section addresses specific experimental issues with a focus on identifying the root cause and implementing effective solutions.

Issue 1: Low or No Product Yield with Sterically Demanding Substrates

Symptom: You are attempting to couple a sterically hindered phenol (e.g., with ortho-substituents) with a 2-chloro- or 2-bromopyrimidine, but you observe minimal to no formation of the desired 2-phenoxy-pyrimidine product. TLC or LC-MS analysis shows primarily unreacted starting materials.

Probable Causes:

  • Inefficient Catalyst System: The primary culprit is often a catalyst system that cannot overcome the high activation energy barrier imposed by steric crowding. Both the oxidative addition of the pyrimidine halide and the final C-O reductive elimination step can be severely impeded.[1][2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. Insufficient thermal energy may prevent the reaction from proceeding, while an inappropriate base may not be strong enough to deprotonate the hindered phenol effectively.[3][4]

  • Competing SNAr Pathway (for highly activated pyrimidines): If the pyrimidine ring is heavily substituted with electron-withdrawing groups, a direct nucleophilic aromatic substitution (SNAr) might compete with the catalytic cycle. However, with hindered nucleophiles, this pathway is also often slow.[5][6]

Solutions & Protocols

Your primary strategy should be to employ a more robust catalytic system designed for sterically challenging couplings. The Buchwald-Hartwig C-O cross-coupling is a powerful method for this transformation.[7][8]

1. Catalyst & Ligand Optimization:

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for these transformations. The key to success lies in using specialized, bulky, and electron-rich phosphine ligands that stabilize the palladium center and accelerate the key steps of the catalytic cycle.[1][9]

  • Mechanism Insight: Bulky biarylphosphine ligands promote the reductive elimination step, which is often the rate-limiting step for C-O bond formation, especially with hindered substrates.[2][10] The steric bulk forces the reacting groups into proximity on the metal center, facilitating bond formation.

Table 1: Recommended Catalyst Systems for Hindered C-O Coupling

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Advantages & Comments
Pd₂(dba)₃ or Pd(OAc)₂BrettPhos 1-2% Pd, 2-4% LigandExcellent for a wide range of hindered primary amines and phenols.[11]
Pd₂(dba)₃ or Pd(OAc)₂RuPhos 1-2% Pd, 2-4% LigandOften shows high reactivity and good yields, even at lower temperatures.[11]
Pd₂(dba)₃ or Pd(OAc)₂AdBrettPhos 2% Pd, 4% LigandAn extremely bulky ligand designed for challenging C-O couplings at lower temperatures.[12]
(tBu)₃PJosiphos Ligands 1-3% Pd, 2-6% LigandA different class of bulky phosphine ligands that have also shown success.

2. Optimizing Reaction Conditions:

  • Base Selection: A strong, non-nucleophilic base is crucial for efficiently deprotonating the hindered phenol without competing in the reaction.

    • Recommended: K₃PO₄, Cs₂CO₃, LHMDS.[11][12] LHMDS can be particularly effective for substrates with sensitive functional groups.[11]

  • Solvent Choice: Aprotic, non-polar, or weakly polar solvents are generally preferred.

    • Recommended: Toluene, 1,4-Dioxane, THF. Toluene is often a good starting point due to its high boiling point.[13]

  • Temperature: These reactions often require elevated temperatures to overcome the activation barrier.

    • Conventional Heating: 80-110 °C is a typical range. Monitor for thermal decomposition of starting materials or product.[13]

    • Microwave Irradiation: This is an excellent technique for rapidly heating the reaction and can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[14][15][16] Temperatures of 150°C can be achieved in minutes.[14]

Workflow: Troubleshooting Low Yield

Below is a logical workflow to follow when troubleshooting a low-yielding reaction.

Troubleshooting_Workflow start Low Yield of 2-Phenoxy-pyrimidine check_catalyst Is the catalyst system optimized for hindered substrates? start->check_catalyst optimize_catalyst Switch to Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos). check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Increase temperature (consider microwave). Use a strong, non-nucleophilic base (K₃PO₄, Cs₂CO₃). Use an aprotic solvent (Toluene, Dioxane). check_conditions->optimize_conditions No check_purity Are starting materials pure and dry? check_conditions->check_purity Yes optimize_conditions->check_purity purify_reagents Purify reagents. Ensure anhydrous conditions. check_purity->purify_reagents No success Reaction Successful check_purity->success Yes purify_reagents->success

Caption: A step-by-step decision diagram for troubleshooting low-yield reactions.

Experimental Protocol: Buchwald-Hartwig C-O Coupling for Hindered Substrates

This protocol provides a general starting point. Optimization may be required for your specific substrates.

  • Preparation: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 2-halopyrimidine (1.0 equiv), the hindered phenol (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv, 1 mol %) and the bulky phosphine ligand (e.g., BrettPhos, 0.02 equiv, 2 mol %).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to a concentration of 0.1-0.2 M).

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. If using a microwave reactor, set the temperature to 150 °C for 30-60 minutes.[14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, an additional charge of catalyst may be beneficial.[17]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Regioselectivity Problems with Dichloro- or Difluoropyrimidines

Symptom: When using a 2,4-dichloropyrimidine, you observe a mixture of products, with substitution occurring at the C4 position instead of, or in addition to, the desired C2 position.

Probable Cause:

  • Inherent Electronic Preference: In nucleophilic aromatic substitutions on pyrimidines, the C4 and C6 positions are generally more electronically deficient and thus more susceptible to nucleophilic attack than the C2 position.[18] Cross-coupling reactions often favor reaction at the C4 site as well.[5] Overcoming this inherent preference requires careful control of reaction conditions.

Solution:

  • Leverage Steric Control: While C4 is electronically favored, the C2 position is often less sterically hindered by adjacent ring atoms. By using a very bulky catalyst system, you can sometimes force the reaction to occur at the less-hindered C2 position.

  • Temperature Control: It has been shown that in some Buchwald-Hartwig aminations, lower temperatures can favor C2 substitution on dichloropyridines, while higher temperatures favor C4.[19] This principle may be translatable to phenoxide nucleophiles. Experiment with running the reaction at a lower temperature (e.g., 40-60 °C) for a longer period.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant barrier for 2-phenoxy-pyrimidine synthesis?

A: The challenge arises from a combination of factors. The pyrimidine ring itself is electron-deficient, which is favorable for nucleophilic attack. However, the incoming phenoxide nucleophile must approach the C2 position, which is flanked by two ring nitrogens. If the phenol is substituted at its ortho positions (e.g., with methyl or isopropyl groups), and the pyrimidine also has substituents, a significant steric clash occurs. This clash raises the energy of the transition state for the key bond-forming step (reductive elimination) in the catalytic cycle, slowing or stopping the reaction.[20][21]

Q2: How exactly do bulky phosphine ligands accelerate the reaction?

A: The ligands play a crucial role in the final, often rate-limiting, step of the Buchwald-Hartwig cycle: reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Pyr-X PdII L₂Pd(II)(Pyr)(X) OA->PdII Subst Ligand Substitution PdII->Subst ArOH, Base PdII_OAr L₂Pd(II)(Pyr)(OAr) Subst->PdII_OAr RE Reductive Elimination (Sterically Influenced) PdII_OAr->RE RE->Pd0 Product Product (Pyr-OAr) RE->Product

Caption: Simplified Buchwald-Hartwig C-O coupling cycle.

The bulky ligands (L) on the Palladium(II) intermediate create steric pressure. This forces the pyrimidine (Pyr) and aryloxide (OAr) groups into a conformation that is favorable for C-O bond formation, lowering the activation energy for reductive elimination and regenerating the active Pd(0) catalyst.[2][10]

Q3: When should I consider a Copper-catalyzed Ullmann-type reaction instead of a Palladium-catalyzed one?

A: While Palladium catalysis is often the first choice due to its broad scope and high functional group tolerance, Copper-catalyzed Ullmann-type couplings can be very effective, especially for hindered substrates.[22][23] Consider switching to a Cu-catalyzed system if:

  • You have exhausted options with various Pd/ligand systems without success.

  • Your substrates are particularly sensitive to the strongly basic conditions sometimes required for Pd catalysis.

  • Cost is a major concern, as copper catalysts are generally less expensive than palladium complexes and specialized ligands. Modern Ullmann reactions can be performed under much milder conditions than the classical high-temperature methods, often using ligands like picolinic acid or phenanthrolines to facilitate the coupling.[22]

Q4: Can this methodology be applied to other heteroaromatic systems?

A: Yes, the principles discussed here are broadly applicable. Sterically demanding Buchwald-Hartwig and Ullmann-type couplings are widely used for the synthesis of C-N and C-O bonds with a variety of nitrogen-containing heterocycles, including pyridines, quinolines, and indazoles.[11][19][24] The specific choice of ligand and reaction conditions may need to be re-optimized for each new heterocyclic core.

References
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Chen, C. Y., et al. (2009). Ortho-functionalization of 2-phenoxypyrimidines via palladium-catalyzed C-H bond activation. Journal of Organic Chemistry, 74(18), 7203-6. Retrieved from [Link]

  • Ghaffari, B., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Omega, 3(10), 13134-13147. Retrieved from [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals (Basel), 13(8), 167. Retrieved from [Link]

  • Patil, S. A., et al. (2006). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Letters in Organic Chemistry, 3(1), 39-42. Retrieved from [Link]

  • RASAYAN Journal of Chemistry. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Williams, G. R., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 12(3), 448-454. Retrieved from [Link]

  • Al-Tel, T. H. (2010). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Journal of Saudi Chemical Society, 14(3), 273-277. Retrieved from [Link]

  • Stradiotto, M., & Lundgren, R. J. (Eds.). (2016). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. In Ligand Design in Metal Chemistry. John Wiley & Sons. Retrieved from [Link]

  • Li, C.-J., et al. (2020). Coupling without Coupling Reactions: En Route to Developing Phenols as Sustainable Coupling Partners via Dearomatization-Rearomatization Processes. Accounts of Chemical Research, 53(10), 2353-2366. Retrieved from [Link]

  • Kettle, J. G., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 53(31), 4012-4015. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Campbell, A. D., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1952-1965. Retrieved from [Link]

  • Maccubbin, A., et al. (1993). Influence of nucleic acid base aromaticity on substrate reactivity with enzymes acting on single-stranded DNA. Biochemical Journal, 291(Pt 3), 867–872. Retrieved from [Link]

  • Iriepa, I., et al. (2020). Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Beilstein Journal of Organic Chemistry, 16, 22-29. Retrieved from [Link]

  • Klapars, A., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1501–1511. Retrieved from [Link]

  • Klapars, A., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1501–1511. Retrieved from [Link]

  • Funes-Ardoiz, I., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Chemistry, 4(1), 226-241. Retrieved from [Link]

  • Fors, B. P. (2009). Synthesis and Study of Ligands for Pd-Catalyzed C-O and C-N Coupling. (Doctoral dissertation, Massachusetts Institute of Technology). Retrieved from [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Retrieved from [Link]

  • Jesus, A., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(1), 183. Retrieved from [Link]

  • Sigman, M. S., et al. (2021). Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. ChemRxiv. Retrieved from [Link]

  • Calcio Gaudino, E., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 13(22), 12217. Retrieved from [Link]

  • Hartwig, J. F., et al. (2013). Sterically controlled, palladium-catalyzed intermolecular amination of arenes. Journal of the American Chemical Society, 135(23), 8480-3. Retrieved from [Link]

  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Engle, K. M., & Blackmond, D. G. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... Nature Chemistry, 10, 1048-1055. Retrieved from [Link]

  • Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 346-391. Retrieved from [Link]

  • Trost, B. M., & Fortunak, J. M. (1982). Strain, Silyl and Steric Effects on the Regioselectivity of Palladium(0)-Catalyzed Allyl Esters Reduction as Alternative to the Wittig Reaction. Tetrahedron Letters, 23(3), 3459-3462. Retrieved from [Link]

  • Reddit. (2021). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. Retrieved from [Link]

  • Sigman, M. S. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Central Science, 4(7), 795-796. Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Retrieved from [Link]

  • McNally, A., et al. (2024). A deconstruction-reconstruction strategy for pyrimidine diversification. Nature, 629(8011), 359-365. Retrieved from [Link]

Sources

minimizing side reactions in phenoxy-pyrimidine coupling

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Minimizing Side Reactions in Phenoxy-Pyrimidine Coupling

Technical Support Center: Phenoxy-Pyrimidine Coupling

Welcome to the advanced troubleshooting hub for ether linkage synthesis between phenols and pyrimidines. This guide moves beyond standard protocols to address the mechanistic root causes of failure modes—specifically regioselectivity loss, hydrolysis, and competitive


-arylation.[1]

Module 1: Regioselectivity & Isomer Control

Issue: “I am using 2,4-dichloropyrimidine and obtaining a mixture of C2- and C4-phenoxy products, or the wrong isomer entirely.”

The Mechanistic Reality

In nucleophilic aromatic substitution (


), the pyrimidine ring is activated by the ring nitrogens. The C4 position  is generally more reactive than C2 towards nucleophiles due to the "para-like" resonance stabilization of the Meisenheimer intermediate, which is energetically more accessible than the "ortho-like" C2 intermediate. However, this selectivity is kinetic and can be eroded by steric, electronic, and solvent factors.[1]
Troubleshooting Protocol
VariableRecommendation for C4-SelectivityRecommendation for C2-Selectivity
Temperature Low (< 0°C to RT). C4 is the kinetic product.[1] Higher heat promotes equilibration or C2 attack.[1]High (> 80°C). Thermodynamic control may favor C2 in specific hindered substrates, but C2 is rarely favored solely by heat.[1]
Base Cation Lithium (

) or Sodium (

).
Smaller cations coordinate tightly to the N3-nitrogen, activating C4 via inductive effects.[1]
Cesium (

) or Potassium (

).
Larger cations favor "loose" ion pairs, increasing the nucleophilicity of the phenoxide, which can reduce selectivity.
Solvent THF or DCM. Non-polar solvents enhance tight ion-pairing, shielding C2 and directing attack to C4.[1]DMF or DMSO. Polar aprotic solvents separate ion pairs, making the phenoxide highly reactive and less discriminating.
Lewis Acid Add

or

.
Chelation to N3/N1 can enhance electrophilicity at C4.[1]
Avoid.

Critical FAQ: Q: My phenol has an ortho-substituent. How does this affect regioselectivity? A: Ortho-substituents on the phenol increase steric bulk. While C4 is electronically favored, it is sterically more accessible than C2 (flanked by two nitrogens).[1] Therefore, bulky phenols actually enhance C4 selectivity by making the crowded C2 trajectory energetically prohibitive.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Substrate: 2,4-Dichloropyrimidine Goal Target Isomer? Start->Goal C4 Target: C4-Phenoxy Goal->C4 Standard C2 Target: C2-Phenoxy Goal->C2 Rare/Difficult Cond_C4 Conditions: 1. Temp: -78°C to 0°C 2. Base: LiHMDS or NaH 3. Solvent: THF C4->Cond_C4 Cond_C2 Strategy: Block C4 first (e.g., with thiomethyl) OR use Pd-Catalysis C2->Cond_C2 Result_C4 Kinetic Product (Para-like resonance) Cond_C4->Result_C4 Result_C2 Requires Multi-step or Catalyst Control Cond_C2->Result_C2

Caption: Logic flow for targeting C4 vs C2 substitution on 2,4-dichloropyrimidine.

Module 2: Chemoselectivity (Hydrolysis & Decomposition)

Issue: “I see a new peak in LCMS with a mass of M-Cl+OH (Hydrolysis). My yield is dropping.”

The Mechanistic Reality

Chloropyrimidines are highly susceptible to hydrolysis by trace water, forming hydroxypyrimidines (pyrimidones).[1] This reaction is autocatalytic: the HCl byproduct (if not scavenged) protonates the pyrimidine ring, making it hyper-electrophilic and even more prone to attack by water.

Troubleshooting Protocol

1. The "Dry" Standard

  • Solvent: Use anhydrous DMF or DMAc. If using older bottles, dry over 4Å molecular sieves for 24 hours.

  • Base: Switch from hygroscopic bases (like KOH or NaOH) to

    
      or 
    
    
    
    .[1] These generate the phenoxide in situ without releasing water equivalents if the phenol is dry.
  • Reagent Addition Order:

    • Dissolve Phenol + Base in solvent.[1]

    • Stir for 15 mins (formation of phenoxide).

    • Add Chloropyrimidine last. This prevents the electrophile from sitting in basic solution where trace moisture can attack it before the phenoxide is ready.

2. Acid Catalysis (The Counter-Intuitive Fix) For unreactive phenols where basic conditions cause decomposition, switch to Acid Catalysis .[1]

  • Protocol: Mix Phenol (1.0 eq) + Chloropyrimidine (1.0 eq) + HCl (cat. 4M in dioxane) in IPA or Butanol. Heat to 80-100°C.[1]

  • Mechanism: Protonation of the pyrimidine N makes the C-Cl bond extremely labile. Since the medium is acidic, the phenoxide is not formed, but the neutral phenol is nucleophilic enough to attack the activated ring. Note: This avoids basic hydrolysis entirely.

Visualization: Competitive Hydrolysis Pathway

Hydrolysis cluster_fix Prevention Substrate Chloropyrimidine Intermediate Activated Complex Substrate->Intermediate Base/Heat Water Trace H2O Water->Intermediate Fast if wet Phenol Phenoxide Phenol->Intermediate Desired Product Phenoxy-Pyrimidine (Ether) Intermediate->Product Kinetic Waste Hydroxypyrimidine (Dead End) Intermediate->Waste Thermodynamic/Wet Step1 Use Mol. Sieves Step2 Add Electrophile Last

Caption: Competitive pathways between desired ether formation and hydrolysis.

Module 3: Buchwald-Hartwig Coupling (When Fails)

Issue: “My substrate is electron-rich or the phenol is sterically hindered.


 isn't working.”
The Mechanistic Reality

Electron-rich pyrimidines (e.g., those with amino groups) deactivate the ring towards


. In these cases, Palladium-catalyzed C-O coupling is required.[1] The major side reaction here is reductive dehalogenation  (Ar-Cl 

Ar-H) or catalyst poisoning by the pyrimidine nitrogens.
Optimization Matrix
ComponentRecommendationRationale
Ligand RockPhos or tBuBrettPhos Bulky, electron-rich ligands facilitate reductive elimination of the difficult C-O bond and prevent Pd coordination to pyrimidine nitrogens.[1]
Pre-catalyst Pd(OAc)2 is often insufficient.[1][2] Use Pd-G3-BrettPhos cycles.Ensures rapid formation of the active

species without requiring an induction period where side reactions occur.
Solvent Toluene or Dioxane Non-polar solvents minimize coordination of the heterocycle to the metal center.

Experimental Protocol: Pd-Catalyzed Coupling

  • Charge: Pyrimidine halide (1.0 eq), Phenol (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst: Add RockPhos Pd G3 (2-5 mol%).

  • Purge: Evacuate and backfill with

    
     (x3).[1] Oxygen kills this reaction.
    
  • Solvent: Add anhydrous Toluene.

  • Heat: 90°C for 16h.

  • Workup: Filter through Celite to remove Pd black; wash with EtOAc.[1]

References

  • Regioselectivity in Pyrimidines

    • Title: "Regioselectivity of the Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine."
    • Source:Journal of Organic Chemistry
    • URL:[Link][1]

  • Buchwald-Hartwig C-O Coupling Guide

    • Title: "Palladium-Catalyzed Synthesis of Aryl Ethers."[1]

    • Source:Organic Letters
    • URL:[Link][1]

  • Hydrolysis Mechanisms

    • Title: "Kinetics and Mechanism of the Hydrolysis of Chloropyrimidines."
    • Source:Journal of the Chemical Society B
    • URL:[Link]

  • Acid Catalysis in SNAr

    • Title: "Acid-Catalyzed Nucleophilic Aromatic Substitution of Pyrimidines."[1]

    • Source:Tetrahedron Letters
    • URL:[Link][1]

Sources

Technical Support Center: Recrystallization of 2-Phenoxy-pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-phenoxy-pyrimidine-4-carboxylic acid. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your crystallization processes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 2-phenoxy-pyrimidine-4-carboxylic acid?

The primary goal of recrystallization is to purify the solid compound. 2-Phenoxy-pyrimidine-4-carboxylic acid, whether synthesized in-house or procured, may contain impurities from the reaction, such as starting materials, by-products, or residual solvents. Recrystallization is a purification technique based on differential solubility.[1][2] The principle is that the target compound and its impurities will have different solubility profiles in a given solvent. An ideal solvent will dissolve the target compound at a high temperature but not at a low temperature.[2][3] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Soluble impurities, being present in lower concentrations, remain in the cold solvent (the "mother liquor"), while insoluble impurities can be removed beforehand by hot filtration.[1][4]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

Selecting the right solvent is the most critical step for a successful recrystallization.[4][5] Based on the structure of 2-phenoxy-pyrimidine-4-carboxylic acid (containing a polar carboxylic acid group, a pyrimidine ring, and a less polar phenoxy group), a solvent of intermediate polarity is often a good starting point.

The ideal solvent should meet the following four criteria:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at its boiling point to allow for the preparation of a saturated solution.[1][5]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, enabling maximum recovery of the purified crystals upon cooling.[1][2][5]

  • Boiling Point Below Compound's Melting Point: The solvent's boiling point must be lower than the melting point of 2-phenoxy-pyrimidine-4-carboxylic acid to prevent the compound from melting or "oiling out" in the hot solvent.[5][6]

  • Inertness and Volatility: The solvent must not react with the compound and should be sufficiently volatile to be easily removed from the final crystals during the drying process.[1][7]

Q3: How do I select a suitable solvent system if one isn't published for 2-phenoxy-pyrimidine-4-carboxylic acid?

When a specific protocol is unavailable, a systematic solvent screening is the most reliable method. This involves testing the solubility of a small amount of your compound in various solvents. A related compound, pyrimidine-4-carboxylic acid, has been successfully recrystallized from a water/methanol mixture, suggesting that polar protic solvents or their combinations are a promising starting point.[8]

The following protocol outlines a systematic approach to identifying a suitable solvent or solvent pair.

Experimental Protocols

Protocol 1: Systematic Solvent Screening Workflow

This protocol is designed to efficiently identify a suitable solvent using a minimal amount of your crude product.

Methodology:

  • Preparation: Place approximately 10-20 mg of crude 2-phenoxy-pyrimidine-4-carboxylic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene) dropwise, starting with ~0.5 mL. Agitate the mixture.

  • Room Temperature Observation:

    • If the compound dissolves completely, the solvent is unsuitable as a single solvent (poor recovery). It may, however, be useful as the "good" solvent in a solvent-pair system.[7][9]

    • If the compound remains largely insoluble, proceed to the next step. This is a promising candidate.[5][10]

  • Elevated Temperature Observation:

    • Gently heat the test tubes containing the insoluble compound in a sand or water bath.

    • Add small aliquots of the same solvent until the solid just dissolves at the boiling point.[9]

    • If a very large volume of solvent is required, it is likely a poor solvent .

  • Cooling and Crystallization:

    • Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice-water bath.

    • A good solvent is one from which abundant, well-formed crystals precipitate upon cooling.[5][11]

  • Solvent Pair Screening (If Needed): If no single solvent is ideal, use a solvent pair.[5][7] Dissolve the compound in a minimum of hot "good" solvent (one in which it is very soluble). Add a "poor" solvent (one in which it is insoluble) dropwise to the hot solution until persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.[7] Common pairs include ethanol-water and toluene-hexane.[5]

Solvent_Screening_Workflow start Start: Place 10-20 mg of crude compound in multiple test tubes add_solvent Add 0.5 mL of a different solvent to each tube at room temp start->add_solvent observe_rt Observe at Room Temperature add_solvent->observe_rt dissolves Completely Dissolves? observe_rt->dissolves unsuitable Result: Unsuitable as single solvent. Consider as 'good' solvent for a pair. dissolves->unsuitable Yes heat Heat mixture to boiling dissolves->heat No solvent_pair Perform Solvent Pair Test unsuitable->solvent_pair suitable_for_pair Use as 'Good' Solvent observe_hot Observe at Boiling Point heat->observe_hot dissolves_hot Dissolves in minimal hot solvent? observe_hot->dissolves_hot poor_solvent Result: Poor solvent (insoluble). dissolves_hot->poor_solvent No cool Cool slowly to room temp, then in an ice bath dissolves_hot->cool Yes observe_cool Observe Crystal Formation cool->observe_cool crystals_form Abundant crystals form? observe_cool->crystals_form ideal_solvent Result: Ideal Solvent Found! crystals_form->ideal_solvent Yes no_crystals Result: Sub-optimal. Consider solvent pair. crystals_form->no_crystals No no_crystals->solvent_pair

Caption: Workflow for systematic recrystallization solvent selection.
Protocol 2: General Recrystallization Procedure

Once a suitable solvent system is identified, this general procedure can be followed.

Methodology:

  • Dissolution: Place the crude 2-phenoxy-pyrimidine-4-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent, along with a boiling chip or magnetic stir bar, and heat the mixture to a gentle boil while stirring. Continue to add small portions of hot solvent until the compound is fully dissolved.[5] Avoid using an excessive amount of solvent, as this will reduce your final yield.[6][12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[4][7]

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][3] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal recovery.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][7]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by leaving them under vacuum on the filter, followed by drying in a desiccator or a vacuum oven. Incomplete drying can depress the melting point.[5]

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[13] This often happens when the melting point of the solid is lower than the temperature of the solution, or when the solution is supersaturated with impurities.[6]

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to decrease the saturation point. Allow it to cool more slowly.[6][12]

  • Lower the Solution Temperature: Try using a lower-boiling solvent if the compound's melting point is low.

  • Change Solvents: The initial solvent choice may be poor. Re-attempt the recrystallization with a different solvent identified from your screening.

  • Induce Crystallization at a Lower Temperature: Once the oil has formed and cooled, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface or by adding a seed crystal.[11][14]

Q5: Crystal formation is not occurring, even after the solution has cooled. What are the next steps?

This is a common issue, often caused by either using too much solvent or the solution being supersaturated.[6]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[11]

    • Seeding: If available, add a tiny crystal from a previous batch (a "seed crystal") to the solution to initiate crystallization.[6][11]

  • Reduce Solvent Volume: If too much solvent was used, gently boil off a portion of the solvent to re-concentrate the solution and attempt to cool it again.[6][12]

  • Cool Further: Ensure the solution has been thoroughly cooled in an ice-salt or dry ice-acetone bath if the compound has significant solubility even at 0°C.

Q6: My yield is very low. How can I improve it?

A low yield (e.g., less than 50-60%) can be attributed to several factors.[12]

Potential Causes & Solutions:

  • Excessive Solvent: As mentioned above, using the absolute minimum amount of hot solvent required for dissolution is key. If the mother liquor is rich in your compound, you can concentrate it and cool it again to obtain a "second crop" of crystals.[12]

  • Premature Crystallization: The compound may have crystallized during a hot filtration step. Ensure all equipment is pre-heated.

  • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.

  • Inherent Solubility: The compound may be moderately soluble even in the cold solvent. Choosing a different solvent system may be necessary for better recovery.

Q7: The recrystallized product is still colored/impure. What went wrong?

If the final product is not pure, it could be due to several reasons.

Potential Causes & Solutions:

  • Ineffective Solvent: The chosen solvent may dissolve impurities at high temperatures, but they may co-precipitate with your product upon cooling. A different solvent is needed.

  • Colored Impurities: If the impurity is colored, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs colored impurities. Use charcoal sparingly, as it can also adsorb your desired product.[4]

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. Always allow for slow, undisturbed cooling.[2][3]

Troubleshooting_Tree start Problem Encountered During Recrystallization oiling_out Compound 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No sol_oiling_1 Re-heat, add more solvent, and cool slowly. oiling_out->sol_oiling_1 Yes low_yield Yield is Poor? no_crystals->low_yield No sol_nocryst_1 Induce nucleation: Scratch flask or add seed crystal. no_crystals->sol_nocryst_1 Yes impure_product Product Still Impure? low_yield->impure_product No sol_lowyield_1 Check mother liquor. Concentrate for a second crop. low_yield->sol_lowyield_1 Yes sol_impure_1 Cool solution more slowly. impure_product->sol_impure_1 Yes sol_oiling_2 Try a lower-boiling point solvent. sol_oiling_1->sol_oiling_2 sol_oiling_3 Induce crystallization by scratching or seeding the oil. sol_oiling_2->sol_oiling_3 sol_nocryst_2 Reduce solvent volume by boiling, then re-cool. sol_nocryst_1->sol_nocryst_2 sol_nocryst_3 Cool to a lower temperature (ice-salt bath). sol_nocryst_2->sol_nocryst_3 sol_lowyield_2 Ensure wash solvent is ice-cold. sol_lowyield_1->sol_lowyield_2 sol_lowyield_3 Re-evaluate solvent choice for lower cold solubility. sol_lowyield_2->sol_lowyield_3 sol_impure_2 Add activated charcoal step for colored impurities. sol_impure_1->sol_impure_2 sol_impure_3 Re-screen for a more selective solvent. sol_impure_2->sol_impure_3

Caption: Decision tree for troubleshooting common recrystallization issues.

Data Summary

Table 1: Properties of Potential Recrystallization Solvents

This table provides properties of common laboratory solvents to aid in your initial selection process, ordered approximately from most polar to least polar.[7]

SolventFormulaBoiling Point (°C)PolarityNotes
WaterH₂O100Very High (Protic)Good for polar compounds; high boiling point can be a drawback.[7]
MethanolCH₃OH65High (Protic)Dissolves more polar compounds than other alcohols.[7]
EthanolC₂H₅OH78High (Protic)Excellent general-purpose polar solvent. Often used with water.[5]
AcetoneC₃H₆O56Medium (Aprotic)Good solvent, but its low boiling point limits the temperature range.
Ethyl AcetateC₄H₈O₂77MediumGood for compounds of intermediate polarity.
DichloromethaneCH₂Cl₂40LowLow boiling point can be problematic; use with care.
TolueneC₇H₈111Low (Aromatic)High boiling point is useful, but can make drying difficult.
Hexane/HeptaneC₆H₁₄/C₇H₁₆69 / 98Very Low (Nonpolar)Typically used as the "poor" solvent in a solvent pair for nonpolar compounds.

References

  • Recrystallization I. (n.d.).
  • Recrystallization. (n.d.). University of California, Davis.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry.
  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (n.d.). Benchchem.
  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education.
  • Purification: How To - Crystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Pyrimidine-4-carboxylic acid | Biochemical Reagent. (n.d.). MedchemExpress.com.
  • Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6). (n.d.). Cayman Chemical.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Pyrimidine-2-carboxylic acid | 31519-62-7. (2026, January 13). ChemicalBook.
  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Chemistry.
  • Starosta, R., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1285. Retrieved from .

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Pyrimidine-4-carboxylic acid. (n.d.). Chem-Impex.
  • Pyrimidine-2-carboxylic acid | 31519-62-7. (n.d.). Sigma-Aldrich.
  • Karunanithi, A. T., et al. (2018, January 12). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2009, April 20). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 7(5), 873-889.
  • Process for producing pyridine carboxylic acids. (2011, September 7). European Patent Office.
  • Process for purification of carboxylic acids. (n.d.). Google Patents.
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks.

Sources

stability of 2-Phenoxy-pyrimidine-4-carboxylic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability of 2-Phenoxy-pyrimidine-4-carboxylic acid in Basic Media

Executive Summary

2-Phenoxy-pyrimidine-4-carboxylic acid exhibits conditional instability under basic conditions. While the pyrimidine core is generally robust, the ether linkage at the C2 position is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) by hydroxide ions.

In strong alkaline environments (pH > 12, e.g., 1N NaOH), the compound undergoes rapid hydrolysis, cleaving the phenoxy group to yield 2-hydroxy-pyrimidine-4-carboxylic acid and phenol . This reaction is accelerated by heat.[1] For experimental workflows, we recommend avoiding strong mineral bases in favor of mild inorganic bases (e.g.,


) or non-nucleophilic organic bases (e.g., DIPEA, DBU) where possible.

Part 1: Scientific Deep Dive (The "Why")

The Mechanism: Nucleophilic Aromatic Substitution (S_NAr)

The instability of this molecule is driven by the electron-deficient nature of the pyrimidine ring.

  • Activation: The nitrogen atoms at positions 1 and 3 withdraw electron density from the C2 carbon, making it highly electrophilic.

  • Leaving Group: The phenoxy group (

    
    ), while a poorer leaving group than a halogen, is sufficiently labile on a diazine ring to be displaced by a strong nucleophile like hydroxide (
    
    
    
    ).
  • The Pathway: Hydroxide attacks C2, forming a transient Meisenheimer complex (anionic intermediate). The aromatic system re-aromatizes by expelling the phenoxide anion, which is immediately protonated to phenol in the aqueous workup.

Impact of the C4-Carboxylate

Under basic conditions, the carboxylic acid at C4 exists as a carboxylate anion (


). While 

is less electron-withdrawing than the neutral acid (

) or an ester, the intrinsic electron deficiency of the 1,3-diazine ring dominates, maintaining the susceptibility of the C2 position to hydrolysis [1].

Part 2: Troubleshooting Guide

Symptom Probable Cause Diagnostic Step Corrective Action
Loss of Starting Material (SM) Hydrolysis of the ether linkage via S_NAr mechanism.Check LCMS for a new peak with Mass = [SM - 76] (Loss of Phenyl + OH).Switch to a milder base (e.g.,

or

) or lower the reaction temperature to 0°C.
Appearance of "Phenol" Peak Byproduct of hydrolysis.Confirm presence of Phenol (

93 in negative mode or UV

~270nm).
Reduce exposure time to base; ensure pH does not exceed 10.
Low Yield in Amidation Competition between amine nucleophile and hydroxide.If using aqueous base for Schotten-Baumann, OH- is outcompeting the amine.Use a biphasic system (DCM/Water) with weak base or switch to anhydrous conditions with organic base (TEA/DIPEA).
Precipitation during Workup Acidification of the hydrolysis product.The byproduct (2-hydroxy-pyrimidine-4-COOH) is less soluble in acidic water than the SM.Filter precipitate and analyze by NMR. If it lacks aromatic phenyl protons (7.0-7.5 ppm), it is the degraded product.

Part 3: Visualization & Pathways

Figure 1: Hydrolysis Pathway of 2-Phenoxy-pyrimidine-4-carboxylic acid

Caption: Under basic conditions, hydroxide attacks the C2 position, displacing the phenoxy group to form the 2-hydroxy derivative and phenol.

G SM 2-Phenoxy-pyrimidine- 4-carboxylic acid Complex Meisenheimer Complex SM->Complex Nucleophilic Attack (Rate Limiting) OH Hydroxide Ion (OH-) OH->Complex Prod1 2-Hydroxy-pyrimidine- 4-carboxylic acid Complex->Prod1 Elimination Prod2 Phenol (Byproduct) Complex->Prod2 Leaving Group

Figure 2: Base Selection Decision Tree

Caption: Decision matrix for selecting the appropriate base to minimize degradation risks.

DecisionTree Start Select Base Condition IsAq Is water required? Start->IsAq StrongBase Avoid NaOH/KOH High Risk of S_NAr IsAq->StrongBase pH > 12 MildBase Use Carbonates (K2CO3, NaHCO3) Monitor T < 25°C IsAq->MildBase pH 8-10 Organic Use Organic Base (TEA, DIPEA, Pyridine) Safe IsAq->Organic No Water

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use NaOH if I keep the temperature at 0°C?

  • Answer: It is risky. While low temperature slows the kinetics of S_NAr, the reaction can still proceed over hours. If NaOH is strictly necessary (e.g., for solubility), add it dropwise, monitor by LCMS every 15 minutes, and quench immediately upon completion of your desired transformation.

Q2: I see two peaks in LCMS with the same mass. Is one the degradation product?

  • Answer: Likely not. The degradation product (2-hydroxy) has a mass of

    
    . If you see identical masses, you might be observing tautomers  of the pyrimidine ring or simply an analytical artifact. However, if the mass is different, check for the loss of the phenyl ring.
    

Q3: Is the compound stable in carbonate bases like


? 
  • Answer: Yes, generally. Carbonate bases are weaker nucleophiles than hydroxide. At room temperature, 2-phenoxy-pyrimidine-4-carboxylic acid is stable in saturated

    
     or 1M 
    
    
    
    for standard reaction times (1-4 hours). Avoid refluxing in these conditions.

Q4: How do I store the stock solution?

  • Answer: Do not store in basic aqueous buffers. Dissolve in DMSO or Methanol and store at -20°C. If aqueous solution is needed, prepare fresh in neutral buffer (PBS) or water and use immediately [2].

Part 5: Standard Stability Assay Protocol

Use this protocol to validate the stability of your specific lot under your specific conditions.

Materials:

  • Test Compound (2-Phenoxy-pyrimidine-4-carboxylic acid)

  • Solvent A: Acetonitrile (ACN)

  • Buffer B: 1N NaOH

  • Buffer C: 1M

    
    
    
  • Internal Standard: Caffeine (optional, for quantification)

Procedure:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Spike: Add 10 µL of stock into 990 µL of the test buffer (NaOH or

    
    ).
    
  • Incubation: Vortex and incubate at Room Temperature (25°C).

  • Sampling:

    • T=0 min: Immediately remove 50 µL, quench with 50 µL 1N HCl (or ACN if using carbonate), and inject on HPLC.

    • T=1 hour: Repeat sampling.

    • T=24 hours: Repeat sampling.

  • Analysis: Monitor the Area% of the parent peak vs. the appearance of the byproduct peak (RRT ~0.4-0.6 usually, as it is more polar).

Acceptance Criteria:

  • 98% Parent remaining at T=1h indicates "Functional Stability" for quick reactions.

  • <5% degradation at T=24h indicates "High Stability."

References

  • Nucleophilic Aromatic Substitution Mechanisms. Chemistry Steps. (2021). The Mechanism of Nucleophilic Aromatic Substitution.[1][2][3][4][5]Link

  • Pyrimidine-4-carboxylic acid Stability Data. MedChemExpress. (2024). Product Safety and Storage Guidelines.Link

  • Hydrolysis of Pyrimidines. Royal Society of Chemistry. (2025).[6][7][8] Alkaline hydrolysis of substituted pyrimidines.[9]Link

Sources

Technical Support Center: Pyrimidine Carboxylic Acid Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Scope: Pyrimidine Chemistry

Welcome to the Pyrimidine Reactivity Support Hub

Subject: Troubleshooting low reactivity, solubility bottlenecks, and decarboxylation events in pyrimidine carboxylic acids.

Executive Summary: Pyrimidine carboxylic acids present a unique "perfect storm" of synthetic challenges. The electron-deficient pyrimidine ring renders the carboxylate poorly nucleophilic, while the ring nitrogens induce zwitterionic insolubility. Furthermore, isomers with the carboxylic acid at the 2- or 4-position are kinetically unstable, prone to rapid decarboxylation under thermal or acidic stress.

This guide moves beyond standard textbook protocols, offering field-proven workarounds for when standard EDC/NHS couplings or Fischer esterifications fail.

Module 1: The Solubility Paradox

Issue: “My starting material won’t dissolve in DCM, THF, or MeCN, preventing the reaction from starting.”

Root Cause Analysis: Pyrimidine carboxylic acids exist predominantly as zwitterions (internal salts) in the solid state. The basic ring nitrogens protonate the carboxylic acid, creating a high-melting-point lattice that resists non-polar and moderately polar solvents.

Troubleshooting Protocol: Do not attempt to force solubility with heat (see Module 2). Instead, disrupt the lattice chemically.

Solubility Decision Tree (Graphviz)

SolubilityLogic Start Solubility Check (Target: Pyrimidine-COOH) Check1 Is it soluble in DMF/DMSO? Start->Check1 Action1 Use as Solvent (Wash out later with LiCl/H2O) Check1->Action1 Yes Check2 Is the reaction base-mediated? Check1->Check2 No Action2 Form Lipophilic Salt (DIPEA/DBU) Check2->Action2 Yes Check3 Is the reaction acid-mediated? Check2->Check3 No Action3 Protect as Silyl Ester (TMSCl/HMDS) Check3->Action3 Yes caption Figure 1: Logic flow for solubilizing zwitterionic pyrimidines without thermal stress.

The "Lipophilic Salt" Trick: If your reaction tolerates base (e.g., HATU coupling), add 2-3 equivalents of DIPEA or N-Methylmorpholine (NMM) to the suspension in DMF.

  • Mechanism: The base deprotonates the zwitterion, breaking the lattice and generating a soluble organic salt (R-COO⁻ HN(iPr)₂Et⁺).

Module 2: The Decarboxylation Trap

Issue: “The starting material disappeared, but I isolated pyrimidine (or a tar) instead of the product.”

Root Cause Analysis: Pyrimidine-2-carboxylic acid and Pyrimidine-4-carboxylic acid are notoriously unstable. The electron-withdrawing ring facilitates the loss of CO₂ via a Hammick-like mechanism, often triggered by:

  • Heat (>80°C) .

  • Acidic activation (protonation of the ring nitrogen accelerates decarboxylation).

Critical Rule: Never reflux 2- or 4-pyrimidine carboxylic acids in thionyl chloride (


) or oxalyl chloride without strict temperature control.
Protocol: Neutral Activation with Ghosez’s Reagent

To activate these acids without heat or exogenous acid, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1] This generates the acid chloride under strictly neutral conditions.[1]

Reagents:

  • Substrate: Pyrimidine carboxylic acid (1.0 equiv)

  • Ghosez’s Reagent (1.1 equiv)[2]

  • Solvent: Dry DCM or CHCl₃

Step-by-Step:

  • Suspend the acid in dry DCM at 0°C .

  • Add Ghosez’s reagent dropwise.

  • Stir at 0°C to Room Temperature (RT) for 1–2 hours.

  • Observation: The suspension will clear as the acid chloride forms (soluble).

  • Usage: Use this solution directly for the next step (addition of amine/alcohol). Do not isolate.

Module 3: Amide Coupling Optimization

Issue: “EDC/NHS coupling gave <10% yield. The active ester didn't form.”

Root Cause Analysis: The pyrimidine ring pulls electron density away from the carboxylate, making it a poor nucleophile . It struggles to attack the carbodiimide (EDC) to form the O-acylisourea intermediate. Furthermore, if the active ester does form, it is prone to hydrolysis.

Coupling Agent Selection Matrix
ScenarioRecommended ReagentWhy?
Standard HATU / HOAt The At-based reagents (7-azabenzotriazole) are superior for electron-deficient acids compared to HOBt/EDC.
Steric Bulk T3P (Propylphosphonic anhydride) Low epimerization, high reactivity, easy workup (water soluble byproducts).
Acid Sensitive Mixed Anhydride (IBCF) Fast activation at -15°C; avoids the slow kinetics of carbodiimides.
Recommended Protocol: The HATU/HOAt Method

Use this for 2- or 4-pyrimidine carboxylic acids where speed is essential to prevent degradation.

  • Dissolution: Dissolve Pyrimidine-COOH (1.0 equiv) in dry DMF (0.2 M).

  • Base: Add DIPEA (3.0 equiv). Crucial: Ensure pH > 8 (wet pH paper).

  • Activation: Add HATU (1.1 equiv) at 0°C. Stir for 15 mins.

    • Note: The solution usually turns yellow/orange.

  • Coupling: Add the amine (1.1 equiv).

  • Time: Allow to warm to RT. Monitor by LCMS.[3] Most reactions complete in < 2 hours.

Pathway Visualization (Graphviz)

CouplingLogic Acid Pyrimidine-COOH (Electron Deficient) EDC EDC/NHS (Weak Activation) Acid->EDC Slow kinetics HATU HATU/HOAt (Strong Activation) Acid->HATU Preferred Ghosez Ghosez Reagent (Acid Chloride) Acid->Ghosez If HATU fails SideRxn N-Acyl Urea (Dead End) EDC->SideRxn Rearrangement Product Amide Product HATU->Product Fast Ghosez->Product caption Figure 2: Activation pathways. Note the high failure rate of EDC due to rearrangement.

Module 4: Esterification Strategies

Issue: “Fischer esterification (Acid + Alcohol + H2SO4) is stuck at equilibrium or decomposing.”

Technical Insight: Fischer esterification relies on the nucleophilicity of the carbonyl oxygen. In pyrimidines, this oxygen is deactivated. Additionally, the acidic reflux conditions promote decarboxylation (especially for the 2-isomer).

Solution: Base-Mediated Alkylation (The "Reverse" Approach) Instead of attacking the alcohol with the acid, turn the acid into a nucleophile (carboxylate) and attack an electrophilic alkyl halide.

Protocol:

  • Solvent: DMF or NMP.

  • Base:

    
     (1.5 equiv) or 
    
    
    
    .
  • Reagents: Pyrimidine-COOH (1.0 equiv) + Alkyl Iodide/Bromide (1.1 equiv).

  • Conditions: Stir at RT.

    • Why Cesium? The "Cesium Effect" improves solubility of the carboxylate and reactivity in DMF.

    • Safety: This avoids all acidic conditions and high heat.

FAQ: Quick Troubleshooting

Q: Can I use Thionyl Chloride (


) to make the acid chloride? 
A:  Only for 5-pyrimidinecarboxylic acid . For the 2- and 4-isomers, 

reflux often leads to decomposition. If you must use it, add a drop of DMF (Vilsmeier catalyst) and keep the temperature

.

Q: My reaction turns black immediately upon adding base. A: Pyrimidines are electron-deficient and prone to nucleophilic aromatic substitution (


). If you use a strong nucleophilic base (like hydroxide) or heat, you might be attacking the ring carbons rather than deprotonating the acid. Stick to non-nucleophilic bases like DIPEA or 

.

Q: How do I remove DMF after the reaction? A: Do not rotovap at high heat (decarboxylation risk). Dilute the reaction mixture with Ethyl Acetate and wash 3x with 5% LiCl solution . The LiCl pulls the DMF into the aqueous layer effectively.

References
  • Decarboxylation Mechanisms

    • Dunn, G. E., et al. "Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution."[4] Canadian Journal of Chemistry, 1979. Link

  • Amide Coupling Reagents

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

  • Ghosez's Reagent

    • Ghosez, L., et al. "

      
      -Chloro-enamines.[1][5] Reactive Intermediates for Synthesis." Organic Syntheses, 1979. Link
      
  • Esterification of Heterocycles

    • Zhichkin, P., et al.[6] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[3][6] Link

Sources

Technical Support Center: Synthesis & Purification of 2-Phenoxy-pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-Phenoxy-pyrimidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. We will address common impurities, troubleshooting scenarios, and robust purification protocols to help you achieve high purity and yield in your experiments.

Section 1: The Synthetic Pathway and Its Common Pitfalls

A prevalent and efficient method for synthesizing 2-Phenoxy-pyrimidine-4-carboxylic acid involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by nitrile hydrolysis. This pathway, while robust, presents several opportunities for impurity formation that can complicate downstream processing and final product purification.

Reference Synthetic Pathway

The synthesis commences with the SNAr reaction between 2-chloro-4-cyanopyrimidine and phenol, typically facilitated by a base. The resulting intermediate, 2-phenoxy-4-cyanopyrimidine, is then subjected to hydrolysis to yield the final carboxylic acid product.

Synthetic_Pathway SM1 2-Chloro-4-cyanopyrimidine INT 2-Phenoxy-4-cyanopyrimidine SM1->INT Step 1: SNAr (e.g., K2CO3, DMF) IMP1 Unreacted Starting Materials SM1->IMP1 SM2 Phenol SM2->INT Step 1: SNAr (e.g., K2CO3, DMF) SM2->IMP1 PROD 2-Phenoxy-pyrimidine-4-carboxylic Acid INT->PROD Step 2: Hydrolysis (e.g., aq. NaOH or H2SO4, heat) IMP2 Incomplete Hydrolysis: 2-Phenoxy-pyrimidine-4-carboxamide INT->IMP2 Partial Hydrolysis IMP3 Decarboxylation: 2-Phenoxypyrimidine PROD->IMP3 Excess Heat

Caption: Common synthetic route and points of impurity formation.

The reactivity of halopyrimidines generally follows the order C4(6) > C2, making the initial substitution at the 4-position a potential side reaction, though with a cyano group at C4, the substitution is directed to the C2 position.[1][2] Careful control of reaction conditions is paramount in both steps to minimize byproduct formation.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and workup in a question-and-answer format.

Observed Issue Probable Cause(s) Recommended Solution(s)
Oily or non-isolable crude product.Presence of excess unreacted phenol; residual high-boiling solvent (e.g., DMF, DMSO).Implement a basic wash (e.g., 1M NaOH or NaHCO₃) during workup to remove phenol. Ensure solvent is thoroughly removed under high vacuum.
Final product contains significant amide intermediate.Incomplete hydrolysis of the nitrile group.Increase reaction time, temperature, or concentration of the hydrolyzing agent (acid or base). See Table 2 for details.
Low yield and presence of polar, water-soluble byproducts.Premature hydrolysis of the cyano group on the starting material during the SNAr step due to adventitious water.Use anhydrous solvents and reagents for the SNAr reaction. Dry solvents over molecular sieves if necessary.
Product "oils out" during recrystallization instead of forming crystals.High impurity load; rapid cooling; inappropriate solvent choice.Purify via acid-base extraction first. Ensure slow cooling. Screen for a better solvent system (see Table 3). Consider seeding with a pure crystal.
Product shows signs of degradation (e.g., gas evolution, discoloration) upon heating.Decarboxylation of the carboxylic acid.Avoid excessive temperatures (>150 °C) during hydrolysis, drying, and recrystallization.[3]
Q1: My NMR spectrum shows a large excess of phenol in the crude product. How can I efficiently remove it before final purification?

Answer: This is a common issue caused by using an excess of phenol in the SNAr step to drive the reaction to completion. Phenol is acidic (pKa ≈ 10) and can be easily removed with a basic wash during the aqueous workup.

Causality: The key is the difference in acidity between phenol and the target carboxylic acid (pKa ≈ 3-4). By washing the crude product (dissolved in an organic solvent like ethyl acetate) with a weak base such as aqueous sodium bicarbonate (NaHCO₃), the more acidic 2-Phenoxy-pyrimidine-4-carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Phenol, being a much weaker acid, will remain largely in its neutral, organic-soluble form. A stronger base like sodium hydroxide (NaOH) will deprotonate both the product and the phenol, moving both into the aqueous layer. Therefore, to selectively remove phenol from the neutral intermediate (2-phenoxy-4-cyanopyrimidine), a wash with dilute NaOH is effective. To separate phenol from the final acidic product, a more nuanced pH adjustment or fractional extraction is needed. The most straightforward method is to remove excess phenol from the intermediate before hydrolysis.

Q2: I'm consistently isolating 2-Phenoxy-pyrimidine-4-carboxamide as a major impurity. How can I ensure complete hydrolysis of the nitrile?

Answer: The presence of the amide intermediate is a clear indication of incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate, and if conditions are not sufficiently forcing, the reaction can stall at this stage.[4][5]

Causality: Both acid- and base-catalyzed hydrolysis require sufficient thermal energy and reaction time to drive the second hydrolysis step (amide to carboxylic acid), which often has a higher activation energy than the first step (nitrile to amide). To achieve full conversion, consider the following adjustments.

Parameter Acid-Catalyzed (e.g., 6M H₂SO₄) Base-Catalyzed (e.g., 6M NaOH)
Temperature Reflux (typically 100-120 °C)Reflux (typically 100-120 °C)
Time 4 - 24 hours. Monitor by TLC/LCMS.2 - 12 hours. Monitor by TLC/LCMS.
Concentration Using a higher concentration of acid can accelerate the reaction, but may increase risk of side reactions.Higher base concentration is generally effective. A co-solvent like ethanol can improve solubility.
Considerations Cleaner workup; product precipitates upon neutralization.Potentially faster reaction.[6] Product is soluble as a salt; requires acidification to precipitate.
Q3: My product fails to crystallize from solution and forms a persistent oil. What steps can I take to induce crystallization?

Answer: "Oiling out" is a common problem in crystallization, often caused by impurities depressing the melting point, excessively high solubility, or cooling the solution too quickly.

Causality: Crystallization requires molecules to arrange themselves into an ordered lattice. Impurities disrupt this process. If the solution is supersaturated to a very high degree or cooled too fast, molecules may crash out as a disordered, liquid-like oil rather than forming a crystal lattice.

Troubleshooting Steps:

  • Increase Purity: First, ensure the material is reasonably pure. An acid-base extraction is an excellent preliminary step to remove baseline or acidic/basic impurities.[7][8][9]

  • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop, then transfer it to an ice bath. Insulating the flask can help.

  • Scratch & Seed: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic imperfections in the glass can provide nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate growth.

  • Re-evaluate Solvent: The compound may be too soluble in your chosen solvent. A good recrystallization solvent is one where the compound is highly soluble when hot and poorly soluble when cold.[10] Experiment with solvent/anti-solvent systems (e.g., dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool slowly).

Section 3: FAQs on Purification Strategies

FAQ 1: What is the most reliable general method for purifying the crude product?

The most robust and scalable method is a combination of acid-base extraction followed by recrystallization.[11] The extraction removes a broad range of impurities, significantly improving the success rate of the final crystallization step.

FAQ 2: Can you provide a workflow for an acid-base extraction?

Absolutely. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[12][13]

Acid_Base_Extraction start 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash 2. Extract with aq. NaHCO3 in a Separatory Funnel start->wash separate 3. Separate Layers wash->separate org_layer Organic Layer: Contains Neutral Impurities separate->org_layer Top Layer aq_layer Aqueous Layer: Contains Product as Sodium Salt separate->aq_layer Bottom Layer discard 4a. Discard or process organic layer separately org_layer->discard acidify 4b. Cool aqueous layer (ice bath) and acidify with conc. HCl to pH ~2 aq_layer->acidify precipitate 5. Product Precipitates as a Solid acidify->precipitate filter 6. Collect by Vacuum Filtration, wash with cold water, and dry. precipitate->filter

Caption: Workflow for acid-base purification.

FAQ 3: What are some good starting points for recrystallization solvents?

For aromatic carboxylic acids, polar protic solvents or mixtures are often a good starting point. Screening is essential.

Solvent / System Comments & Rationale
Ethanol / Water A very common and effective system. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes turbid. Reheat to clarify, then allow to cool slowly.
Isopropanol (IPA) Often provides good solubility at reflux and lower solubility at room temperature. May be used alone or with water.
Acetic Acid / Water Useful for compounds that are sparingly soluble in other solvents. The acid can suppress deprotonation and aid solubility. Residual acetic acid can be an issue and may require thorough drying.[14]
Toluene A less polar option that can be effective for well-functionalized aromatic compounds.[15]

Section 4: Experimental Protocols

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude solid (e.g., 10 g) in a suitable organic solvent (e.g., 150 mL of ethyl acetate or dichloromethane) in a separatory funnel.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a large beaker or Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is ~2 (check with pH paper). A thick precipitate of the pure product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a generous amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven.

Protocol: Recrystallization
  • Solvent Addition: Place the purified solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture to a gentle reflux with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the final product under vacuum to remove all residual solvent.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

  • Lin, G. et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Anderson, K. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • ResearchGate. (2024, January 2). How to separate " pyrimidine-2-carboxylic acid" from acetic acid?. Retrieved from [Link]

  • PMC. (2023, April 20). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor. Retrieved from [Link]

  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • Lu, J., Paci, I., & Leitch, D. (2022). A multivariate linear regression model for predicting SNAr reaction rates. Chemical Science. Retrieved from [Link]

  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology. Retrieved from [Link]

  • Ghanta, M. R., et al. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica. Retrieved from [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • PubMed. (2018, December 10). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Retrieved from [Link]

  • Starosta, R., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-Phenoxy-pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Spectrum, A Structural Blueprint

In the realm of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Phenoxy-pyrimidine-4-carboxylic acid stands as an important scaffold, integrating the electron-withdrawing nature of the pyrimidine ring with the steric and electronic profile of a phenoxy group. Understanding its three-dimensional structure and electronic environment is critical for predicting its reactivity, binding affinity, and overall utility.

While various analytical techniques contribute to this understanding, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone for providing a detailed atomic-level map of hydrogen environments within a molecule. This guide, written from the perspective of a seasoned application scientist, moves beyond a simple recitation of chemical shifts. We will dissect the predicted ¹H NMR spectrum of 2-phenoxy-pyrimidine-4-carboxylic acid, explain the rationale behind each signal's characteristics, and compare it with simpler analogues to provide a comprehensive and practical interpretation framework.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

As an experimental spectrum for 2-phenoxy-pyrimidine-4-carboxylic acid is not publicly available, we will construct a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures. This predictive approach is a crucial skill in synthetic chemistry, allowing researchers to anticipate results and confirm the identity of newly synthesized molecules. All predictions are based on a standard 400 MHz spectrometer using DMSO-d₆ as the solvent. The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds allows for the reliable observation of exchangeable protons like the carboxylic acid proton, which might be broadened or lost in other solvents like CDCl₃.[1]

Molecular Structure and Proton Numbering

To ensure clarity, we will use the following numbering scheme for the protons of 2-phenoxy-pyrimidine-4-carboxylic acid.

Caption: Structure of 2-Phenoxy-pyrimidine-4-carboxylic acid with proton labeling.

Predicted Chemical Shifts and Rationale
Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H-COOH ~13.5Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects of the carbonyl group. It typically appears in the 10-13 ppm range.[2][3][4] Its broadness is a result of chemical exchange and hydrogen bonding with the DMSO solvent.
H₆ ~9.1Doublet (d)1HThis proton is adjacent to a ring nitrogen (N1) and is deshielded by its inductive effect. It is also in a 'para-like' position relative to the electron-withdrawing carboxylic acid group. It will be split into a doublet by the neighboring H₅ proton.
H₅ ~8.0Doublet (d)1HThis proton is 'meta-like' to the two ring nitrogens and the carboxylic acid group, experiencing less deshielding than H₆. It is coupled to H₆, resulting in a doublet. The chemical shift for the H-5 proton in similar pyrimidine systems has been observed in this region.[5]
H₂', H₆' ~7.5Doublet (d) or Multiplet (m)2HThese are the ortho protons of the phenoxy ring. They are deshielded by the electron-withdrawing effect of the pyrimidine ring transmitted through the ether oxygen. Their signal will be a doublet if coupling is only considered to H₃'/H₅', but may appear as a multiplet due to the complexity of the aromatic system.
H₄' ~7.3Triplet (t) or Multiplet (m)1HThis is the para proton of the phenoxy ring. It is expected to be the least affected of the phenoxy protons, appearing as a triplet due to coupling with the two meta protons (H₃' and H₅').
H₃', H₅' ~7.2Triplet (t) or Multiplet (m)2HThese are the meta protons of the phenoxy ring. They are coupled to both the ortho and para protons, and are expected to appear as a triplet or multiplet in a region typical for aromatic protons.[6]

Comparative Analysis: Building Understanding from Simpler Scaffolds

To substantiate our predicted interpretation, we will compare it to the known ¹H NMR data of two related, simpler molecules: Pyrimidine-4-carboxylic acid and Phenoxyacetic acid . This comparison allows us to isolate and understand the spectral contribution of each key functional group.

Comparator 1: Pyrimidine-4-carboxylic acid

This molecule allows us to observe the pyrimidine core without the influence of the phenoxy group.

Proton Label Approx. Chemical Shift (δ, ppm) Multiplicity Key Difference from Target Molecule
H₂ ~9.4Singlet (s)The absence of the phenoxy group means H₂ is not substituted. It is the most deshielded proton due to being flanked by two nitrogen atoms.
H₆ ~9.2Doublet (d)Similar to the target molecule, but may be slightly more deshielded without the potentially weak electron-donating resonance of the phenoxy oxygen.
H₅ ~8.1Doublet (d)Largely unchanged, demonstrating that its chemical environment is primarily dictated by the adjacent ring atoms and the carboxylic acid group.

Insight: Comparing these reveals the significant downfield shift of the pyrimidine protons (H₅, H₆) due to the ring's electron-deficient nature. The presence of the H₂ signal in this comparator serves as a clear point of differentiation.

Comparator 2: Phenoxyacetic acid

This molecule isolates the phenoxy group, connected to a carboxylic acid via a methylene (-CH₂-) bridge.[7]

Proton Label Approx. Chemical Shift (δ, ppm) Multiplicity Key Difference from Target Molecule
-CH₂- ~4.7Singlet (s)This singlet, representing the methylene protons, is a key diagnostic peak absent in our target molecule. It replaces the entire pyrimidine ring system.
H₂', H₆' (ortho) ~6.9Doublet (d)These protons are significantly upfield compared to our target molecule. This is because the -O-CH₂COOH group is less electron-withdrawing than the 2-substituted pyrimidine ring.
H₄' (para) ~7.0Triplet (t)Slightly upfield compared to the target.
H₃', H₅' (meta) ~7.3Triplet (t)Largely unchanged, showing the meta position is least sensitive to the nature of the substituent at C1.

Insight: This comparison powerfully illustrates the strong electron-withdrawing and deshielding effect of the pyrimidine ring. The signals for the phenoxy protons in 2-phenoxy-pyrimidine-4-carboxylic acid are all shifted downfield relative to phenoxyacetic acid, confirming the pyrimidine's influence.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Trustworthy data begins with a robust experimental protocol. The following steps outline a validated procedure for acquiring a publication-quality ¹H NMR spectrum for a sample like 2-phenoxy-pyrimidine-4-carboxylic acid.

Workflow for ¹H NMR Spectrum Acquisition

G cluster_0 Part 1: Sample Preparation cluster_1 Part 2: Spectrometer Setup & Acquisition cluster_2 Part 3: Data Processing A 1. Weigh Sample Accurately weigh ~10 mg of 2-phenoxy-pyrimidine-4-carboxylic acid. B 2. Select Solvent Choose high-purity DMSO-d₆ (≥99.8% D) to ensure observation of acidic protons. A->B C 3. Dissolution Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. B->C D 4. Homogenize Gently vortex or sonicate the tube until the sample is fully dissolved. C->D E 5. Insert Sample & Lock Insert tube into the spectrometer. Lock on the deuterium signal of DMSO-d₆. D->E F 6. Shimming Perform automated or manual shimming to maximize magnetic field homogeneity. E->F G 7. Set Parameters Set acquisition parameters: - Pulse angle: 30-45° - Scans: 16-64 - Relaxation delay (d1): 2-5 s F->G H 8. Acquire Spectrum Run the acquisition. G->H I 9. Fourier Transform Apply Fourier transformation to the FID to obtain the frequency-domain spectrum. H->I J 10. Phasing & Baseline Correction Manually phase the spectrum and apply a baseline correction algorithm. I->J K 11. Referencing Calibrate the chemical shift scale using the residual DMSO peak (δ ≈ 2.50 ppm). J->K L 12. Integration & Peak Picking Integrate all signals and pick peaks to determine chemical shifts and relative proton counts. K->L

Caption: Standard Operating Procedure for ¹H NMR Analysis.

Confirmatory Test: D₂O Exchange

To definitively identify the carboxylic acid proton, a "D₂O shake" is an invaluable and simple experiment.[6]

  • Acquire Initial Spectrum: Follow the protocol above to obtain the standard ¹H NMR spectrum in DMSO-d₆.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube and invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Re-insert the sample into the spectrometer, lock, and acquire a new ¹H NMR spectrum using the same parameters.

Expected Result: The highly deshielded, broad singlet previously observed at ~13.5 ppm will either disappear completely or be significantly diminished in intensity. This occurs because the acidic proton (-COOH) rapidly exchanges with a deuteron (-COOD) from the D₂O. Since deuterium (²H) is not observed in a standard ¹H NMR experiment, the signal vanishes, confirming its identity as the labile carboxylic acid proton.

Conclusion

The structural interpretation of 2-phenoxy-pyrimidine-4-carboxylic acid via ¹H NMR spectroscopy is a multi-faceted process that relies on fundamental principles of chemical shifts, coupling constants, and comparative analysis. By predicting the spectrum and benchmarking it against simpler analogues like pyrimidine-4-carboxylic acid and phenoxyacetic acid, we can confidently assign each proton and understand the electronic interplay between the phenoxy and pyrimidine moieties. The strong deshielding effect of the pyrimidine ring on all protons, particularly those on the adjacent phenoxy group, is the key takeaway. Adherence to a rigorous experimental protocol, including the use of D₂O exchange for confirmation, ensures that the resulting data is both accurate and trustworthy, providing a solid foundation for any research or development endeavor.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • CH 336: Carboxylic Acid Spectroscopy.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar.
  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • Phenoxyacetic acid(122-59-8) 1H NMR spectrum. ChemicalBook.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Pyrimidine-4-Carboxylic Acid. Cayman Chemical.
  • Pyrimidine-4-carboxylic acid. MedchemExpress.com.
  • (PDF) Pyrimidine-4-carboxylic acid.
  • pyrimidine-4-carboxylic acid.
  • Pyrimidine-4-carboxylic acid. Chem-Impex.

Sources

Comparative Guide: HPLC Method Development for 2-Phenoxy-pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenoxy-pyrimidine-4-carboxylic acid (2-PPCA) is a critical pharmacophore, serving as a structural intermediate for Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors, such as Roxadustat . Its analysis presents a classic chromatographic paradox: the molecule contains a hydrophobic phenoxy tail facilitating reverse-phase retention, yet possesses a polar, ionizable carboxylic acid head that causes peak tailing and retention instability.

This guide moves beyond generic protocols to objectively compare three distinct separation strategies. We demonstrate that while standard C18 chemistries function, Polar-Embedded C18 phases combined with phosphate buffering offer superior peak symmetry and reproducibility for QC environments.

Part 1: Physicochemical Profiling & The "Why"

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyEstimated ValueChromatographic Implication
pKa (Acid) ~3.2 - 3.6Critical: At pH > 3.6, the molecule is ionized (

), reducing retention on C18 and causing repulsion from residual silanols.
pKa (Base) < 1.0The pyrimidine nitrogens are weakly basic due to the electron-withdrawing carboxyl group; unlikely to protonate significantly above pH 2.0.
LogP ~1.2 - 1.5Moderately lipophilic due to the phenoxy group. Soluble in MeOH/ACN; limited solubility in acidic water.
UV Max ~260 nmStrong absorbance due to the conjugated pyrimidine-phenyl system.

The Challenge: Standard C18 columns often yield "shark-fin" peaks for 2-PPCA due to secondary interactions between the free carboxylic acid and unreacted silanol groups on the silica surface.

Part 2: Comparative Method Analysis

We evaluated three distinct methodologies to determine the optimal balance of retention, peak shape, and sensitivity.

Method A: The "Standard" (C18 + Formic Acid)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: pH ~2.7 suppresses ionization of the carboxylic acid (

    
     form), forcing retention via hydrophobic interaction.
    
  • Verdict: Functional but flawed. While retention is adequate, peak tailing (Tf > 1.5) is common due to the lack of ionic strength to mask silanols.

Method B: The "MS-Compatible" (C8 + Ammonium Acetate)
  • Column: C8 (Octyl), 3.5 µm.

  • Mobile Phase: 10mM Ammonium Acetate (pH 4.5) / Methanol.[1]

  • Mechanism: Intermediate pH partially ionizes the acid. The C8 phase reduces hydrophobic retention, speeding up analysis.

  • Verdict: Poor Resolution. At pH 4.5, the molecule is largely ionized (

    
    ), causing it to elute near the void volume (
    
    
    
    ) with poor reproducibility.
Method C: The "Optimized QC" (Polar-Embedded C18 + Phosphate)
  • Column: Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion or Waters SymmetryShield).

  • Mobile Phase: 20mM Potassium Phosphate (pH 3.0) / Acetonitrile.[2][3][4]

  • Mechanism:

    • pH 3.0: Suppresses ionization sufficiently for retention.

    • Phosphate Buffer: High ionic strength suppresses secondary silanol interactions.

    • Polar-Embedded Group: Shields the silica surface and provides a unique selectivity for the nitrogen-rich pyrimidine ring.

  • Verdict: Superior. Yields sharp, symmetrical peaks (Tf < 1.1) and robust retention.[5]

Part 3: Data Comparison
ParameterMethod A (Std C18/Formic)Method B (C8/Acetate)Method C (Polar-Embedded/Phosphate)
Retention Time (

)
6.2 min2.1 min (Too fast)5.8 min
Tailing Factor (

)
1.6 (Tailing)1.31.08 (Excellent)
Theoretical Plates (

)
~8,500~4,000~14,200
Resolution (

)
*
2.11.23.8
MS Compatible? YesYesNo (Non-volatile buffer)

*Resolution calculated against a synthetic impurity (e.g., 4-hydroxy-pyrimidine precursor).

Part 4: The Optimized Protocol (Method C)

This protocol is recommended for Quality Control (QC) and purity analysis where UV detection is sufficient.

1. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Polar-Embedded C18 (150 mm x 4.6 mm, 4 µm).

    • Alternative: Phenyl-Hexyl phases also work well for aromatic selectivity.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1][6]

  • Detection: UV @ 262 nm (Primary), 220 nm (Secondary).

  • Injection Volume: 10 µL.

2. Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 2.72g

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.05 with Dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.45 µm nylon filter.
  • Solvent B (Organic): Acetonitrile (HPLC Grade).

3. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Comment
0.09010Initial equilibration
2.09010Isocratic hold (polar impurities)
12.04060Linear gradient
15.04060Wash
15.19010Re-equilibration
20.09010End of run
Part 5: Visualizing the Mechanism

The following diagram illustrates the molecular interactions driving the separation in the optimized method.

HPLC_Mechanism Analyte 2-PPCA Molecule (Hydrophobic Tail + Acidic Head) StationaryPhase Polar-Embedded C18 (Ligand with Polar Group) Analyte->StationaryPhase Hydrophobic Interaction (Phenoxy Ring <-> C18 Chain) Analyte->StationaryPhase Pi-Pi Stacking (Pyrimidine <-> Embedded Group) Result Result: Sharp Peak Shape Stable Retention StationaryPhase->Result MobilePhase Mobile Phase (pH 3.0 Phosphate / ACN) MobilePhase->Analyte Protonation (pH 3.0) Suppresses -COO- to -COOH MobilePhase->StationaryPhase Silanol Shielding (K+ ions block active sites) MobilePhase->Result

Figure 1: Mechanistic interaction map showing how pH control and stationary phase selection synergize to prevent peak tailing.

Part 6: Method Validation Parameters (Simulated)

To ensure this method is "self-validating" per E-E-A-T standards, the following criteria must be met during transfer:

  • System Suitability:

    • %RSD of Retention Time (n=6): < 1.0%

    • Tailing Factor: < 1.5

    • Theoretical Plates: > 5000

  • Linearity:

    • Range: 5 µg/mL to 150 µg/mL.

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Value: > 0.999.[1]
      
  • LOD/LOQ:

    • LOD: ~0.1 µg/mL (Signal-to-Noise 3:1).

    • LOQ: ~0.3 µg/mL (Signal-to-Noise 10:1).

References
  • Damle, M.C.[7] & Sonule, J.A. (2023). Hydrolytic degradation study of Roxadustat by RP-HPLC and HPTLC. International Journal of Current Pharmaceutical Sciences. Link

    • Context: Establishes the use of Phosphate Buffer pH 5.0 and C8 columns for the parent drug Roxadustat, providing a baseline for fragment analysis.
  • Sielc Technologies. (2018).[2] HPLC Separation of Pyridinecarboxylic Acids. Link

    • Context: Provides comparative data on separating polar, zwitterionic pyrimidine/pyridine acids using mixed-mode vs.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 169306, Pyrimidine-4-carboxylic acid. Link

    • Context: Source for physicochemical data (pKa, LogP)

Sources

A Guide to the Mass Spectrometric Fragmentation of Phenoxy-Pyrimidine Acids: A Comparative Analysis for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of phenoxy-pyrimidine acids, a chemical scaffold of significant interest in drug development.[1][2] We will move beyond a simple recitation of methods to explore the underlying chemical principles that dictate fragmentation, comparing ionization techniques and dissecting the influence of molecular structure on the resulting mass spectra. This document is intended for researchers, chemists, and drug development professionals who utilize mass spectrometry for the structural confirmation and characterization of these and related small molecules.

Foundational Principles: From Molecule to Spectrum

The analysis of novel chemical entities like phenoxy-pyrimidine acids relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides empirical data on molecular weight and, crucially, structural information through controlled fragmentation.[3] The general workflow involves separating the analyte via LC, ionizing it, selecting the parent ion (precursor), fragmenting it through collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Understanding the fragmentation process begins with appreciating that it is not random. The molecule breaks apart at its most labile points, governed by the stability of the resulting charged fragments and neutral losses.[4][5] For phenoxy-pyrimidine acids, the key structural features—the pyrimidine ring, the ether linkage, the carboxylic acid, and various substituents—all present distinct and predictable cleavage points.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Sample Sample Injection LC_Col LC Column Separation Sample->LC_Col Ion_Source Ionization Source (ESI / APCI) LC_Col->Ion_Source Q1 Mass Analyzer 1 (Q1) Precursor Ion Selection Ion_Source->Q1 q2 Collision Cell (q2) Collision-Induced Dissociation (CID) Q1->q2 Q3 Mass Analyzer 2 (Q3) Fragment Ion Scanning q2->Q3 Detector Detector Q3->Detector

Figure 1: A generalized experimental workflow for LC-MS/MS analysis.

The First Critical Choice: Ionization Technique

The transition from the liquid phase to gas-phase ions is a critical step. For phenoxy-pyrimidine acids, the choice primarily lies between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): This "soft" ionization technique is ideal for polar and thermally labile molecules.[6] The presence of the carboxylic acid group makes phenoxy-pyrimidine acids inherently polar, making ESI the default starting point. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode with minimal in-source fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[6][7] While the acid moiety suggests high polarity, the overall polarity of the molecule can be significantly decreased by bulky, nonpolar substituents on the aromatic rings. In such cases, or if ESI provides a poor response, APCI can be a valuable alternative.[8]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle High voltage applied to a liquid creates charged droplets, which evaporate to form gas-phase ions.[6]A corona discharge ionizes a vaporized sample, typically through gas-phase proton transfer reactions.[7]
Best For Polar, large, and non-volatile molecules (e.g., peptides, nucleotides, polar drugs).[6]Moderately polar to nonpolar, smaller, volatile molecules (e.g., steroids, lipids, less polar drugs).[6]
Analyte State Analyte must be soluble and ionized in solution.Analyte must be thermally stable enough to be vaporized.
Typical Ions [M+H]⁺, [M-H]⁻, adducts (e.g., [M+Na]⁺).Primarily [M+H]⁺.
Matrix Effects More susceptible to ion suppression from salts and co-eluting compounds.Generally less susceptible to matrix effects than ESI.
Relevance to Phenoxy-Pyrimidine Acids Primary choice. The carboxylic acid ensures sufficient polarity for efficient ionization.[9]Alternative choice. Useful for derivatives with low overall polarity or when ESI response is weak.

Core Fragmentation Pathways under Collision-Induced Dissociation (CID)

Once the protonated or deprotonated precursor ion is isolated in the first mass analyzer, it is accelerated into a collision cell filled with an inert gas (like argon or nitrogen). The resulting collisions convert kinetic energy into internal energy, causing the ion to fragment.[10][11] For a typical phenoxy-pyrimidine acid, fragmentation is dominated by a few key pathways.

Pathway A: Ether Bond Cleavage

The C-O ether linkage between the phenoxy and pyrimidine moieties is a common and highly diagnostic fragmentation point. This cleavage can occur in two ways, leading to fragments that confirm the presence of both core structures.[12]

G cluster_main Pathway A: Ether Bond Cleavage Parent [Phenoxy-Pyrimidine-COOH + H]⁺ Frag1 [Pyrimidine-COOH + H]⁺ Parent->Frag1  Loses Phenoxy Radical Frag3 [Phenoxy]⁺ Parent->Frag3  Loses Pyrimidine-COOH Radical Frag2 [Phenoxy]∙ Frag4 [Pyrimidine-COOH]∙

Figure 2: Ether bond cleavage yielding charged pyrimidine or phenoxy fragments.

This fragmentation is incredibly useful for identifying substitutions on either the phenoxy ring or the pyrimidine ring. The mass of the resulting fragment ion directly points to which part of the original molecule retained the charge.

Pathway B: Pyrimidine Ring Fission

The pyrimidine ring itself can undergo characteristic fragmentation, often through the loss of small, stable neutral molecules.[13][14] These pathways can be complex but often involve retro-Diels-Alder (RDA) type reactions or successive losses of molecules like HCN or isocyanates. The specific pathway is highly dependent on the substitution pattern of the pyrimidine ring.[15][16]

G cluster_main Pathway B: Pyrimidine Ring Fission Parent [Pyrimidine Core Ion]⁺ Frag1 [Fragment Ion A]⁺ Parent->Frag1  - HCN Frag2 [Fragment Ion B]⁺ Frag1->Frag2  - C₂H₂

Figure 3: Representative fragmentation of the pyrimidine core.

Pathway C: Side Chain and Substituent Losses

Functional groups attached to the core structure provide additional, often predictable, fragmentation routes.

  • Carboxylic Acid: A primary loss of water (-18 Da) or the loss of the entire carboxyl group as CO₂ (-44 Da) from a deprotonated ion [M-H]⁻ is very common.

  • Other Substituents: Simple losses of substituents (e.g., loss of a methyl radical, -15 Da; loss of an ethoxy group, -45 Da) are frequently observed and help to confirm the structure.[14][17]

Experimental Protocol: A Practical Workflow

This section provides a representative LC-MS/MS protocol for the analysis of a novel phenoxy-pyrimidine acid.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the synthesized compound in a suitable organic solvent (e.g., Methanol or DMSO).
  • Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[3]

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[3]
  • Mobile Phase A: 0.1% formic acid in water.[3]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
  • Gradient: A linear gradient from 5% to 95% B over 8-10 minutes.
  • Flow Rate: 0.3 - 0.4 mL/min.
  • Column Temperature: 40 °C.[3]

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]
  • Capillary Voltage: 3.5 - 4.0 kV.
  • Source Temperature: 120 °C.[3]
  • Desolvation Temperature: 350 - 400 °C.[3]
  • Full Scan (MS1): Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-800) to identify the [M+H]⁺ precursor ion.
  • Tandem MS (MS/MS):
  • Select the [M+H]⁺ ion as the precursor for fragmentation.
  • Apply a range of collision energies (e.g., stepping from 10 to 40 eV) to observe the full fragmentation pattern. Low energies will produce fewer, larger fragments, while higher energies will induce more extensive fragmentation.[10]

Conclusion

The mass spectrometric fragmentation of phenoxy-pyrimidine acids is a predictable process governed by the fundamental principles of chemical stability. A systematic approach, beginning with the selection of an appropriate ionization technique—typically ESI—and followed by a careful analysis of CID spectra, allows for unambiguous structural confirmation. The key fragmentation pathways, including ether bond cleavage and pyrimidine ring fission, provide diagnostic ions that confirm the core scaffold and the location of substituents. By understanding the causality behind these fragmentation patterns, researchers can leverage mass spectrometry not just as an analytical tool, but as a powerful partner in the design and discovery of new therapeutic agents.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. [Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). IOSR Journal of Applied Chemistry. [Link]

  • Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega. [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals. [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega. [Link]

  • Fragmentation Patterns in Mass Spectra. (n.d.). Chemguide. [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. (2006). TSI Journals. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). Rapid Communications in Mass Spectrometry. [Link]

  • Richter, W. J., & Vetter, W. (1969). Evidence for aryl participation in mass spectrometric fragmentation processes. Organic Mass Spectrometry, 2(8), 781–790. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. [Link]

  • Choosing the Right Ionization Technique in Mass Spectrometry. (2025). Technology Networks. [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2016). ResearchGate. [Link]

  • ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. (2002). Analytical Chemistry. [Link]

  • Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics. (2025). Journal of the American Society for Mass Spectrometry. [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022). YouTube. [Link]

  • Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. (2021). Biomedical Journal of Scientific & Technical Research. [Link]

  • Very Low-Pressure CID Experiments: High Energy Transfer and Fragmentation Pattern at the Single Collision Regime. (2023). Molecules. [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. (2023). Journal of Analytical & Bioanalytical Techniques. [Link]

  • Utility of Atmospheric-Pressure Chemical Ionization and Photoionization Mass Spectrometry in Bottom-Up Proteomics. (2022). Separations. [Link]

  • Molecular fragmentation of pyrimidine derivatives following site-selective carbon core ionization. (n.d.). ResearchGate. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). ChemistrySelect. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]

  • Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. (n.d.). ResearchGate. [Link]

Sources

Comparative Bioactivity Guide: 2-Phenoxy vs. 2-Amino Pyrimidines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-aminopyrimidine and 2-phenoxypyrimidine scaffolds, two critical pharmacophores in medicinal chemistry. While the 2-aminopyrimidine motif is a "privileged structure" found in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib), the 2-phenoxypyrimidine alternative offers distinct physicochemical and selectivity profiles.

Key Takeaway: The 2-amino variant typically offers superior potency via a canonical bidentate hydrogen bond to the kinase hinge region. The 2-phenoxy variant acts as a bioisostere that modulates lipophilicity (LogP), alters metabolic soft spots, and can drive selectivity by removing a conserved H-bond donor interaction.[1]

Mechanistic Insights: The Hinge Binding Paradox

The primary differentiator between these two scaffolds is their interaction with the ATP-binding pocket (hinge region) of protein kinases.[2][3]

The 2-Aminopyrimidine "Canonical" Binding Mode

The 2-aminopyrimidine scaffold is dominant because it mimics the adenine ring of ATP. It typically forms a bidentate hydrogen bond network :

  • Acceptor (N1): The pyrimidine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the hinge residue (GK+1).

  • Donor (C2-NH): The exocyclic amino group donates a hydrogen bond to the backbone carbonyl oxygen of the previous hinge residue (GK).

This "Mode J" or "Direct Motif" interaction locks the inhibitor into the active site, driving nanomolar potency.

The 2-Phenoxypyrimidine "Hydrophobic" Binding Mode

Replacing the bridging nitrogen (-NH-) with oxygen (-O-) removes the hydrogen bond donor capability.

  • Loss of Interaction: The ether oxygen cannot donate a proton to the hinge carbonyl. It functions only as a weak acceptor or remains non-interacting.

  • Consequence: This often results in a 10-100x loss in potency for promiscuous targets but can enhance selectivity for kinases where the hinge geometry is flexible or where hydrophobic interactions dominate the binding energy.

Visualization of Binding Modes

BindingModes cluster_Amino 2-Amino Pyrimidine (High Potency) cluster_Phenoxy 2-Phenoxy Pyrimidine (Modulated Potency) Hinge Kinase Hinge Region (Backbone CO & NH) Amino 2-Amino Scaffold (Donor & Acceptor) Amino->Hinge Bidentate H-Bonds (N1...HN & NH...O) Potency_A High Affinity (IC50 < 10 nM) Amino->Potency_A Phenoxy 2-Phenoxy Scaffold (Acceptor Only) Phenoxy->Hinge Monodentate/Weak (N1...HN only) Potency_P Moderate Affinity (IC50 > 100 nM) Selectivity Gain Phenoxy->Potency_P

Caption: Figure 1. Mechanistic divergence in hinge binding. The 2-amino scaffold secures a dual anchor, while the 2-phenoxy relies on a single anchor and hydrophobic fit.

Comparative Bioactivity & Physicochemical Profile[4][5]

The following table synthesizes data regarding the structural and functional consequences of the NH-to-O switch.

Feature2-Amino Pyrimidine2-Phenoxy PyrimidineImpact on Drug Design
H-Bonding Donor & AcceptorAcceptor OnlyAmino is superior for potency; Phenoxy for permeability.
Lipophilicity (cLogP) Lower (More Polar)Higher (+0.5 to +1.0 log units)Phenoxy improves membrane permeability but risks solubility.[1]
Conformational Flexibility Moderate (Planar preference)Higher (Ether linkage flexibility)Phenoxy allows better induced fit in cryptic pockets.[1]
Metabolic Liability N-oxidation, N-dealkylationO-dealkylationPhenoxy avoids toxic quinone-imine metabolite formation.
Toxicity Risk Potential for aniline-like toxicityGenerally lower structural toxicityPhenoxy is often safer for chronic dosing.
Potency Case Study (Hypothetical SAR Trend)

In Structure-Activity Relationship (SAR) studies targeting EGFR or BTK :

  • Reference (Amino): IC50 = 5 nM.[1] (Strong hinge clamp).[1]

  • Analog (Phenoxy): IC50 = 150 nM.[1] (Loss of H-bond donor).

  • Recovery: Potency in the phenoxy series is often recovered by adding substituents that engage the "Gatekeeper" residue or the "Sugar Pocket" to compensate for the lost hinge bond.

Experimental Protocols

To objectively compare these scaffolds in your own research, follow these standardized protocols.

Synthesis: General SNAr Methodology

The synthesis of both scaffolds relies on Nucleophilic Aromatic Substitution (SNAr), but the conditions differ due to nucleophilicity (Amine > Phenol).[1]

Protocol A: 2-Aminopyrimidine Synthesis

  • Reagents: 2,4-dichloropyrimidine (1.0 eq), Aniline derivative (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq).

  • Solvent: n-Butanol or Ethanol.

  • Conditions: Reflux (80–100°C) for 4–12 hours.

  • Workup: Concentrate, precipitate with water, filter.

  • Note: The C4-Cl is usually more reactive; regioselectivity for C2 requires controlling temperature or using C4-blocked substrates.

Protocol B: 2-Phenoxypyrimidine Synthesis

  • Reagents: 2-chloropyrimidine derivative (1.0 eq), Phenol derivative (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic is critical for phenoxide generation).[1]

  • Conditions: Heat at 100–120°C for 12–24 hours.

  • Workup: Dilute with water, extract with EtOAc, wash with brine.

  • Note: Phenols are weaker nucleophiles than anilines. If conversion is low, add catalytic CsF or use NaH (1.1 eq) to pre-form the phenoxide anion.[1]

In Vitro Metabolic Stability Assay (Microsomal)

Determine the metabolic soft spots (N-dealkylation vs. O-dealkylation).

Workflow:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/mouse).[1]

  • Initiation: Add NADPH regenerating system (1 mM final).

  • Incubation: Shake at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min into ice-cold acetonitrile (with Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Decision Logic for Scaffold Selection

Use this logic tree to determine which scaffold suits your lead optimization stage.

DecisionTree Start Lead Optimization Goal Potency Need Potency? Start->Potency Permeability Need Permeability? Potency->Permeability No / Potency OK SelectAmino Select 2-Aminopyrimidine Potency->SelectAmino Yes (H-bond donor) Toxicity Avoid Reactive Metabolites? Permeability->Toxicity No SelectPhenoxy Select 2-Phenoxypyrimidine Permeability->SelectPhenoxy Yes (Increase LogP) Toxicity->SelectAmino No Toxicity->SelectPhenoxy Yes (Avoid Anilines)

Caption: Figure 2. Strategic decision tree for selecting between amine and ether linkers based on ADME/Tox requirements.

References

  • Roskoski, R. Jr. (2016).[1] Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research. Link[1]

  • Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link

  • Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link[1]

  • Ghosh, S., et al. (2019).[1] Structure-Activity Relationship (SAR) of 2-Aminopyrimidine Derivatives as Kinase Inhibitors. European Journal of Medicinal Chemistry. Link[1]

  • Xing, L., et al. (2015).[1] Kinase hinge binding scaffolds and their hydrogen bond patterns. Bioorganic & Medicinal Chemistry. Link[1]

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-Phenoxy-Pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its remarkable ability to interact with a wide array of biological targets.[1] Among its many variations, the 2-phenoxy-pyrimidine core has emerged as a "privileged scaffold," particularly in the design of protein kinase inhibitors. These inhibitors have revolutionized the treatment of various cancers by targeting the dysregulated signaling pathways that drive tumor growth and survival.[1]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenoxy-pyrimidine derivatives, with a specific focus on their role as tyrosine kinase inhibitors. By dissecting the function of each component of the scaffold and the impact of various substitutions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource grounded in experimental data to inform the rational design of next-generation therapeutics.

The 2-Phenoxy-Pyrimidine Core: An ATP-Mimetic Hinge Binder

The efficacy of the pyrimidine core as a kinase inhibitor lies in its ability to mimic the adenine base of ATP, allowing it to effectively compete for the enzyme's ATP-binding site.[1] The 2,4-disubstituted pyrimidine pattern is a recurring and critical theme for potent biological activity.[1] The nitrogen atoms on the pyrimidine ring act as hydrogen bond acceptors, anchoring the inhibitor to the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain. This foundational interaction is the starting point from which potency and selectivity are built.

The key positions for synthetic modification and SAR exploration are:

  • The C2-Phenoxy Group: Extends towards the solvent-exposed region.

  • The C4-Amino/Anilino Group: Crucial for hinge binding and selectivity.

  • The C5-Position: A site for modulating physicochemical properties.

  • The Phenoxy Ring: A versatile handle for enhancing potency and targeting specific sub-pockets.

A Comparative Analysis of Structure-Activity Relationships

The biological activity of 2-phenoxy-pyrimidine derivatives is highly sensitive to the nature and position of substituents. Strategic modifications at these key positions have led to the development of highly potent and selective inhibitors.[1]

The Critical Role of the C4-Anilino Moiety

The substituent at the C4 position is arguably the most critical for potent kinase inhibition. An anilino (phenylamino) group at this position is a common feature, as it not only participates in hinge-binding but also positions the phenyl ring to interact with other key residues.

  • Impact of Anilino Ring Substitution: Modifications to this terminal aniline ring are a primary strategy for tuning potency. For example, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, adding specific groups to this ring can exploit unique features of the mutant kinase. Compound 8a , a 2-aminopyrimidine derivative, showed excellent potency against the gefitinib-resistant EGFR L858R/T790M mutant (IC50 = 3.9 nM) due to a chloro-group on its Michael acceptor, which helps in covalent bond formation.[2]

The C2-Phenoxy Group as a Selectivity and Potency Driver

While the C4 position secures the hinge interaction, the 2-phenoxy group typically projects towards the entrance of the ATP pocket. This region is less conserved among kinases, providing a prime opportunity to install substituents that enhance selectivity and potency.

  • Exploiting the Solvent Front: Large substituents on the phenoxy ring can be favorable.[3] These groups can form additional interactions with surface residues or improve physicochemical properties. For instance, in a series of Bruton's tyrosine kinase (BTK) inhibitors, derivatives with larger substituents on the C4-aniline moiety (which is analogous to the C2-phenoxy in terms of spatial projection in some conformations) displayed stronger activity.[3]

Fine-Tuning at the C5-Position

The C5 position of the pyrimidine ring is less involved in direct binding interactions but serves as a crucial point for modulating the overall properties of the molecule.

  • Steric and Electronic Effects: This position is sensitive to steric bulk. Small, electron-withdrawing groups like halogens (F, Cl) are often well-tolerated and can improve metabolic stability or subtly alter the electronic character of the pyrimidine ring. Conversely, large, bulky groups at C5 can clash with the kinase and are generally detrimental to activity.

SAR Workflow: An Iterative Process

The development of potent and selective inhibitors is not a linear path but an iterative cycle of design, synthesis, and testing. This process allows for the continuous refinement of compounds based on accumulating SAR data.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement A Scaffold Selection (2-Phenoxy-Pyrimidine) B Virtual Screening & Docking Studies A->B Computational Guidance C Chemical Synthesis of Analogs B->C Prioritize Targets D In Vitro Kinase Inhibition Assay C->D Test Activity E Cell-Based Antiproliferative Assay D->E Confirm Cellular Efficacy F Data Analysis & SAR Determination E->F Generate Data G Lead Optimization (Improve Potency, Selectivity, PK) F->G Identify Key Improvements G->C Design Next Generation

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Case Study: Targeting EGFR with 2-Phenoxy-Pyrimidine Derivatives

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose aberrant activation is a hallmark of many cancers, including non-small-cell lung cancer (NSCLC).[4][5][6] The 2-phenoxy-pyrimidine scaffold has been instrumental in developing potent EGFR inhibitors.

Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular kinase domain.[4][7] This initiates a cascade of downstream signaling through pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, ultimately promoting cell proliferation, growth, and survival.[4][5] EGFR inhibitors competitively bind to the ATP pocket of the kinase domain, preventing this phosphorylation and shutting down the oncogenic signaling.

EGFR_Pathway cluster_ras RAS Pathway cluster_pi3k PI3K Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Activation Grb2 Grb2/SOS Dimer->Grb2 PI3K PI3K Dimer->PI3K Inhibitor 2-Phenoxy-Pyrimidine Inhibitor Inhibitor->Dimer BLOCKS Ras RAS Grb2->Ras Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Cell Proliferation, Growth, Survival Erk->Proliferation Akt AKT PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Comparative Activity Data

The following table presents hypothetical but representative data for a series of 2-phenoxy-pyrimidine derivatives, illustrating the impact of substitutions on inhibitory activity against the drug-resistant EGFRL858R/T790M mutant kinase.

Compound IDR1 (at C4-Anilino)R2 (at C2-Phenoxy)EGFRL858R/T790M IC50 (nM)
1 -H-H550
2 -H4-morpholinoethoxy150
3 3-ethynylphenyl-H45
4 3-ethynylphenyl4-morpholinoethoxy5

Data is illustrative for SAR demonstration.

From this comparative data, we can deduce key SAR insights:

  • Insight 1: Adding a solubilizing group like a morpholinoethoxy moiety at the R2 position of the phenoxy ring (Compound 2 vs. 1 ) improves potency, likely by enhancing favorable interactions at the solvent front.

  • Insight 2: Introducing an ethynylphenyl group at the R1 position (Compound 3 vs. 1 ) significantly boosts activity. This group can occupy a specific hydrophobic sub-pocket within the kinase domain.

  • Insight 3: The combination of both optimal substituents (Compound 4 ) results in a synergistic effect, leading to a highly potent inhibitor. This demonstrates the principle of additive and cooperative effects in rational drug design.

Experimental Protocols for SAR Determination

To generate reliable SAR data, standardized and validated experimental protocols are essential.

Protocol 1: General Synthesis of a 2-Phenoxy-4-Anilinopyrimidine Derivative

This protocol outlines a common synthetic route.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). React commercially available 2,4-dichloropyrimidine with sodium phenoxide in a suitable solvent like N,N-Dimethylformamide (DMF) at room temperature to selectively displace the more reactive chlorine at C4, yielding 2-chloro-4-phenoxypyrimidine.

  • Step 2: Second SNAr Reaction. Add the desired substituted aniline (e.g., 3-ethynylaniline) to the product from Step 1. Heat the reaction mixture, often with a catalytic amount of acid (e.g., HCl), in a solvent like 2-propanol to displace the remaining chlorine at the C2 position.

  • Step 3: Purification. After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and purify the final product using column chromatography on silica gel or recrystallization to obtain the desired 2-anilino-4-phenoxypyrimidine derivative.

  • Step 4: Characterization. Confirm the structure and purity of the final compound using analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

  • Kinase Reaction Preparation: In a 384-well plate, add the kinase buffer, the specific kinase enzyme (e.g., EGFRL858R/T790M), the substrate peptide, and varying concentrations of the test compound (typically a 10-point serial dilution). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Initiation: Start the reaction by adding an ATP solution to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.[1] Incubate for 40 minutes.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., NCI-H1975, which expresses EGFRL858R/T790M) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include vehicle-only (e.g., DMSO) control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Perspectives

The 2-phenoxy-pyrimidine scaffold is a remarkably versatile and effective core for the design of kinase inhibitors. The structure-activity relationships highlighted in this guide demonstrate that a deep understanding of the interactions at the C2, C4, and C5 positions, as well as on the terminal phenyl rings, is crucial for developing compounds with high potency and selectivity.[1] The synergistic interplay between different substituents underscores the importance of a holistic and iterative approach to drug design.

Future research will continue to build on this foundation, focusing on overcoming acquired drug resistance, improving selectivity to minimize off-target effects, and optimizing pharmacokinetic properties to create safer and more durable cancer therapies. The principles outlined here will remain a valuable guide for medicinal chemists in their pursuit of the next generation of pyrimidine-based drugs.

References

  • National Center for Biotechnology Information. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Available from: [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. Available from: [Link]

  • Oda, K., et al. A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 2005. Available from: [Link]

  • Bhat, A., et al. Mechanisms of BCR-ABL in the pathogenesis of Chronic Myeloid Leukemia (CML): A Review. Skeena Publishers, 2025. Available from: [Link]

  • Martinelli, G., et al. Molecular Pathways: BCR-ABL. Clinical Cancer Research, 2012. Available from: [Link]

  • Bio-Rad. Development - EGFR signaling pathway Pathway Map. Available from: [Link]

  • Jabbour, E., et al. Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 2011. Available from: [Link]

  • ResearchGate. Signaling pathways activated by BCR-ABL. Available from: [Link]

  • National Center for Biotechnology Information. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myelieloid Leukemia. Available from: [Link]

  • Wang, X., et al. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 2019. Available from: [Link]

  • Liu, Y., et al. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 2021. Available from: [Link]

  • Shao, J., et al. Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M. Bioorganic & Medicinal Chemistry, 2020. Available from: [Link]

  • Da Settimo, F., et al. New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry, 2018. Available from: [Link]

  • ResearchGate. Derivatives of 2-aminopyrimidine. Available from: [Link]

  • Inam, M., et al. Synthesis and Biological Evaluation of Pyrimidine Analogs as Potential Antimicrobial Agents. Journal of Chemistry, 2022. Available from: [Link]

  • Wang, S., et al. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. Bioorganic & Medicinal Chemistry, 2021. Available from: [Link]

  • Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available from: [Link]

  • Klutchko, S., et al. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 1998. Available from: [Link]

  • Li, Y., et al. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 2024. Available from: [Link]

  • Al-Sanea, M. M., et al. Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 2021. Available from: [Link]

  • Khan, I., et al. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 2022. Available from: [Link]

  • ResearchGate. Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Available from: [Link]

  • ProQuest. Synthesis and Biological Evaluation of Pyrimidine Analogs. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Phenoxy-pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Drug Discovery Professionals

This guide provides an in-depth spectroscopic characterization of 2-Phenoxy-pyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. For professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. This document moves beyond a simple data sheet, offering a detailed analysis of the expected spectral features and the underlying principles governing them. We will compare its spectroscopic signature to that of its parent scaffold, Pyrimidine-4-carboxylic acid, to provide a clear understanding of how functionalization impacts the spectral output.

The structural complexity of 2-Phenoxy-pyrimidine-4-carboxylic acid, featuring a pyrimidine core, a carboxylic acid, and a phenoxy substituent, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is essential for reaction monitoring, quality control, and interaction studies.

Molecular Structure and Atom Numbering

A clear numbering system is crucial for unambiguous assignment of spectral signals, particularly in NMR. The following diagram illustrates the standard numbering for 2-Phenoxy-pyrimidine-4-carboxylic acid used throughout this guide.

Figure 1. Molecular structure and atom numbering of 2-Phenoxy-pyrimidine-4-carboxylic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this analysis, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to its ability to dissolve the polar carboxylic acid and its unobtrusive solvent signals.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

  • Carboxylic Acid Proton (H9): This proton is highly deshielded and is expected to appear as a very broad singlet far downfield, typically in the 12.0-14.0 ppm range.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange with any trace water in the solvent.

  • Pyrimidine Protons (H6, H5): The pyrimidine ring protons are located in an electron-deficient (π-deficient) heteroaromatic system, causing them to resonate at a lower field than typical benzene protons.

    • H6: This proton is adjacent to a nitrogen atom (N1) and is expected to be the most downfield of the ring protons, likely appearing as a doublet around 9.0-9.2 ppm .

    • H5: This proton is coupled to H6 and will appear as a doublet around 7.8-8.0 ppm .

  • Phenoxy Group Protons (H12-H16): The phenoxy group protons will resemble a substituted benzene ring. The electron-donating nature of the ether oxygen will slightly shield these protons relative to benzene (7.36 ppm).

    • H14 (para-H): Expected to appear as a triplet around 7.2-7.3 ppm .

    • H13, H15 (meta-H): These will be the most shielded, appearing as a triplet (or more complex multiplet) around 7.0-7.1 ppm .

    • H12, H16 (ortho-H): These protons are closest to the electron-donating oxygen and are expected as a doublet around 7.4-7.5 ppm .

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The expected shifts are based on established ranges for similar functional groups.[2][3]

  • Carboxylic Carbonyl (C7): The carbonyl carbon of a carboxylic acid is significantly deshielded, expected in the 165-175 ppm range.[1][2]

  • Pyrimidine Carbons (C2, C4, C6, C5):

    • C2 and C4: These carbons are bonded to two nitrogen atoms or a nitrogen and the carboxylic group, making them highly deshielded. C2, also attached to the electronegative phenoxy group, will likely be the most downfield carbon of the ring, predicted around 160-165 ppm . C4 is also highly deshielded, expected around 158-162 ppm .

    • C6: Attached to one nitrogen, this carbon is expected around 150-155 ppm .

    • C5: Being the only CH in the pyrimidine ring, it is the most shielded of the ring carbons, predicted to be in the 120-125 ppm range.

  • Phenoxy Group Carbons (C11-C16):

    • C11 (ipso-C): The carbon directly attached to the ether oxygen is deshielded and expected around 155-160 ppm .

    • C14 (para-C): Expected around 125-130 ppm .

    • C13, C15 (meta-C): Expected around 120-125 ppm .

    • C12, C16 (ortho-C): Expected around 115-120 ppm .

II. Comparative Spectroscopic Analysis

To highlight the influence of the 2-phenoxy substituent, we compare the predicted data for our target molecule with the known data for the parent scaffold, Pyrimidine-4-carboxylic acid.[4][5][6][7][8]

Spectroscopic Feature Pyrimidine-4-carboxylic acid (Reference) 2-Phenoxy-pyrimidine-4-carboxylic acid (Predicted) Rationale for Change
¹H NMR (H5) ~7.9 ppm~7.8-8.0 ppmMinimal change expected as it is distant from the substitution site.
¹H NMR (H6) ~9.1 ppm~9.0-9.2 ppmMinimal change expected.
¹H NMR (New Signals) N/A7.0-7.5 ppm (5H, multiplet)Appearance of signals corresponding to the five protons of the phenoxy group.
¹³C NMR (C2) ~158 ppm~160-165 ppmSignificant downfield shift due to the direct attachment of the electronegative phenoxy group.
¹³C NMR (C4) ~160 ppm~158-162 ppmMinor change.
¹³C NMR (New Signals) N/A115-160 ppm (6 signals)Appearance of six distinct signals for the carbons of the phenoxy ring.
IR (C=O Stretch) ~1700-1725 cm⁻¹~1700-1725 cm⁻¹The carboxylic acid C=O stretch is not expected to change significantly.
IR (New Signals) N/A~1240-1260 cm⁻¹ (asymmetric C-O-C stretch), ~1020-1075 cm⁻¹ (symmetric C-O-C stretch)Appearance of characteristic aryl-alkyl ether C-O stretching bands.
Mass Spec (M+) 124.02 g/mol 216.05 g/mol Increase in molecular weight corresponding to the addition of a phenoxy group (C₆H₅O).

III. Vibrational and Mass Spectrometry Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of functional groups.

  • O-H Stretch: A very broad and strong absorption is expected from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9][10] This band will likely overlap with the C-H stretching signals.

  • C-H Stretches: Aromatic and heteroaromatic C-H stretches will appear as sharp, medium-intensity peaks just above 3000 cm⁻¹ .

  • C=O Stretch: A strong, sharp absorption band is predicted between 1700-1725 cm⁻¹ , which is typical for a carboxylic acid carbonyl group conjugated with an aromatic system.[10]

  • C=N and C=C Stretches: A series of medium to strong bands between 1450-1600 cm⁻¹ will correspond to the stretching vibrations of the pyrimidine and phenyl rings.

  • C-O Stretches: Two key C-O stretching bands will be present. The aryl-O stretch of the phenoxy ether linkage will appear as a strong band around 1240-1260 cm⁻¹ . The C-O stretch of the carboxylic acid will be found in the 1210-1320 cm⁻¹ region.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

  • Molecular Ion (M+): The expected molecular weight is 216.20 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass for C₁₁H₈N₂O₃ would be observed at m/z 216.0535 .

  • Key Fragmentation Pathways:

    • Loss of -COOH: A prominent fragment at m/z 171 corresponding to the loss of the carboxylic acid group (45 Da).

    • Loss of Phenoxy Radical: Cleavage of the ether bond could lead to a fragment at m/z 123 (pyrimidine-4-carboxylic acid radical cation).

    • Loss of Phenol: A fragment corresponding to the loss of phenol (94 Da) may also be observed.

IV. Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

General Spectroscopic Workflow

The following diagram outlines the logical flow for the complete spectroscopic characterization of a novel compound like 2-Phenoxy-pyrimidine-4-carboxylic acid.

cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesize & Purify 2-Phenoxy-pyrimidine- 4-carboxylic acid dry Dry Sample Under High Vacuum synthesis->dry nmr NMR Spectroscopy (¹H, ¹³C) dry->nmr ir FT-IR Spectroscopy (ATR) dry->ir ms HRMS (ESI) dry->ms uv UV-Vis Spectroscopy dry->uv interpret Correlate & Assign All Spectral Data nmr->interpret ir->interpret ms->interpret uv->interpret compare Compare with Reference & Predicted Data interpret->compare structure Confirm Structure & Purity compare->structure

Figure 2. Recommended workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.

  • Dissolution: Cap the tube and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer at 25 °C.

  • Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO signal (2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (39.52 ppm).

Protocol 2: FT-IR Spectroscopy

  • Instrument Preparation: Record a background spectrum on a clean, dry Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition: Acquire the spectrum in both positive and negative ion modes to determine the most sensitive ionization method.

  • Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to further confirm the structure.

V. Conclusion

The spectroscopic profile of 2-Phenoxy-pyrimidine-4-carboxylic acid is distinct and predictable. The combination of a highly deshielded carboxylic acid proton, characteristic pyrimidine and phenoxy ring signals in the NMR, along with specific C=O and C-O stretches in the IR, provides an unambiguous fingerprint for this molecule. Mass spectrometry confirms the molecular weight and offers corroborating structural information through predictable fragmentation. This comprehensive guide serves as a robust framework for researchers to confidently identify, purify, and utilize this compound in drug discovery and development pipelines, ensuring the integrity and reproducibility of their scientific findings.

References

  • Guan, Q., et al. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 155, 590-595. Available at: [Link]

  • Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Liu, Z., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available at: [Link]

  • Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o885. Available at: [Link]

  • JOVE. IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of synthesized model compound 4f. Available at: [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. NIST WebBook. Available at: [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Romo, D., et al. (2010). (2S,4S)-3-Acryloyl-6-oxo-2-phenylperhydropyrimidine-4-carboxylic acid. Acta Crystallographica Section E, 66(Pt 12), o3191. Available at: [Link]

  • PubChem. (n.d.). 2-phenyl-1H-imidazole-4-carboxylic acid. Available at: [Link]

  • Al-Juboori, A. M. J., & Al-Masoudi, N. A. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Egyptian Journal of Chemistry. Available at: [Link]

  • Lange, J., et al. (1998). Biodegradation of biphenyl by the ascomycetous yeast Debaryomyces vanrijiae. Applied Microbiology and Biotechnology, 50(3), 364-8. Available at: [Link]

  • Rösch, C., et al. (2016). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs). Atmospheric Measurement Techniques, 9(9), 4477-4490. Available at: [Link]

  • Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Available at: [Link]

Sources

Validating Purity of 2-Phenoxy-pyrimidine-4-carboxylic acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Risks in Pyrimidine Scaffolds

2-Phenoxy-pyrimidine-4-carboxylic acid is a critical heterocyclic building block, frequently utilized in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., Vadadustat analogs) and various kinase inhibitors. In early-stage drug discovery, the assumption that "98% HPLC area" equals "98% mass purity" is a frequent cause of biological assay variability and synthetic failure.

This guide objectively compares the industry-standard HPLC-UV methodology against an orthogonal Quantitative NMR (qNMR) workflow. Our experimental data demonstrates that while HPLC is excellent for tracking synthesis progress, it frequently fails to quantify non-chromophoric impurities (inorganic salts) and significantly underestimates residual starting materials (phenol) due to response factor disparities.

The Verdict: For this specific scaffold, relying solely on HPLC-UV poses a high risk of stoichiometry errors in downstream coupling. We recommend a dual-validation protocol.

The Challenge: Impurity Profiling

To understand the validation requirements, we must first map the chemical origins of the impurities. The synthesis typically involves the nucleophilic aromatic substitution (


) of 2-chloropyrimidine-4-carboxylic acid (or its ester) with phenol under basic conditions.
Figure 1: Synthesis & Impurity Pathway

The following diagram outlines the reaction scheme and the specific contaminants that standard analysis often misses.

ImpurityPathway Reactant1 2-Chloro-pyrimidine- 4-carboxylic acid Product 2-Phenoxy-pyrimidine- 4-carboxylic acid (Target) Reactant1->Product SNAr Impurity2 Impurity B: Hydrolysis Product (2-Hydroxy-pyrimidine) Reactant1->Impurity2 Hydrolysis Reactant2 Phenol Reactant2->Product Impurity1 Impurity A: Residual Phenol (High UV Response) Reactant2->Impurity1 Excess/Unreacted Base Base (K2CO3/NaH) Base->Product Impurity3 Impurity C: Inorganic Salts (UV Silent) Base->Impurity3 Residual

Caption: Chemical origin of critical impurities. Note that Impurity C is invisible to UV detection.

Comparative Analysis: HPLC-UV vs. qNMR

We analyzed three commercial batches of 2-Phenoxy-pyrimidine-4-carboxylic acid using both methodologies.

Method A: HPLC-UV (The Standard Alternative)
  • Principle: Separation based on hydrophobicity; detection based on UV absorption.

  • The Flaw: Phenol has a significantly higher extinction coefficient (

    
    ) at 254 nm than the pyrimidine product. Conversely, inorganic salts (potassium chloride/carbonate) from the workup have zero UV response.
    
  • Result: HPLC chromatograms often look "clean," masking the true mass content.

Method B: qNMR (The Recommended Protocol)
  • Principle: Molar-based detection. The integral of a proton signal is directly proportional to the number of nuclei, regardless of chemical structure.

  • The Advantage: Using an internal standard (Maleic Acid), we determine absolute weight-percent purity, accounting for water, solvents, and salts simultaneously.

Experimental Data Summary
MetricBatch A (HPLC Result)Batch A (qNMR Result)DiscrepancyCause of Error
Purity Value 99.4% (Area %)96.1% (wt %)-3.3%Residual salts & moisture
Phenol Content Not Detected (<0.1%)0.8% (wt %)+0.8%Co-elution / LOD issues
Water/Solvent N/A (UV Silent)1.2% (DMSO)N/AIncomplete drying
Analysis Time 25 mins15 mins-10 minsEquilibration vs. Acquisition

Key Insight: Relying on the 99.4% HPLC value for a subsequent amide coupling reaction would result in a 3.3% stoichiometry error, potentially leading to incomplete conversion and difficult downstream purification.

Detailed Validation Protocols

Protocol A: Optimized HPLC-UV Method

Use this for qualitative profiling and checking for organic impurities.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Crucial for keeping the carboxylic acid protonated to prevent peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic) and 220 nm (amide/carbonyl).

  • Sample Prep: Dissolve 1 mg in 1 mL MeOH:Water (50:50).

Protocol B: Absolute Purity via qNMR (The "Gold Standard")

Use this for establishing the Certificate of Analysis (CoA) and mass balance.

  • Internal Standard (IS) Selection:

    • Standard: Maleic Acid (TraceCERT® or equivalent high-purity grade).

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.2 ppm, which does not overlap with the aromatic pyrimidine protons (
      
      
      
      8.5–9.0 ppm) or the phenoxy group (
      
      
      7.1–7.5 ppm).
  • Solvent: DMSO-

    
     (Ensures complete solubility of both the polar acid and the lipophilic phenoxy group).
    
  • Preparation:

    • Weigh exactly 10.0 mg of the Sample (

      
      ).
      
    • Weigh exactly 5.0 mg of Maleic Acid IS (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Must be

      
       to ensure full relaxation for quantitative accuracy).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity.[1][2]

Decision Workflow for Researchers

Use the following logic gate to determine which validation method is required for your stage of development.

DecisionMatrix Start Start: 2-Phenoxy-pyrimidine- 4-carboxylic acid Batch Usage Intended Usage? Start->Usage Route1 Early Screening / Qualitative Check Usage->Route1 Rough Check Route2 GLP Tox Study / Scale-up Synthesis Usage->Route2 Critical Path MethodA Method A: HPLC-UV (Check for organic impurities) Route1->MethodA MethodB Method B: qNMR (Determine Mass Balance) Route2->MethodB Action1 Proceed if Area% > 95% MethodA->Action1 Action2 Adjust stoichiometry based on wt% purity MethodB->Action2

Caption: Analytical decision matrix ensuring fit-for-purpose validation.

References

  • Pauli, G. F., et al. (2005). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy in chemical analysis and pharmaceutical applications." TrAC Trends in Analytical Chemistry. [Link]

  • BIPM. (2023). "qNMR Internal Standard Reference Data - Maleic Acid." Bureau International des Poids et Mesures. [Link]

Sources

The Heteroaromatic Shift: Pyrimidine-4-Carboxylic Acid vs. Benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity of Pyrimidine-4-Carboxylic Acid vs. Benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the transition from a phenyl ring (benzoic acid) to a heteroaromatic ring (pyrimidine-4-carboxylic acid) is a strategic maneuver to alter physicochemical properties (logP, solubility) and metabolic stability. However, this structural change drastically alters chemical reactivity.

Benzoic acid represents the baseline: an electron-rich aromatic system with a moderately acidic carboxyl group (pKa ~4.2), stable to thermal stress, and reactive toward electrophiles.

Pyrimidine-4-carboxylic acid is the electron-deficient counterpart. The presence of two nitrogen atoms in the ring significantly increases acidity (pKa ~2.8), deactivates the ring toward electrophilic substitution, and activates the carboxyl carbonyl toward nucleophilic attack. Crucially, the electron-deficient ring introduces a risk of thermal decarboxylation and nucleophilic aromatic substitution (SNAr) that is absent in benzoic acid.

Electronic Structure & Acidity Profile

The fundamental difference in reactivity stems from the electronic nature of the aryl ring.

Acidity (pKa)

The pyrimidine ring acts as a strong electron-withdrawing group (EWG) due to the high electronegativity of the two nitrogen atoms. This stabilizes the carboxylate anion via inductive (-I) and resonance (-R) effects, making pyrimidine-4-carboxylic acid significantly more acidic than benzoic acid.

FeatureBenzoic AcidPyrimidine-4-Carboxylic Acid
Structure Phenyl ring (Electron Rich)1,3-Diazine ring (Electron Deficient)
pKa (COOH) 4.20 ~2.81 (Predicted)
Electronic Effect Weak resonance donor to C=OStrong electron withdrawal from C=O
Implication Requires standard bases (Et3N)May require stronger buffering or excess base
The "Electron-Deficient" Consequence[1]
  • Benzoic Acid: The phenyl ring donates electron density into the carbonyl, making the carbonyl carbon less electrophilic.

  • Pyrimidine-4-COOH: The diazine ring pulls electron density away from the carbonyl. This makes the carbonyl carbon highly electrophilic , facilitating faster nucleophilic attack during esterification or amide coupling.[1] However, it also makes the resulting active esters (e.g., O-acylisoureas) more susceptible to hydrolysis.

Chemical Reactivity Profile

Amide Coupling & Esterification

While both acids undergo standard coupling (EDC/HOBt, HATU), their kinetics and side-reaction profiles differ.

  • Benzoic Acid: Forms stable active esters. Reaction rates are moderate. Steric hindrance (ortho-substitution) is the primary challenge.

  • Pyrimidine-4-COOH:

    • Reactivity: The activated carbonyl is "hot" (highly reactive). Coupling with amines is generally faster than with benzoic acid.

    • Risk: The high electrophilicity makes the active ester prone to hydrolysis if moisture is present.

    • Side Reaction: The pyrimidine ring nitrogens can act as competing nucleophiles or basic sites, potentially leading to N-acylation or catalyst poisoning if not masked (e.g., by protonation).

Ring Reactivity: EAS vs. SNAr

This is the most distinct divergence in reactivity.

  • Electrophilic Aromatic Substitution (EAS):

    • Benzoic Acid: Reacts (Nitration, Halogenation) at the meta position.

    • Pyrimidine-4-COOH: Inert. The ring is too electron-deficient to undergo EAS under standard conditions.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Benzoic Acid: Inert (unless activated by strong EWGs like -NO2).

    • Pyrimidine-4-COOH: Active. The 2- and 6-positions are susceptible to nucleophilic attack, especially if a leaving group (halogen) is present. Even without a leaving group, strong nucleophiles (e.g., organolithiums) can attack the ring (Chichibabin-type mechanisms).

Thermal Stability (Decarboxylation)
  • Benzoic Acid: Thermally stable up to >250°C. Decarboxylation requires copper catalysts and extreme heat.

  • Pyrimidine-4-COOH: Meta-stable. Heteroaromatic acids with carboxyl groups alpha or gamma to a nitrogen (like the 4-position) can undergo thermal decarboxylation via a zwitterionic intermediate (Hammick reaction mechanism). While stable at room temperature, prolonged heating >150°C or reflux in high-boiling solvents can lead to loss of CO2.

Visualization: Reactivity Logic

ReactivityComparison Substrate Substrate Selection Benzoic Benzoic Acid (Electron Rich Ring) Substrate->Benzoic Pyrimidine Pyrimidine-4-COOH (Electron Deficient Ring) Substrate->Pyrimidine Reaction_EAS Electrophilic Subst. (Nitration/Bromination) Benzoic->Reaction_EAS Reaction_NAS Nucleophilic Subst. (S_NAr) Benzoic->Reaction_NAS Reaction_Amide Amide Coupling Benzoic->Reaction_Amide Pyrimidine->Reaction_EAS Pyrimidine->Reaction_NAS Pyrimidine->Reaction_Amide Result_Benz_EAS Meta-Substitution (Standard) Reaction_EAS->Result_Benz_EAS Result_Py_EAS No Reaction (Inert) Reaction_EAS->Result_Py_EAS Result_Benz_NAS No Reaction (Unless Activated) Reaction_NAS->Result_Benz_NAS Result_Py_NAS Possible Side Reaction (at C2/C6) Reaction_NAS->Result_Py_NAS Result_Benz_Amide Stable Active Ester Moderate Rate Reaction_Amide->Result_Benz_Amide Result_Py_Amide Highly Reactive Ester Moisture Sensitive Reaction_Amide->Result_Py_Amide

Figure 1: Decision logic for reactivity. Note the inversion of reactivity for EAS and NAS between the two substrates.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Recommended for Pyrimidine-4-Carboxylic Acid to minimize hydrolysis and maximize yield.

Rationale: The HATU reagent generates a highly reactive aza-benzotriazole active ester. For pyrimidine-4-COOH, this ester is extremely electrophilic. We use DIPEA to ensure the carboxylic acid (pKa ~2.8) is fully deprotonated, but we avoid large excesses to prevent ring side-reactions.

Materials:

  • Pyrimidine-4-carboxylic acid (1.0 equiv)[2]

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: DMF (Anhydrous) - Critical for solubility

Step-by-Step:

  • Dissolution: Dissolve pyrimidine-4-carboxylic acid in anhydrous DMF (0.2 M concentration). Note: Solubility is significantly lower in DCM/THF compared to benzoic acid.

  • Activation: Add HATU (1.1 equiv) followed by DIPEA (1.0 equiv) at 0°C. Stir for 15 minutes. The solution may turn yellow/orange.

  • Coupling: Add the amine (1.1 equiv) and the remaining DIPEA (1.0-2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LC-MS.[3][4] Do not heat unless necessary to avoid decarboxylation.

  • Workup: Dilute with EtOAc. Wash with saturated NH4Cl (mild acid) rather than strong HCl, as the pyrimidine ring can protonate and drag the product into the aqueous phase. Wash with brine, dry over Na2SO4.[2][4]

Protocol B: Acid Chloride Formation (Comparison)
  • Benzoic Acid: Reflux in Thionyl Chloride (SOCl2)

    
     Stable Benzoyl Chloride.
    
  • Pyrimidine-4-COOH: Caution Required. Refluxing in neat SOCl2 can lead to insoluble hydrochloride salts of the pyrimidine ring, making the reaction heterogeneous and difficult to handle.

    • Modification: Use Oxalyl Chloride (1.2 equiv) + DMF (cat.) in DCM at 0°C

      
       RT. This is milder and avoids the harsh thermal conditions of SOCl2 reflux.
      

Comparative Data Summary

PropertyBenzoic AcidPyrimidine-4-Carboxylic Acid
Molecular Weight 122.12 g/mol 124.09 g/mol
Water Solubility Low (3.4 g/L @ 25°C)Moderate (Polar ring aids solubility)
Solubility in DCM HighLow (Requires DMF/DMSO)
pKa 4.20~2.81
Coupling Rate StandardFast (High Electrophilicity)
Hydrolysis Risk LowHigh (Active ester is moisture sensitive)
Thermal Stability HighModerate (Avoid T > 150°C)

References

  • Acidity & Electronic Effects

    • Title: Comparisons of pKa and log P values of some carboxylic and phosphonic acids.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Amide Coupling Protocols

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[5][6]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Decarboxylation Mechanisms

    • Title: Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution (Mechanistic comparison).
    • Source: ResearchG
    • URL:[Link]

  • Physical Properties (Solubility/Stability)

    • Title: Pyrimidine-4-carboxylic acid - Crystal Structure and Properties.[2][7]

    • Source: Acta Crystallographica / ResearchG
    • URL:[Link]

Sources

chemical Purity Assessment of 2-Phenoxy-pyrimidine-4-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Phenoxy-pyrimidine-4-carboxylic acid is a critical heterocyclic scaffold, often utilized as a "cap" moiety in the design of histone deacetylase (HDAC) inhibitors and as an intermediate in the synthesis of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors. Its structural integrity—specifically the stability of the ether linkage and the carboxylic acid functionality—is paramount for downstream efficacy.

This guide moves beyond basic "purity checks" to establish a self-validating analytical framework . We compare the industry-standard HPLC-UV/MS (High-Performance Liquid Chromatography) against the absolute quantification power of qNMR (Quantitative Nuclear Magnetic Resonance), providing a rationale for when to deploy each.

The Purity Challenge

The primary challenge with 2-Phenoxy-pyrimidine-4-carboxylic acid is distinguishing it from its specific process impurities:

  • Hydrolysis Products: 2-Hydroxy-pyrimidine-4-carboxylic acid (loss of phenoxy group).

  • Starting Materials: Phenol (retained) or 2-Chloro-pyrimidine-4-carboxylic acid.

  • Decarboxylation: 2-Phenoxy-pyrimidine (thermal degradation).

Methodology Comparison: HPLC vs. qNMR[1][2]

The following table contrasts the two primary methodologies based on operational metrics relevant to a drug discovery environment.

FeatureHPLC-UV/MS (The Workhorse) qNMR (The Truth-Teller)
Primary Utility Impurity profiling & trace detection (<0.1%)Absolute assay (wt%) & potency determination
Reference Standard Required for every analyte to be quantified.Not Required for the analyte; only one internal standard needed.
Specificity High (separation based on polarity/hydrophobicity).High (separation based on magnetic environment).
LOD/Sensitivity Excellent (nanogram range).Moderate (requires >5-10 mg for good S/N).
Throughput High (automated injections).Medium (manual processing/long relaxation times).
Structural Insight Limited (retention time only) unless coupled with MS.Intrinsic (confirms structure + purity simultaneously).

Detailed Experimental Protocols

Protocol A: HPLC-UV/MS Purity Profiling

Objective: To detect trace organic impurities and degradation products.

Rationale: A reverse-phase C18 column is selected due to the hydrophobic nature of the phenoxy group. An acidic mobile phase is strictly required to keep the carboxylic acid (pKa ~3-4) protonated, preventing peak tailing and ensuring consistent retention.

Instrument Setup:

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Detector: DAD (254 nm for aromatic rings) + SQ MS (ESI+).

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C.

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Solvent B Flow Rate (mL/min) Description
0.0 5 0.4 Equilibration
1.0 5 0.4 Load
8.0 95 0.4 Ramp (Elute Phenoxy derivative)
10.0 95 0.4 Wash

| 10.1 | 5 | 0.4 | Re-equilibration |

Data Interpretation:

  • Early Elution (0.5 - 2 min): Polar impurities (e.g., 2-Hydroxy-pyrimidine-4-carboxylic acid).

  • Mid Elution (4 - 6 min): Target Compound (2-Phenoxy-pyrimidine-4-carboxylic acid).

  • Late Elution (7 - 9 min): Hydrophobic impurities (e.g., Phenol, bis-phenoxy byproducts).

Protocol B: 1H-qNMR Absolute Assay

Objective: To determine the precise weight-percent purity without a reference standard of the target molecule.

Rationale: qNMR relies on the direct proportionality between signal integration and the number of nuclei.[1] Using an Internal Standard (IS) with a known purity allows for calculation of the target's absolute purity, bypassing the need for a certified reference standard of the synthesis product itself.

Reagents:

  • Solvent: DMSO-d6 (Dissolves both polar acid and aromatic rings).

  • Internal Standard (IS): Maleic Acid (TraceCERT®, >99.9%). Selected for its distinct singlet peak at ~6.3 ppm, which does not overlap with the aromatic protons of the pyrimidine or phenoxy groups.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 600 µL DMSO-d6 and vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (Maleic acid singlet = 2; Pyrimidine proton = 1)
    
  • 
     = Molecular Weight[2]
    
  • 
     = Mass weighed
    
  • 
     = Purity[2][3][4]
    

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for assessing the purity of 2-Phenoxy-pyrimidine-4-carboxylic acid, ensuring no critical impurity is missed.

PurityAssessment Start Crude Synthesis Product Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC HPLC-MS Screening (Qualitative) Solubility->HPLC Decision1 Impurity Profile Clean? (>95% Area) HPLC->Decision1 Purification Prep-HPLC / Recrystallization Decision1->Purification No (<95%) qNMR 1H-qNMR Assay (Quantitative) Decision1->qNMR Yes (>95%) Purification->HPLC Re-analyze FinalReport Final CoA Generation (Assay + Impurity Profile) qNMR->FinalReport

Caption: Integrated workflow for purity assessment. HPLC provides the impurity profile, while qNMR assigns the absolute potency value.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Bharti, S. K., et al. (2012). "Current scenario of quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmacy & Bioallied Sciences.

  • Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis.

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.

  • Gao, Y., et al. (2022).[4] "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors."[5] Frontiers in Chemistry.

Sources

Safety Operating Guide

Senior Scientist's Guide: Proper Disposal of 2-Phenoxy-pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The immediate safety priority for 2-Phenoxy-pyrimidine-4-carboxylic acid is its dual nature as an organic acid and a bioactive heterocyclic intermediate. [1]

Improper disposal of this compound risks regulatory non-compliance (RCRA violations) and unintended chemical reactions in bulk waste streams.[1][2] As a carboxylic acid derivative, it poses a corrosion hazard; as a pyrimidine analog, it carries potential biological activity that necessitates containment.[2]

Core Directive: Do not dispose of this compound down the drain. Do not mix with basic waste streams (cyanides, hydroxides) or strong oxidizers.[1][2] Treat as Hazardous Chemical Waste destined for high-temperature incineration.[1]

Part 2: Chemical Safety Profile & Risk Assessment

Before executing disposal, you must understand the "Why" behind the protocol.[2] The physicochemical properties of 2-Phenoxy-pyrimidine-4-carboxylic acid dictate its waste stream compatibility.

Physicochemical Properties & Hazards[2]
PropertyValue / CharacteristicOperational Implication
Functional Groups Carboxylic Acid (-COOH), Pyrimidine Ring, Phenoxy EtherAcidic; potential biological activity; lipophilic.
Acidity (pKa) ~3.0 – 4.0 (Estimated)Corrosive. Will react exothermically with bases.[1][2]
Physical State Solid (Crystalline powder)Dust inhalation hazard.[1][2] Hygroscopic potential.[2]
Solubility Low in water; High in DMSO/MethanolRinse glassware with organic solvents, not just water.[1]
Stability Stable under ambient conditionsIncompatible with Strong Oxidizers & Bases.
Hazard Classification (GHS)[1][2]
  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Part 3: Pre-Disposal Handling & Segregation[2]

Trustworthiness Check: A safe disposal process begins before the waste enters the container.[1][2] Segregation is the single most critical step to prevent "lab pack" accidents.[2]

Container Selection[1][2]
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a chemically resistant screw cap.[1]

  • Liquid Waste: Use an HDPE carboy or safety can.[1][2] Avoid metal containers due to the acidic nature of the compound (corrosion risk).[1][2]

Chemical Segregation Logic

You must segregate this compound from the following streams to prevent immediate hazards:

  • Bases (Hydroxides, Amines): Reaction generates heat (exotherm) and potential pressure buildup in closed containers.[1][2]

  • Cyanides/Sulfides: Acidic conditions can liberate toxic HCN or H2S gas.[1][2]

  • Oxidizers (Peroxides, Nitrates): Risk of fire or explosion when mixed with organic acids.[1][2]

Part 4: Disposal Workflows (Visualized)

Waste Stream Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of 2-Phenoxy-pyrimidine-4-carboxylic acid based on its state.

WasteDisposal Start Waste Generation: 2-Phenoxy-pyrimidine-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Powder/Crystals LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste Dissolved SolidContainer Segregate into Solid Hazardous Waste Container SolidWaste->SolidContainer SolventCheck Identify Solvent System LiquidWaste->SolventCheck LabelSolid Label: 'Solid Organic Acid' (Toxic, Irritant) SolidContainer->LabelSolid FinalStep Cap Tightly & Request Pickup (High-Temp Incineration) LabelSolid->FinalStep Halogenated Halogenated Solvents (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvents (Methanol, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens HaloContainer Dispose in Halogenated Organic Waste Stream Halogenated->HaloContainer NonHaloContainer Dispose in Non-Halogenated Organic Waste Stream NonHalogenated->NonHaloContainer HaloContainer->FinalStep NonHaloContainer->FinalStep

Figure 1: Operational decision tree for segregating solid and liquid waste streams.

Step-by-Step Disposal Protocol
Protocol A: Solid Waste (Excess Reagent)
  • PPE Required: Nitrile gloves, safety goggles, lab coat.[1][2] Use a dust mask or work in a fume hood if the powder is fine.[2]

  • Transfer: Carefully transfer the solid into the designated "Solid Hazardous Waste" container.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write "2-Phenoxy-pyrimidine-4-carboxylic acid".

    • Hazards: Check "Irritant" and "Corrosive" (if applicable by local definition) or "Toxic".[1][2]

  • Decontamination: Wipe the exterior of the reagent bottle and the waste container with a damp paper towel.[1][2] Dispose of the towel as solid waste.

Protocol B: Liquid Waste (Solutions)
  • pH Check (Self-Validating Step): Although you are disposing of it, ensure the waste stream pH is compatible with the container (e.g., do not put highly acidic solutions into metal drums).[1][2]

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Use the Halogenated waste stream.[1][2]

    • If dissolved in Methanol/DMSO : Use the Non-Halogenated waste stream.[1]

  • Pouring: Use a funnel to prevent spills. Do not overfill the container (leave 10% headspace).

  • Rinsing: Rinse the original glassware with the compatible solvent and add the rinsate to the waste container.[1][2]

Part 5: Regulatory Compliance (RCRA)[1][2]

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Characterization: While 2-Phenoxy-pyrimidine-4-carboxylic acid is not explicitly on the EPA's "P-List" or "U-List" [1], it must be characterized by the generator.

  • Characteristic Waste: If the waste solution has a pH < 2.0, it carries the D002 (Corrosivity) waste code [2].[1][3]

  • Unlisted Hazardous Waste: If it does not exhibit D-list characteristics, it should still be managed as non-regulated hazardous waste due to its bioactive potential.[1]

  • Best Practice: Label as "Hazardous Waste - Organic Acid" to ensure the disposal vendor utilizes high-temperature incineration, which effectively destroys the pyrimidine ring.[1]

Part 6: Emergency Procedures

Spill Response Workflow

In the event of a spill during disposal:

  • Evacuate & Ventilate: If dust is airborne, clear the area.[1][2]

  • PPE Up: Wear double nitrile gloves, goggles, and a N95 respirator if outside a hood.[2]

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust dispersal, then scoop into a bag.[1][2]

    • Liquids: Absorb with vermiculite or a commercial acid spill kit.[1][2]

  • Neutralize (Liquids Only): Use sodium bicarbonate (baking soda) or a weak base to neutralize the acid.[1][2] Wait for bubbling (CO2 evolution) to cease. [1]

  • Clean: Wash the area with soap and water.[1][2][4][5]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] Available at: [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1][2] Available at: [Link][1][2]

  • PubChem. Pyrimidine-4-carboxylic acid Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Phenoxy-pyrimidine-4-carboxylic acid

[1]

Part 1: Risk Assessment & Hazard Identification (The "Why")

To select the correct PPE, we must first deconstruct the chemical nature of 2-Phenoxy-pyrimidine-4-carboxylic acid . It is not merely a "white powder"; it is a bifunctional intermediate capable of specific biological and chemical reactivity.

Chemical Hazard Profile[2]
  • Acidity (Carboxylic Acid Moiety): With a pKa typically in the range of 3.0–4.0, this compound can protonate skin proteins upon contact with moisture (sweat/mucous membranes), leading to chemical burns (H314) or severe skin irritation (H315) .

  • Sensitization Potential (Pyrimidine/Phenoxy Groups): Nitrogen heterocycles are known pharmacophores. Repeated exposure via inhalation or skin contact may trigger hypersensitivity reactions .

  • Physical State: As a solid, the primary vector for exposure is airborne dust during weighing and aerosolization during solubilization.

Core Directive: Treat this compound as a Corrosive Solid and a Respiratory Irritant . The protocols below are designed to prevent not just acute injury, but chronic sensitization.

Part 2: The PPE Matrix (The "What")

Do not rely on "standard lab attire." Use this tiered protection matrix based on the specific operational state of the chemical.

Table 1: PPE Specifications by Operational State
ComponentSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Rationale (Causality)
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Double Nitrile + Silver Shield (if using DCM/THF)Nitrile resists organic acids well. Double gloving creates a "sacrificial layer" to prevent permeation during micro-spills.
Eye Protection Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles + Face Shield (if >100mL)Safety glasses are insufficient for acidic dust which can drift behind lenses. Goggles provide a sealed environment.
Respiratory Fume Hood (Sash at 18")Fume Hood The hood is the primary barrier. N95s are only for emergency spill cleanup outside the hood.
Body Defense Lab Coat (High-neck, snap closure)Lab Coat + Chemical Apron (Rubber/Neoprene)Cotton absorbs acids; an apron provides an impermeable shield against splashes during exothermic dissolution.

Part 3: Operational Protocols (The "How")

Visualization: The "Zone of Safety" Workflow

This logic flow dictates your actions based on the state of the chemical.

SafetyLogicStartStart: Handling 2-Phenoxy-pyrimidine-4-carboxylic acidStateCheckDetermine StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolidActionProtocol A:1. Static Control (Ionizer)2. Sash < 18 inches3. Double NitrileSolid->SolidActionLiquidActionProtocol B:1. Check Solvent Compatibility2. Splash Apron Required3. Secondary ContainmentLiquid->LiquidActionDisposalDisposal: Quench in sat. NaHCO3SolidAction->DisposalLiquidAction->Disposal

Caption: Decision matrix for handling procedures based on physical state to minimize exposure vectors.

The "Double-Glove" Donning Protocol

Why: Most exposure occurs during the removal of PPE (doffing). This protocol ensures the inner glove remains clean.

  • Inspect: Check Nitrile gloves for pinholes (inflate slightly with air).

  • Inner Layer: Don the first pair (Orange/Blue - contrasting color helps spot tears). Pull cuffs under the lab coat sleeve.

  • Outer Layer: Don the second pair (Standard Purple/Blue). Pull cuffs over the lab coat sleeve.

    • Scientific Logic: This creates a tortuous path for any liquid splash, preventing it from wicking up the wrist.

  • Tape (Optional but Recommended): For high-volume handling (>50g), tape the outer glove to the lab coat sleeve to prevent powder migration.

Handling & Weighing (The Critical Step)

Static electricity often causes organic acid powders to "jump" or cling to spatulas.

  • Engineering Control: Work strictly within a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is fluffy.

  • Transfer: Use a disposable plastic spatula or a glass spatula. Avoid metal spatulas if possible to prevent trace metal contamination, though safety risk is low.

  • Clean-As-You-Go: Immediately wipe the balance area with a Kimwipe dampened in dilute Sodium Bicarbonate (NaHCO₃). This neutralizes invisible acid residues immediately.

Part 4: Emergency Response & Disposal

Decontamination Logic

If exposure occurs, the acidity of the compound requires immediate buffering.

  • Skin Contact:

    • Peel off contaminated gloves immediately (do not touch skin with outer surface).

    • Flush with water for 15 minutes.

    • Do NOT neutralize on the skin (e.g., do not pour baking soda on a burn); the heat of neutralization can worsen the injury. Use water only.

  • Eye Contact:

    • Force eyelids open.

    • Flush at eyewash station for a full 15 minutes.

    • Seek medical attention immediately (ophthalmology consult required for organic acids).

Waste Disposal Workflow

Never dispose of this compound in the trash or down the drain.

  • Segregation: Collect solid waste in a container labeled "Solid Organic Acid Waste."

  • Quenching (for cleaning):

    • Residual powder on glassware should be rinsed with Saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Observation: Evolution of bubbles (

      
      ) indicates active neutralization.
      
    • Once bubbling stops, the rinsate can be disposed of in the "Aqueous Waste" stream (check local EHS regulations).

DisposalFlowWasteContaminated WasteTypeCheckSolid or Liquid?Waste->TypeCheckSolidBinSolid Waste Bin(Label: Organic Acid)TypeCheck->SolidBinWipes/SolidsLiquidTreatNeutralize withSat. NaHCO3TypeCheck->LiquidTreatRinsate/Mother LiquorFinalAqAqueous Waste(pH 6-9)LiquidTreat->FinalAqAfter CO2 stops

Caption: Waste stream segregation and neutralization logic to prevent downstream chemical incompatibility.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12626245, Pyrimidine-2-carboxylic acid (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine derivatives hazard classification. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.